molecular formula C11H14N2 B1294736 (1H-Indol-3-yl)-1-propanamine CAS No. 6245-89-2

(1H-Indol-3-yl)-1-propanamine

Cat. No.: B1294736
CAS No.: 6245-89-2
M. Wt: 174.24 g/mol
InChI Key: OOIAXMPVZJKJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Indol-3-yl)-1-propanamine is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIAXMPVZJKJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211492
Record name 1H-Indole-3-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-89-2
Record name 1H-Indole-3-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6245-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indole-3-propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Properties of (1H-Indol-3-yl)-1-propanamine and the Closely Related Compound α-Ethyltryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound specified by CAS number 6245-89-2 is chemically identified as 3-(1H-indol-3-yl)propan-1-amine. However, the name provided, (1H-Indol-3-yl)-1-propanamine, is structurally ambiguous and often associated with α-alkylated tryptamines. The vast majority of in-depth pharmacological and toxicological research, particularly relevant to drug development, pertains to the related but structurally distinct compound α-Ethyltryptamine (AET, CAS: 2235-90-7). This guide will first present the available data for the compound matching CAS 6245-89-2 and then provide a comprehensive technical overview of α-Ethyltryptamine (AET), which is likely the compound of greater interest to researchers in this field.

Part 1: 3-(1H-indol-3-yl)propan-1-amine (CAS: 6245-89-2)

This compound is a simple tryptamine homolog, and publicly available data is largely limited to its basic physicochemical properties, primarily from chemical suppliers. There is a notable lack of extensive pharmacological or toxicological studies in the peer-reviewed literature.

Physicochemical Properties

The quantitative data available for 3-(1H-indol-3-yl)propan-1-amine is summarized in the table below.

PropertyValueSource(s)
CAS Number 6245-89-2[1][2][3][4]
Molecular Formula C₁₁H₁₄N₂[3][4][5]
Molecular Weight 174.24 g/mol [2][4][5]
IUPAC Name 3-(1H-indol-3-yl)propan-1-amine[1]
Melting Point 60-64 °C[1][5]
Boiling Point (Predicted) 353.7 ± 25.0 °C[5]
Density (Predicted) 1.125 ± 0.06 g/cm³[5]
pKa (Predicted) 17.29 ± 0.30[5]
Physical Form Solid, Oil, or Yellow to Orange Solid[1][2][5]
Purity Typically available at ≥95%[1][5]
EINECS Number 228-361-1[2][3][5]
MDL Number MFCD00130194[1][2][4]

Part 2: α-Ethyltryptamine (AET) - An In-Depth Technical Guide

α-Ethyltryptamine (AET, Etryptamine) is a stimulant and entactogen of the tryptamine class.[6][7] It was formerly marketed as an antidepressant under the name Monase in the 1960s but was withdrawn due to toxicity concerns, including agranulocytosis.[8][9] It is a Schedule I controlled substance in the United States.[8]

Core Properties of α-Ethyltryptamine (AET)

This section summarizes the key chemical, physical, and pharmacokinetic properties of AET.

PropertyValueSource(s)
CAS Number 2235-90-7[6][10][11]
Molecular Formula C₁₂H₁₆N₂[6][10]
Molecular Weight 188.274 g/mol [6][8]
IUPAC Name 1-(1H-indol-3-yl)butan-2-amine[6][11]
Synonyms AET, Etryptamine, Monase[6][7][9]
Melting Point 222 to 223 °C (acetate salt)[6]
Solubility DMF: 11 mg/ml; DMSO: 5 mg/ml; Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[10]
Onset of Action 0.5 – 1.5 hours[6]
Duration of Action 6 – 8 hours (at 100-160 mg dose)[6]
Elimination Half-life ~8 hours[6]
Metabolism Hydroxylation to the inactive 6-Hydroxy-αET[6][12][13]
Excretion Primarily Urine[6]
Pharmacodynamics and Mechanism of Action

AET exhibits a complex pharmacological profile, acting primarily as a monoamine releasing agent and a weak monoamine oxidase inhibitor (MAOI).[8][12] Its effects are more similar to entactogens like MDMA than to classic psychedelic tryptamines.[7][8]

  • Monoamine Releaser: AET is a potent releasing agent for serotonin (SERT), and to a lesser extent, norepinephrine (NET) and dopamine (DAT).[8][12] It is approximately 10-fold more selective for inducing serotonin release over dopamine release and 28-fold more selective over norepinephrine release.[6]

  • Serotonin Receptor Agonist: AET also acts as a weak partial agonist at the serotonin 5-HT₂A receptor.[6] The (+)-enantiomer is a 5-HT₂A agonist with an EC₅₀ of 1,250 nM, while the (-)-enantiomer is inactive at this receptor.[6][13] It also has weak affinity for 5-HT₁, 5-HT₁E, 5-HT₁F, and 5-HT₂B receptors.[6][12]

  • Monoamine Oxidase Inhibitor (MAOI): Early research identified AET as a reversible MAOI, which was believed to contribute to its antidepressant effects.[8][9] It produces 50% MAO inhibition at a concentration of 2.6 × 10⁻⁴ M.[12][13]

TargetActionPotency (EC₅₀ / Kᵢ / IC₅₀)Source(s)
Serotonin Transporter (SERT) Releasing Agent23.2 nM (EC₅₀)[9][12]
Dopamine Transporter (DAT) Releasing Agent232 nM (EC₅₀)[12]
Norepinephrine Transporter (NET) Releasing Agent640 nM (EC₅₀)[12]
5-HT₂A Receptor Weak Partial Agonist> 10,000 nM (racemate); 1,250 nM ((+)-enantiomer) (EC₅₀)[6][13]
Monoamine Oxidase (MAO) Inhibitor2.6 x 10⁻⁴ M (IC₅₀)[12][13]
Signaling Pathway and Mechanism of Action Visualization

The following diagram illustrates the primary mechanism of action of α-Ethyltryptamine at the synaptic level.

AET_Mechanism cluster_presynaptic Presynaptic Neuron cluster_transporters cluster_synapse cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicles (5-HT, DA, NE) SERT SERT Vesicle->SERT Reversal of Transport DAT DAT Vesicle->DAT Reversal of Transport NET NET Vesicle->NET Reversal of Transport AET_in α-ET AET_in->Vesicle Displaces Monoamines AET_in->SERT Enters via Transporters AET_in->DAT Enters via Transporters AET_in->NET Enters via Transporters MAO Monoamine Oxidase (MAO) AET_in->MAO Inhibits Receptor 5-HT2A Receptor AET_in->Receptor Weak Agonism ((+)-enantiomer) Monoamines Increased 5-HT, DA, NE SERT->Monoamines Efflux DAT->Monoamines Efflux NET->Monoamines Efflux Monoamines->Receptor Binds Signal Downstream Signaling Receptor->Signal Activates

Caption: Mechanism of α-Ethyltryptamine (AET) at the monoamine synapse.

Experimental Protocols

Detailed experimental protocols for AET are found across decades of literature. Below are representative methodologies for synthesis and analysis.

A common route to α-alkylated tryptamines involves the reduction of an oxime or nitroalkene. The following is a generalized protocol based on established chemical principles for similar compounds.[14]

  • Preparation of 3-Indoleacetonitrile: React indole with chloroacetonitrile in the presence of a base (e.g., sodium hydroxide) to yield 3-indoleacetonitrile.

  • Grignard Reaction: Treat 3-indoleacetonitrile with ethylmagnesium bromide (Grignard reagent) in an appropriate solvent like diethyl ether or THF. This reaction forms an intermediate imine.

  • Hydrolysis: Carefully hydrolyze the reaction mixture with an aqueous acid (e.g., HCl) to yield 1-(1H-indol-3-yl)propan-2-one.

  • Reductive Amination: The resulting ketone is then subjected to reductive amination. This can be achieved using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) in the presence of an ammonia source (e.g., ammonium acetate in methanol).

  • Work-up and Purification: After the reaction is complete, perform an acid-base extraction. Basify the aqueous layer and extract the product into an organic solvent (e.g., dichloromethane). The organic extracts are then dried and the solvent is evaporated.

  • Crystallization: The crude product (AET freebase) can be purified by recrystallization from a suitable solvent like diethyl ether or by converting it to a salt (e.g., acetate or hydrochloride) for improved stability and handling.[14]

Synthesis_Workflow Indole Indole Step1_reagents + Chloroacetonitrile + Base Indoleacetonitrile 3-Indoleacetonitrile Step1_reagents->Indoleacetonitrile Step2_reagents + Ethylmagnesium Bromide (Grignard) Ketone 1-(1H-indol-3-yl)propan-2-one Step2_reagents->Ketone Step3_reagents + NH₃ Source + Reducing Agent AET_crude Crude α-ET Step3_reagents->AET_crude Step4_reagents Acid-Base Extraction AET_pure Purified α-ET Step4_reagents->AET_pure Step5_reagents Recrystallization or Salt Formation AET_final Final Product: α-Ethyltryptamine Step5_reagents->AET_final

Caption: Representative synthesis workflow for α-Ethyltryptamine.

This protocol is adapted from a monograph by the DEA's Special Testing and Research Laboratory for the forensic identification of AET.[11]

  • Sample Preparation: Prepare a solution of the analyte at a concentration of approximately 3 mg/mL in chloroform (CHCl₃).

  • Instrumentation: Use an Agilent (or equivalent) gas chromatograph coupled with a mass selective detector.

  • GC Column: DB-5 MS (or equivalent); 15 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a flow rate of 1.5 mL/min.

  • Temperature Program:

    • Injector: 280°C

    • MSD Transfer Line: 280°C

    • Oven Program:

      • Initial temperature: 90°C, hold for 1.0 min.

      • Ramp: Increase to 315°C at a rate of 30°C/min.

      • Final hold: Hold at 315°C for 6.0 min.

  • Injection: Inject 1 µL of the prepared sample with a split ratio of 25:1.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Mass Scan Range: 30-550 amu.

    • MS Source Temp: 250°C

    • MS Quad Temp: 150°C

  • Data Analysis: The expected retention time for α-Ethyltryptamine under these conditions is approximately 5.18 minutes. The resulting mass spectrum should be compared against a known reference standard for confirmation. Key fragments in the EI mass spectrum can be used for positive identification.[11]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Interpretation Sample Unknown Sample Dissolve Dissolve in CHCl₃ (~3 mg/mL) Sample->Dissolve Inject Inject 1 µL into GC Dissolve->Inject Separate Separation on DB-5 MS Column Inject->Separate Ionize Electron Impact Ionization (EI) Separate->Ionize Detect Mass Detection (30-550 amu) Ionize->Detect GetData Acquire Chromatogram & Mass Spectrum Detect->GetData CompareRT Compare Retention Time (Expected: ~5.18 min) GetData->CompareRT CompareMS Compare Mass Spectrum to Reference GetData->CompareMS Identify Positive Identification of α-ET CompareRT->Identify CompareMS->Identify

Caption: Standard workflow for the GC/MS analysis of α-Ethyltryptamine.

References

An In-depth Technical Guide to 3-(1H-Indol-3-yl)propylamine: Chemical Structure, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(1H-Indol-3-yl)propylamine, a tryptamine derivative of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

3-(1H-Indol-3-yl)propylamine, also known as 3-indolepropylamine or hom tryptamine, is a primary amine featuring an indole nucleus connected to a propylamino group at the C3 position.

Chemical Structure:

Figure 1: Chemical structure of 3-(1H-Indol-3-yl)propylamine.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂[cite: ]
Molecular Weight 174.24 g/mol [cite: ]
IUPAC Name 3-(1H-indol-3-yl)propan-1-amine
CAS Number 6245-89-2
SMILES C1=CC=C2C(=C1)C(=CN2)CCCN

Synthesis of 3-(1H-Indol-3-yl)propylamine

Several synthetic routes have been established for the preparation of 3-(1H-Indol-3-yl)propylamine. The most common strategies involve the reduction of a corresponding functional group at the terminus of the three-carbon side chain of an indole precursor. Below are two primary, detailed synthetic pathways.

Synthesis via Reduction of Indole-3-propanamide

This two-step pathway begins with the readily available indole-3-propanoic acid.

G start Indole-3-propanoic Acid step1 Amidation (e.g., SOCl₂, NH₄OH) start->step1 intermediate Indole-3-propanamide step1->intermediate step2 Reduction (e.g., LiAlH₄, THF) intermediate->step2 product 3-(1H-Indol-3-yl)propylamine step2->product

Figure 2: Synthesis workflow from Indole-3-propanoic acid.

Experimental Protocol:

Step 1: Synthesis of Indole-3-propanamide

  • Activation of Carboxylic Acid: To a solution of indole-3-propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 equivalents) dropwise at 0 °C. The reaction is stirred at room temperature for 2-4 hours or until the evolution of gas ceases, yielding the acyl chloride intermediate.

  • Amidation: The reaction mixture containing the acyl chloride is then added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess). The resulting mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Work-up and Isolation: The resulting precipitate, indole-3-propanamide, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 2: Reduction of Indole-3-propanamide to 3-(1H-Indol-3-yl)propylamine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF is prepared under an inert atmosphere.

  • Addition of Amide: A solution of indole-3-propanamide (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation and Purification: The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-(1H-Indol-3-yl)propylamine. The product can be further purified by column chromatography on silica gel or by vacuum distillation.

Synthesis via Reduction of Indole-3-propanenitrile

This method provides a more direct route from indole-3-propanenitrile.

G start Indole-3-propanenitrile step1 Reduction (e.g., H₂, Raney Ni or LiAlH₄, THF) start->step1 product 3-(1H-Indol-3-yl)propylamine step1->product

Figure 3: Synthesis workflow from Indole-3-propanenitrile.

Experimental Protocol:

Method A: Catalytic Hydrogenation

  • Reaction Setup: Indole-3-propanenitrile (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. A catalytic amount of Raney Nickel (Raney Ni) or another suitable hydrogenation catalyst (e.g., Palladium on carbon) is added to the solution.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a hydrogenation apparatus (e.g., a Parr shaker) and agitated at room temperature or with gentle heating (40-60 °C) for several hours until hydrogen uptake ceases.

  • Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization and subsequent liberation of the free base.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Reaction Setup: A suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Addition of Nitrile: A solution of indole-3-propanenitrile (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • Quenching and Work-up: The reaction is quenched and worked up following the same procedure as described in Step 2 of the indole-3-propanamide reduction (Fieser workup).

  • Isolation and Purification: The product is isolated and purified as described previously.

Quantitative Data Summary:

Synthesis RouteStarting MaterialKey ReagentsTypical Yield (%)
Amide ReductionIndole-3-propanoic acidSOCl₂, NH₄OH, LiAlH₄60-75 (over two steps)
Nitrile HydrogenationIndole-3-propanenitrileH₂, Raney Ni70-85
Nitrile Reduction (LAH)Indole-3-propanenitrileLiAlH₄75-90

Biological Significance and Signaling Pathways

Indole derivatives, particularly tryptamines, are known to interact with various biological targets, most notably monoamine oxidase (MAO) and serotonin (5-HT) receptors. While specific data for 3-(1H-Indol-3-yl)propylamine is limited in publicly available literature, its structural similarity to serotonin and other tryptamines suggests potential interactions with these systems.

Potential Signaling Interactions:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Serotonin Serotonin Serotonin->MAO Metabolism Serotonin_Receptor Serotonin Receptor (e.g., 5-HT₂) Serotonin->Serotonin_Receptor Binding Indoleamine 3-(1H-Indol-3-yl)propylamine Indoleamine->MAO Inhibition Indoleamine->Serotonin_Receptor Binding/Modulation Signaling_Cascade Downstream Signaling Cascade Serotonin_Receptor->Signaling_Cascade Activation

Figure 4: Plausible biological interactions of 3-(1H-Indol-3-yl)propylamine.

Monoamine Oxidase (MAO) Inhibition:

MAO is a family of enzymes responsible for the oxidative deamination of monoamines, including serotonin. Many indole-containing compounds are known to be inhibitors of MAO. By inhibiting MAO, 3-(1H-Indol-3-yl)propylamine could potentially increase the synaptic concentration of neurotransmitters like serotonin, a mechanism of action for some antidepressant medications.

Serotonin Receptor Affinity:

The structural resemblance of 3-(1H-Indol-3-yl)propylamine to serotonin suggests it may bind to various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A/C). Depending on the nature of this interaction (agonist, partial agonist, or antagonist), it could modulate serotonergic neurotransmission, impacting mood, cognition, and other physiological processes.

Further research is required to fully elucidate the specific binding affinities and functional activities of 3-(1H-Indol-3-yl)propylamine at these and other potential biological targets. This information will be crucial for understanding its pharmacological profile and potential therapeutic applications.

Spectroscopic Profile of (1H-Indol-3-yl)-1-propanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-Indol-3-yl)-1-propanamine (CAS No: 6245-89-2; Molecular Formula: C₁₁H₁₄N₂). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. This guide also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the characterization of such molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the indole nucleus and the propanamine side chain, drawing parallels from similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10br s1HN-H (Indole)
~7.65d1HAr-H (H-4)
~7.35d1HAr-H (H-7)
~7.20t1HAr-H (H-6)
~7.10t1HAr-H (H-5)
~7.00s1HAr-H (H-2)
~2.80t2H-CH₂- (α to indole)
~2.70t2H-CH₂- (α to NH₂)
~1.90quintet2H-CH₂- (β to indole and NH₂)
~1.50br s2H-NH₂
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)Assignment
~136.5C-7a
~127.0C-3a
~122.5C-2
~122.0C-6
~119.5C-5
~119.0C-4
~113.0C-3
~111.0C-7
~42.0C (α to NH₂)
~34.0C (β to indole and NH₂)
~25.0C (α to indole)
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, BroadN-H stretch (indole and amine)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1620, 1450MediumC=C stretch (aromatic)
~1580MediumN-H bend (amine)
~740StrongC-H bend (ortho-disubstituted benzene)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
174High[M]⁺ (Molecular Ion)
130Very High[M - CH₂CH₂NH₂]⁺ (Tropylium-like ion, base peak)
144Medium[M - CH₂NH₂]⁺
44Medium[CH₂CH₂NH₂]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for organic compounds and may require optimization for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

  • A standard single-pulse experiment is typically used.

  • Key parameters to set include:

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay (d1): 1-2 seconds to ensure full relaxation of protons.

    • Acquisition time: 2-4 seconds to obtain good resolution.

    • Spectral width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

  • The Free Induction Decay (FID) signal is processed using a Fourier transform to obtain the frequency-domain spectrum. Phasing and baseline correction are then applied.

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon atom.

  • Key parameters to set include:

    • Number of scans: 256 to 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay (d1): 2-5 seconds.

    • Spectral width: A range of 0 to 220 ppm is standard.

  • The FID is processed similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition (FT-IR):

  • A background spectrum of the empty, clean ATR crystal is recorded first. This will be automatically subtracted from the sample spectrum.

  • The sample spectrum is then acquired.

  • Key parameters include:

    • Spectral range: Typically 4000 to 400 cm⁻¹.

    • Number of scans: 16 to 32 scans are usually sufficient for a good signal-to-noise ratio.

    • Resolution: 4 cm⁻¹ is standard for routine analysis.

Mass Spectrometry (MS)

1. Sample Preparation (Electron Ionization - EI):

  • For direct infusion, dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

  • For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more dilute solution (e.g., 10-100 µg/mL) in an appropriate solvent.

2. Data Acquisition (EI-MS):

  • The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • This causes ionization and fragmentation of the molecule.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion.

  • The mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Solid_Sample Direct Application of Solid (IR-ATR) Sample->Solid_Sample NMR_Spec NMR Spectrometer Dissolution->NMR_Spec MS_Spec Mass Spectrometer Dissolution->MS_Spec IR_Spec FT-IR Spectrometer Solid_Sample->IR_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling, Integration) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Spec->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Indolepropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indolepropanamine, also known as 3-(1H-indol-3-yl)propan-1-amine, is a primary amine and an indole derivative. As a tryptophan-derived metabolite produced by gut microbiota, it has garnered interest for its role as a signaling molecule in the gut-brain axis. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and relevant experimental protocols to support ongoing research and development efforts.

Physical and Chemical Properties

3-Indolepropanamine is a solid at room temperature with a characteristic melting point range. Its properties are summarized in the table below.

PropertyValueSource/Comment
CAS Number 6245-89-2
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol
IUPAC Name 3-(1H-indol-3-yl)propan-1-amine
Melting Point 60-64 °C
Boiling Point Not availablePrimary amines have higher boiling points than tertiary amines of similar mass due to hydrogen bonding.
pKa ~9.5 - 10.5 (estimated)Estimated based on typical values for primary alkylamines. The basicity of the amine is a key feature.
Solubility Not quantitatively determinedExpected to be soluble in organic solvents and slightly soluble in water, forming alkaline solutions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Indole N-H~8.1br s1H
Aromatic C-H (indole ring)~7.0 - 7.6m5H
-CH₂- (adjacent to indole)~2.9t2H
-CH₂- (propyl chain)~1.9p2H
-CH₂- (adjacent to amine)~2.7t2H
-NH₂~1.5 (variable)br s2H

Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
Aromatic C (indole ring)~110 - 136
-CH₂- (adjacent to indole)~25
-CH₂- (propyl chain)~34
-CH₂- (adjacent to amine)~42
Infrared (IR) Spectroscopy

The IR spectrum of 3-indolepropanamine is expected to show characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityDescription
N-H (amine)3300 - 3500Medium, broadTwo bands typical for a primary amine.
N-H (indole)~3400Medium, sharpIndole N-H stretch.
C-H (aromatic)3000 - 3100MediumAromatic C-H stretch.
C-H (aliphatic)2850 - 2960Medium to strongAliphatic C-H stretch.
C=C (aromatic)1450 - 1600Medium to weakAromatic ring stretching.
C-N1020 - 1250MediumC-N stretching of the amine.
Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, 3-indolepropanamine is expected to show a molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation

  • Molecular Ion (M⁺): m/z = 174

  • Major Fragment: m/z = 130 (loss of CH₂CH₂NH₂), corresponding to the stable indoylmethyl cation.

  • Other Fragments: Loss of the propyl chain and rearrangements of the indole ring.

Experimental Protocols

Melting Point Determination

The melting point of 3-indolepropanamine can be determined using a standard melting point apparatus.

  • Protocol:

    • A small, dry sample of the compound is loaded into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

    • For accurate results, the determination should be repeated at least twice.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.

  • Protocol:

    • A known quantity of 3-indolepropanamine is dissolved in a suitable solvent, typically a water-methanol mixture.

    • The solution is acidified with a strong acid (e.g., HCl) to a low pH.

    • A standardized solution of a strong base (e.g., NaOH) is gradually added to the stirred solution.

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point.

NMR Spectrum Acquisition

¹H and ¹³C NMR spectra are acquired to confirm the structure of the molecule.

  • Protocol:

    • A small amount of the sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • The sample is placed in the NMR spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Parameters such as acquisition time and relaxation delay are optimized.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon environment. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

    • The FID is Fourier transformed to obtain the NMR spectrum.

    • The spectrum is phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

IR Spectrum Acquisition

The IR spectrum provides information about the functional groups present in the molecule.

  • Protocol:

    • The sample can be prepared as a KBr pellet, a mull with Nujol, or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For solids, the KBr pellet method is common.

    • A background spectrum of the empty sample holder or pure KBr is recorded.

    • The prepared sample is placed in the IR spectrometer.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The resulting spectrum is a plot of percent transmittance versus wavenumber.

Mass Spectrum Acquisition

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Protocol (Electron Ionization - EI):

    • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

    • The sample is vaporized in a high vacuum.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum.

Biological Significance and Signaling Pathways

3-Indolepropanamine is a metabolite of tryptophan produced by gut bacteria. It plays a role in the communication between the gut and the brain, known as the gut-brain axis. While the specific signaling pathways directly modulated by 3-indolepropanamine are an active area of research, related indole derivatives have been shown to interact with specific cellular receptors and pathways. For instance, indole-3-lactic acid, another tryptophan metabolite, has been found to improve intestinal barrier function by activating the Aryl Hydrocarbon Receptor (AhR) and Nrf2 signaling pathways, while inhibiting the NF-κB pathway. It is plausible that 3-indolepropanamine may act through similar or related pathways to exert its neuroprotective and other biological effects.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_properties Physical Properties cluster_confirmation Confirmation Unknown Unknown Sample MS Mass Spectrometry (Determine MW & Formula) Unknown->MS MP Melting Point (Purity & Identification) Unknown->MP NMR NMR Spectroscopy (¹H & ¹³C) (Determine Connectivity) MS->NMR IR IR Spectroscopy (Identify Functional Groups) NMR->IR Confirmed Confirmed: 3-Indolepropanamine IR->Confirmed pKa pKa Determination (Acid-Base Properties) MP->Confirmed

Caption: Experimental workflow for the identification and characterization of 3-indolepropanamine.

gut_brain_axis cluster_gut Gut Lumen cluster_host Host System Tryptophan Dietary Tryptophan Microbiota Gut Microbiota Tryptophan->Microbiota Metabolism IPA 3-Indolepropanamine (IPA) Microbiota->IPA Production Bloodstream Bloodstream IPA->Bloodstream Absorption BBB Blood-Brain Barrier Bloodstream->BBB Brain Brain (Neuroprotection) BBB->Brain

Caption: Role of 3-Indolepropanamine in the Gut-Brain Axis.

An In-Depth Technical Guide on (1H-Indol-3-yl)-1-propanamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1H-Indol-3-yl)-1-propanamine derivatives and analogs, a class of compounds with significant therapeutic potential. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their antimicrobial and monoamine reuptake inhibitory properties. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural versatility allows for modifications that can modulate its pharmacological profile, leading to the development of agents with a wide range of therapeutic applications. This guide explores the chemical space of these derivatives and analogs, highlighting their potential in addressing critical needs in infectious diseases and neuroscience.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences. A general approach is the multicomponent reaction of an arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of a catalyst, which can efficiently generate complex molecular architectures.[1] Another common strategy involves the transamination between gramine and a suitable primary alkylamine to yield N-indol-3-ylmethylalkylamines.[2]

For instance, the synthesis of 3-(1H-indol-1-yl)propan-1-amine hydrochloride can be achieved from indole and 3-chloropropylamine hydrochloride.[3] More complex derivatives, such as (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, have also been synthesized and characterized for their biological activities.[4]

Biological Activities and Structure-Activity Relationships (SAR)

This compound derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antitubercular, and monoamine reuptake inhibition.

Antimicrobial and Antitubercular Activity

Several studies have reported the promising antimicrobial and antitubercular activities of this class of compounds. The evaluation of their in vitro antibacterial and antifungal activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7]

Table 1: Antimicrobial Activity (MIC) of Selected this compound Derivatives

Compound/AnalogBacterial/Fungal StrainMIC (µM)Reference
5dStaphylococcus aureus (ATCC 6538)37.9–113.8[8]
5dMethicillin-resistant S. aureus (MRSA)248–372[8]
13bStaphylococcus aureus (ATCC 25923)≤ 0.28[9]
13bAcinetobacter baumannii (ATCC 19606)≤ 0.28[9]
13bCryptococcus neoformans (ATCC 208821)≤ 0.28[9]
14b, 15b, 17c, etc.Methicillin-resistant S. aureus (MRSA)< 0.2[10][11]
14b, 15b, 17c, etc.Cryptococcus neoformans< 0.2[10][11]
9bBacillus subtilis94 µg/mL[12]
9bStaphylococcus aureus94.8 µg/mL[12]
9bEscherichia coli100 µg/mL[12]

Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring and modifications of the propanamine side chain significantly influence the antimicrobial potency. For example, certain 3-substituted indole derivatives have shown potent activity against various bacterial strains.[2]

Monoamine Reuptake Inhibition

A significant area of investigation for this compound analogs is their activity as monoamine reuptake inhibitors, targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This activity makes them promising candidates for the development of antidepressants and other neuropsychiatric drugs.

The inhibitory potency of these compounds is typically quantified by their IC50 or Ki values, which represent the concentration of the compound required to inhibit 50% of the transporter's activity or the binding affinity of the compound for the transporter, respectively.

Table 2: Monoamine Transporter Inhibitory Activity of Selected this compound Analogs

CompoundTargetIC50 (nM)SelectivityReference
20NET486-fold over SERT[13]

SAR studies on 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols have demonstrated that specific substitutions on both the phenyl group and the indole moiety can significantly improve potency towards NET and selectivity over SERT.[13]

Experimental Protocols

General Synthesis of (1H-Indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione Derivatives

This protocol describes a one-pot multicomponent reaction for the synthesis of bioactive indole derivatives.[1]

Materials:

  • Arylglyoxal monohydrate

  • 2-amino-1,4-naphthoquinone

  • Indole

  • Sulfamic acid (10 mol%)

  • Acetonitrile

Procedure:

  • A mixture of arylglyoxal monohydrate (1 mmol), 2-amino-1,4-naphthoquinone (1 mmol), indole (1 mmol), and sulfamic acid (10 mol%) in acetonitrile (10 mL) is refluxed for 20-30 minutes.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure product.

  • The structure of the synthesized compound is confirmed by FTIR, ¹H NMR, ¹³C NMR, and HRMS.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.[5][14][15]

Materials:

  • Test compound

  • Bacterial strain

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • A serial two-fold dilution of the test compound is prepared in MHB in a 96-well microtiter plate.

  • A bacterial inoculum is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The bacterial suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity (Ki) of a test compound for monoamine transporters.[16][17]

Materials:

  • Cell membranes or synaptosomes expressing the target transporter (SERT, NET, or DAT)

  • Radioligand specific for the target transporter (e.g., [³H]citalopram for SERT)

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Non-specific binding is determined in the presence of a high concentration of a known inhibitor.

  • The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 value is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Serotonin Reuptake Inhibitor Signaling Pathway

This compound derivatives that act as selective serotonin reuptake inhibitors (SSRIs) exert their effect by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT). This enhanced serotonergic neurotransmission subsequently modulates various downstream signaling pathways.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Indol_Propanamine This compound Derivative (SSRI) SERT SERT (Serotonin Transporter) Indol_Propanamine->SERT Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin_pre Serotonin (5-HT) Serotonin_vesicle->Serotonin_pre Release Serotonin_synapse Serotonin (5-HT) Serotonin_pre->Serotonin_synapse Serotonin_synapse->SERT Reuptake Receptor_5HT 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Serotonin_synapse->Receptor_5HT Binds G_protein G-protein Receptor_5HT->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_messenger Second Messengers (cAMP, IP3, DAG) Effector->Second_messenger Generates Neuronal_response Neuronal Response Second_messenger->Neuronal_response Leads to Uptake_Assay_Workflow start Start prep_cells Prepare Cells Expressing Monoamine Transporter start->prep_cells plate_cells Plate Cells in 96-well Plate prep_cells->plate_cells add_compound Add Test Compound (this compound derivative) plate_cells->add_compound add_radioligand Add Radiolabeled Substrate (e.g., [3H]Serotonin) add_compound->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate Uptake (e.g., rapid filtration) incubate->terminate wash Wash to Remove Unbound Radioligand terminate->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data (Calculate IC50/Ki) measure->analyze end End analyze->end

References

The Biological Frontier of Simple Indoleamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of simple indoleamines, compounds pivotal to neuroscience research and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core mechanisms, quantitative pharmacological data, and experimental methodologies essential for advancing the study of these influential molecules.

Simple indoleamines, a class of compounds structurally related to the amino acid tryptophan, include key endogenous molecules such as the neurotransmitter serotonin and the neurohormone melatonin, as well as potent psychoactive agents like N,N-dimethyltryptamine (DMT) and psilocin. Their profound effects on consciousness, mood, and circadian rhythms are mediated through interactions with a variety of receptor systems, primarily serotonin (5-HT) and melatonin (MT) receptors. Understanding the nuances of these interactions is critical for the development of novel therapeutics for a range of psychiatric and neurological disorders.

This guide summarizes the current understanding of how simple indoleamines exert their biological effects, with a focus on their receptor binding affinities and functional activities. All quantitative data are presented in structured tables to facilitate direct comparison, and detailed protocols for key experimental assays are provided to ensure methodological rigor and reproducibility. Furthermore, complex signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer clear, logical representations of these intricate processes.

Core Indoleamines and Their Primary Targets

The biological activities of simple indoleamines are largely dictated by their affinity and efficacy at specific G-protein coupled receptors (GPCRs). The primary targets include a variety of serotonin and melatonin receptor subtypes.

  • Serotonin (5-Hydroxytryptamine, 5-HT) : A key neurotransmitter in the central and peripheral nervous systems, serotonin is involved in the regulation of mood, appetite, sleep, and cognition.[1] It is synthesized from the amino acid L-tryptophan.[1][2] The diverse physiological effects of serotonin are mediated by at least 14 distinct receptor subtypes.[3][4]

  • Melatonin (N-acetyl-5-methoxytryptamine) : Primarily synthesized in the pineal gland, melatonin is the principal hormone regulating the sleep-wake cycle (circadian rhythm).[5][6][7] Its effects are mediated through two high-affinity GPCRs, MT1 and MT2.[5][8][9]

  • N,N-Dimethyltryptamine (DMT) : An endogenous hallucinogen, DMT has a rapid onset and short duration of action.[10] It exhibits broad receptor binding, with significant activity at various serotonin receptors, particularly the 5-HT2A subtype, which is believed to mediate its psychedelic effects.[1][10][11]

  • Psilocybin and Psilocin : Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active form, psilocin (4-hydroxy-DMT).[12] Like DMT, psilocin's hallucinogenic properties are primarily attributed to its agonist activity at 5-HT2A receptors.[12][13]

Quantitative Pharmacology of Simple Indoleamines

The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), while the functional potency is typically measured by the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. The following tables summarize key pharmacological data for a selection of simple indoleamines at human serotonin and melatonin receptors.

Table 1: Binding Affinities (Ki, nM) of Simple Indoleamines at Human Serotonin (5-HT) Receptors

Compound5-HT1A5-HT2A5-HT2C
Serotonin1.6[14]--
Melatonin>10,000>10,000>10,000
Tryptamine>10,0007.36[15]-
N,N-Dimethyltryptamine (DMT)183[1]127 - 1200[1]360 - 2630[1]
5-MeO-DMT< 10[16]>1000[16]-
Psilocin-6 - 25[7]-

Table 2: Functional Potencies (EC50/IC50, nM) of Simple Indoleamines at Human Serotonin (5-HT) Receptors

Compound5-HT1A (EC50/IC50)5-HT2A (EC50)5-HT2C (EC50)
Serotonin---
Melatonin---
Tryptamineinactive[15]7.36[15]-
N,N-Dimethyltryptamine (DMT)---
5-MeO-DMT-1.80 - 3.87[17]-
Psilocin-10[7]-

Table 3: Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of Melatonin and its Agonists at Human Melatonin (MT) Receptors

CompoundMT1 (Ki)MT2 (Ki)MT1 (EC50)MT2 (EC50)
Melatonin--4.7[18]0.04[12]
2-Iodomelatonin--0.6[18]-
N-Acetylserotonin--1500[18]-

Signaling Pathways of Indoleamine Receptors

The interaction of simple indoleamines with their cognate GPCRs initiates a cascade of intracellular signaling events. These pathways ultimately determine the physiological response to the ligand.

Serotonin Receptor Signaling

Serotonin receptors are coupled to various G proteins, leading to diverse downstream effects. The 5-HT1A receptor typically couples to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, the 5-HT2A and 5-HT2C receptors primarily couple to Gq/11, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5-HT2A/2C 5-HT2A/2C Receptor Gq Gq 5-HT2A/2C->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2+ Ca²⁺ Release IP3->Ca2+ PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response Indoleamine Ligand Indoleamine->5-HT2A/2C Binds

Figure 1: Simplified Gq-coupled 5-HT2A/2C receptor signaling pathway.
Melatonin Receptor Signaling

Both MT1 and MT2 receptors predominantly couple to Gi/o proteins.[8] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription.[8]

Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MT1/MT2 MT1/MT2 Receptor Gi Gi MT1/MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates Melatonin Ligand Melatonin->MT1/MT2 Binds

Figure 2: Simplified Gi-coupled MT1/MT2 receptor signaling pathway.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of pharmacological research. This section provides detailed methodologies for two key assays used to characterize the biological activity of simple indoleamines.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [³H]-Ketanserin for 5-HT2A receptors)

  • Unlabeled test compound (simple indoleamine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[19]

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well filter plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation.[20][21] Resuspend the membrane pellet in the assay buffer.[21]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled reference ligand), and competition binding (membranes + radioligand + varying concentrations of the test compound).[20][22]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[21]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[21][22]

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[21][22]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[20]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Assay_Setup Set up 96-well Plate (Total, NSB, Competition) Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Separate Bound/Free via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End cAMP_Assay_Workflow Start Start Cell_Plating Seed Cells in 96-well Plate Start->Cell_Plating Reagent_Equilibration Add cAMP Detection Reagent & Equilibrate Cell_Plating->Reagent_Equilibration Compound_Addition Add Test Compound Reagent_Equilibration->Compound_Addition Stimulation Stimulate with Forskolin (for Gi-coupled receptors) Compound_Addition->Stimulation Signal_Detection Measure Luminescence Stimulation->Signal_Detection Data_Analysis Calculate EC50/IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of (1H-Indol-3-yl)-1-propanamine and Related Tryptamine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of tryptamine alkaloids related to this compound. While direct evidence for the widespread natural occurrence of this compound, also known as α-ethyltryptamine or homotryptamine depending on the isomer, is scarce, a vast array of structurally related and biologically significant tryptamines are found throughout nature. This document details the biosynthetic pathways of these compounds, presents quantitative data on their presence in various species, outlines detailed experimental protocols for their analysis, and illustrates their primary pharmacological signaling pathways.

Introduction: Defining this compound and Related Compounds

This compound is a chemical name that can refer to two primary isomers depending on the position of the amine group on the propyl side chain attached to the indole ring at the third position.

  • α-Ethyltryptamine (αET) , or 1-(1H-indol-3-yl)butan-2-amine, has the amine group on the second carbon of the butyl chain. It was formerly marketed as an antidepressant under the brand name Monase but was withdrawn due to toxicity.[1][2]

  • 3-(1H-indol-3-yl)propan-1-amine , also known as homotryptamine, has the amine group at the terminal position of the propyl chain.

Despite the pharmacological history of αET, information regarding the natural occurrence of these specific propanamines is limited. However, the core indolethylamine structure is the backbone for a vast class of naturally occurring alkaloids known as tryptamines. These compounds are widespread in plants, fungi, and animals and exhibit significant biological activity.[3][4] This guide will focus on these prevalent and well-studied related compounds, including N,N-dimethyltryptamine (DMT), psilocybin, and serotonin.

Biosynthesis of Tryptamine Alkaloids

The biochemical precursor for all indole alkaloids is the essential amino acid L-tryptophan.[5][6] The general biosynthetic pathway begins with the decarboxylation of tryptophan to form tryptamine, a crucial intermediate.[7] From tryptamine, a variety of enzymatic modifications, such as methylation, hydroxylation, and phosphorylation, lead to a diverse array of tryptamine derivatives.[5][6]

For instance, N,N-dimethyltryptamine (DMT) is formed from tryptamine through methylation, utilizing S-adenosyl methionine (SAM) as a methyl group donor.[7] In fungi of the Psilocybe genus, a series of enzymatic steps involving hydroxylation, methylation, and phosphorylation of tryptophan or tryptamine leads to the production of psilocybin and its active metabolite, psilocin.[6][8] Monoterpene indole alkaloids, a large and structurally complex class, are formed through the condensation of tryptamine with the iridoid monoterpene secologanin, which yields strictosidine as a common precursor.[7][9][10]

Biosynthesis_of_Tryptamine_Alkaloids cluster_main General Tryptamine Biosynthesis tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Tryptophan Decarboxylase five_htp 5-Hydroxytryptophan tryptophan->five_htp Tryptophan Hydroxylase dmt N,N-Dimethyltryptamine (DMT) tryptamine->dmt Methylation (SAM) psilocin Psilocin (4-HO-DMT) tryptamine->psilocin Hydroxylation, Methylation strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase serotonin Serotonin (5-HT) five_htp->serotonin Aromatic L-amino acid Decarboxylase mia Monoterpene Indole Alkaloids strictosidine->mia Multiple Steps secologanin Secologanin secologanin->strictosidine

Biosynthesis of key tryptamine alkaloids from L-tryptophan.

Natural Occurrence and Quantitative Data

Tryptamine alkaloids are found in a wide variety of organisms. DMT, for example, is famously a component of the Amazonian psychoactive brew Ayahuasca, derived from plants like Psychotria viridis.[11][12] Psilocybin and psilocin are the primary psychoactive components of mushrooms from the Psilocybe genus.[8][13] The poison of the Colorado River toad, Incilius alvarius, is a rich source of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[14][15] Endogenous levels of tryptamine in the mammalian brain are typically low, under 100 ng per gram of tissue.[16]

The concentration of these compounds can vary significantly based on the species, part of the organism, and environmental conditions.[13]

Table 1: Quantitative Data of Selected Tryptamines in Natural Sources

CompoundOrganismSource TypeTissue/PartConcentration (µg/g or mg/g)Reference(s)
N,N-Dimethyltryptamine (DMT) Mimosa tenuifloraPlantBark1.26 - 9.35 mg/g[17]
N,N-Dimethyltryptamine (DMT) Incilius alvariusAnimalPoison250 ± 80 µg/g[15]
5-MeO-DMT Incilius alvariusAnimalPoison410,000 ± 30,000 µg/g[15]
Bufotenin (5-HO-DMT) Incilius alvariusAnimalPoison2,800 ± 1,900 µg/g[15]
Psilocybin Psilocybe cubensisFungusFruiting Body (Caps)~10.3 mg/g (1.03 wt.%)[13]
Psilocin Psilocybe cubensisFungusFruiting Body (Caps)Variable, often lower than psilocybin[13]

Experimental Protocols for Analysis

The accurate quantification of tryptamines in complex biological matrices is essential for research and drug development. The primary analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity.[18][19][20] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) are also employed.[8][21]

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances.

  • Protein Precipitation (PPT): A rapid method where a solvent like acetonitrile is added to a plasma or serum sample to precipitate proteins, which are then removed by centrifugation. This is suitable for high-throughput analysis.[18][22]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and an organic solvent (e.g., ethyl acetate). It generally provides cleaner extracts than PPT.[18]

  • Solid-Phase Extraction (SPE): Offers the cleanest samples by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a different solvent.

Chromatographic Separation and Detection
  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is typically used to separate the tryptamines from other components in the extract before they enter the mass spectrometer.[17][18]

  • Detection (Mass Spectrometry): Electrospray ionization (ESI) in positive mode is commonly used. The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[22]

Experimental_Workflow cluster_workflow General Workflow for Tryptamine Quantification sample Biological Sample (e.g., Plasma, Tissue Homogenate) prep Sample Preparation sample->prep ppt Protein Precipitation prep->ppt lle Liquid-Liquid Extraction prep->lle spe Solid-Phase Extraction prep->spe separation Chromatographic Separation (UHPLC / HPLC) ppt->separation lle->separation spe->separation detection Mass Spectrometric Detection (MS/MS) separation->detection quant Data Analysis & Quantification detection->quant

A generalized experimental workflow for the quantification of tryptamines.

Pharmacological Signaling Pathways

Many tryptamine alkaloids, particularly those with psychoactive properties like DMT and psilocin, exert their primary effects by acting as agonists at serotonin receptors.[23][24] The key target responsible for the characteristic psychedelic effects is the serotonin 2A receptor (5-HT2AR), a G-protein coupled receptor (GPCR).[12][23]

Upon binding of a tryptamine agonist, the 5-HT2A receptor undergoes a conformational change, activating an intracellular G-protein, specifically Gq. This activation leads to a cascade of downstream signaling events, primarily through the phospholipase C (PLC) pathway, which ultimately results in increased intracellular calcium levels and activation of protein kinase C (PKC). This modulation of neuronal activity, particularly in cortical regions, is thought to underlie the profound changes in perception, cognition, and mood associated with these compounds.[12][23] Many tryptamines also show affinity for other serotonin receptors (e.g., 5-HT1A, 5-HT2C) and other receptor systems, which contributes to their complex pharmacological profiles.[12][23]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular Space receptor 5-HT2A Receptor (GPCR) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ (Increased) er->ca2 Releases ca2->pkc Activates downstream Downstream Neuronal Effects pkc->downstream tryptamine Tryptamine Agonist (e.g., DMT, Psilocin) tryptamine->receptor Binds

Simplified 5-HT2A receptor signaling pathway activated by tryptamine agonists.

Conclusion

While the specific compound this compound is not well-documented as a naturally occurring product, its structural relatives, the tryptamine alkaloids, are a rich and diverse family of natural products. Their biosynthesis from tryptophan is a fundamental pathway in many organisms, leading to compounds with potent and varied biological activities. The analytical methods for their detection and quantification are well-established, providing robust tools for researchers. The primary pharmacological mechanism for the psychoactive tryptamines involves agonism at the 5-HT2A receptor, a pathway of significant interest for therapeutic development. Future research, including metabolomic studies in a wider range of organisms, may yet reveal the natural presence and potential biological role of α-ethyltryptamine and homotryptamine.

References

Toxicological Profile of 3-(1H-Indol-3-yl)propylamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data is publicly available for 3-(1H-Indol-3-yl)propylamine. This guide provides a comprehensive overview based on data from structurally similar compounds, including tryptamine and other indole alkaloids, as well as standardized testing protocols. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a reference for potential hazards and recommended testing strategies.

Introduction

3-(1H-Indol-3-yl)propylamine, also known as indole-3-propylamine, is a chemical compound belonging to the tryptamine family. Tryptamines are a group of monoamine alkaloids that share a common indole ring structure and are found in various plants, fungi, and animals. Due to the scarcity of specific toxicological data for 3-(1H-Indol-3-yl)propylamine, this document extrapolates potential toxicological endpoints from related compounds and outlines standardized experimental protocols relevant for its assessment.

Hazard Identification and Classification

While specific hazard classifications for 3-(1H-Indol-3-yl)propylamine are not established, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides classifications for structurally related amines, such as propylamine. These can serve as a preliminary indication of potential hazards.

Table 1: GHS Hazard Classification for Propylamine

Hazard ClassHazard CategoryHazard Statement
Flammable liquids2H225: Highly flammable liquid and vapor.
Acute toxicity, Oral4H302: Harmful if swallowed.
Acute toxicity, Dermal3H311: Toxic in contact with skin.
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damage.
Serious eye damage/eye irritation1H318: Causes serious eye damage.
Acute toxicity, Inhalation3H331: Toxic if inhaled.
Specific target organ toxicity - single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.

Source: Adapted from MilliporeSigma Safety Data Sheet for Propylamine.

Toxicological Data Summary (Analog Data)

Quantitative toxicological data for 3-(1H-Indol-3-yl)propylamine is not available. The following table summarizes data for related indole alkaloids to provide a comparative context.

Table 2: Acute Toxicity Data for Selected Indole Alkaloids

CompoundTest SpeciesRoute of AdministrationLD50 / MTDReference
Total Alkaloids from Alstonia scholarisMouseOral5.48 g/kg (LD50)[1]
Vallesamine (from A. scholaris)MouseOral> 4.0 g/kg (MTD)[1]
Scholaricine (from A. scholaris)MouseOral< 0.75 g/kg (MTD)[1]
Echitamine (from A. scholaris)MouseOral> 2.0 g/kg (MTD)[1]

MTD: Maximum Tolerated Dose

Studies on other tryptamine analogs have indicated potential for acute toxic effects.[2]

Experimental Protocols

In the absence of specific experimental data for 3-(1H-Indol-3-yl)propylamine, this section details standardized and widely accepted protocols from the Organisation for Economic Co-operation and Development (OECD) for assessing key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Test Animals: Typically, rats of a single sex (usually females) are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose.

  • Dose Levels: A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Skin Irritation/Corrosion - OECD Test Guideline 404

This guideline describes procedures to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Test Animals: Albino rabbits are typically used.

  • Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin and covered with a gauze patch.

  • Exposure: The exposure period is typically 4 hours.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Endpoint: The severity and reversibility of the skin reactions are scored to determine if the substance is an irritant or corrosive.

Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause serious eye damage or irritation.[3][4][5]

Methodology:

  • Test Animals: Albino rabbits are the preferred species.[5]

  • Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.[6] The other eye serves as a control.[5]

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, conjunctival redness, and chemosis.[6]

  • Endpoint: The scores for each effect are used to classify the substance's eye irritation potential.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro assay is widely used to detect gene mutations.

Methodology:

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations.

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to grow on a selective medium) is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies.

Some indole compounds have been shown to produce DNA adducts, though this does not always correlate with mutagenicity in the Ames test.[7][8]

Potential Signaling Pathways and Metabolism

The metabolism and signaling pathways of 3-(1H-Indol-3-yl)propylamine have not been specifically elucidated. However, based on its structural similarity to tryptamine, it is likely to be a substrate for monoamine oxidases (MAOs) and may interact with serotonin receptors.[9]

Metabolism

Tryptamine is metabolized by MAO-A and MAO-B to indole-3-acetaldehyde, which is further oxidized to indole-3-acetic acid.[9] A similar metabolic pathway can be postulated for 3-(1H-Indol-3-yl)propylamine.

Metabolism 3-(1H-Indol-3-yl)propylamine 3-(1H-Indol-3-yl)propylamine Aldehyde Intermediate Aldehyde Intermediate 3-(1H-Indol-3-yl)propylamine->Aldehyde Intermediate Monoamine Oxidase (MAO) Carboxylic Acid Metabolite Carboxylic Acid Metabolite Aldehyde Intermediate->Carboxylic Acid Metabolite Aldehyde Dehydrogenase

Signaling Pathways

Tryptamines are known to interact with various serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is associated with hallucinogenic effects.[10][11] They can also act as agonists at trace amine-associated receptors (TAARs).[9] Furthermore, some tryptamine metabolites can activate the aryl hydrocarbon receptor (AhR) signaling pathway.[12]

Signaling_Pathways

Experimental Workflow for Toxicological Assessment

A tiered approach is recommended for the toxicological evaluation of a compound with limited data, such as 3-(1H-Indol-3-yl)propylamine.

Experimental_Workflow start Start: Physicochemical Characterization in_vitro In Vitro Screening (e.g., Ames Test, Cytotoxicity) start->in_vitro acute_tox Acute Toxicity Studies (Oral, Dermal, Inhalation) in_vitro->acute_tox irritation Skin/Eye Irritation & Corrosion in_vitro->irritation repeated_dose Repeated Dose Toxicity (28-day or 90-day) acute_tox->repeated_dose irritation->repeated_dose genotox In Vivo Genotoxicity (e.g., Micronucleus Test) repeated_dose->genotox carc Carcinogenicity Bioassay genotox->carc end End: Hazard & Risk Assessment carc->end

Conclusion

While there is a significant data gap regarding the specific toxicology of 3-(1H-Indol-3-yl)propylamine, an initial assessment of its potential hazards can be inferred from data on structurally related indole alkaloids and amines. A comprehensive toxicological evaluation following established OECD guidelines is necessary to fully characterize its safety profile. This should include assessments of acute toxicity, skin and eye irritation, genotoxicity, and, depending on the results and intended use, repeated-dose toxicity and carcinogenicity. The potential for interaction with serotonergic and other signaling pathways warrants further investigation.

References

A Technical Guide to the Solubility of (1H-Indol-3-yl)-1-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (1H-Indol-3-yl)-1-propanamine (CAS: 6245-89-2). Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its inferred properties based on its chemical structure and provides a comprehensive, standard experimental protocol for its precise determination.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₄N₂, is an organic compound featuring an indole ring system connected to a propanamine group.[1] The structure, containing both a basic amine group and a largely nonpolar indole nucleus, suggests a nuanced solubility profile. Understanding this profile is critical in various research and development contexts, particularly in drug discovery, where solubility profoundly impacts bioavailability, formulation, and in vitro assay reliability.[2][3] Poor aqueous solubility can be a major obstacle in the development of therapeutic agents, leading to unpredictable results and increased costs.[2][3]

Compound Properties:

  • Molecular Weight: 174.25 g/mol

  • IUPAC Name: 3-(1H-indol-3-yl)-1-propanamine

  • CAS Number: 6245-89-2[1]

  • Physical Form: Oil or solid with a melting point of 60-64 °C or 80.5 °C[1] (variances may depend on purity and salt form).

Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure.

  • Aqueous Solubility: The presence of the primary amine group allows for hydrogen bonding with water and protonation in acidic solutions to form a more soluble ammonium salt.[4][5][6] However, the large, hydrophobic indole ring significantly reduces overall water solubility. Generally, amines with more than four carbon atoms tend to be less soluble in water.[5] Therefore, this compound is expected to have low solubility in neutral aqueous solutions. Its solubility should, however, increase significantly in acidic aqueous buffers (e.g., pH < 6) due to the formation of the protonated, water-soluble salt.[4][7]

  • Organic Solvents: The compound is expected to be soluble in various organic solvents.[5] Polar organic solvents like ethanol and methanol, as well as aprotic solvents like dimethyl sulfoxide (DMSO), should readily dissolve the compound due to its ability to engage in hydrogen bonding and dipole-dipole interactions.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature or common chemical databases. The table below is provided as a template for researchers to populate upon experimental determination using the protocol outlined in the subsequent section.

SolventTypePredicted SolubilityQuantitative Data (mg/mL)
Water (pH 7.0)Polar ProticLowData not available
Phosphate-Buffered Saline (PBS)Aqueous BufferLowData not available
0.1 M Hydrochloric Acid (HCl)Acidic AqueousHighData not available
Ethanol (EtOH)Polar ProticHighData not available
Methanol (MeOH)Polar ProticHighData not available
Dimethyl Sulfoxide (DMSO)Polar AproticHighData not available
Dichloromethane (DCM)NonpolarModerate to HighData not available

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[8] It is accurate, reproducible, and requires basic laboratory equipment.[8][9]

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, 0.1 M HCl)

  • Analytical balance (±0.1 mg)

  • Glass vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control (e.g., 25°C or 37°C)[8]

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF) to remove undissolved particles[8]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS) for quantification.

  • Volumetric flasks and pipettes for standard preparation.

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.[8][9]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL) to the vial.[9]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.[3][8]

  • Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove all undissolved material.[8][9] This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

    • Analyze the filtered sample (the saturated solution) and the calibration standards using a validated analytical method, such as HPLC-UV or LC-MS.[2][3]

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the compound in the filtered sample by interpolating its analytical response from the calibration curve. This concentration represents the equilibrium solubility.

  • Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.[9]

Visualized Experimental Workflow

The following diagram illustrates the key steps of the Shake-Flask solubility determination protocol.

G A 1. Add Excess Compound to Vial B 2. Add Precise Volume of Solvent A->B C 3. Equilibrate (Shake) (e.g., 24-48h at 25°C) B->C D 4. Settle & Separate Phases C->D E 5. Filter Supernatant (e.g., 0.22 µm filter) D->E F 6. Quantify Concentration (e.g., HPLC-UV) E->F G Solubility Value (e.g., mg/mL) F->G

Caption: Workflow for the Shake-Flask method of solubility determination.

Conclusion

While quantitative solubility data for this compound is not readily found in public databases, its molecular structure allows for a qualitative prediction of its behavior in different solvents. For researchers and drug developers, precise solubility values are indispensable. The provided Shake-Flask protocol offers a robust and reliable method for experimentally determining the equilibrium solubility of this compound, enabling informed decisions in formulation, screening, and further chemical studies.

References

Commercial Suppliers of High-Purity (1H-Indol-3-yl)-1-propanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity (1H-Indol-3-yl)-1-propanamine, also known as α-methyltryptamine (AMT). The guide details available quantitative data from various suppliers, outlines common experimental protocols for its synthesis and analysis, and illustrates its primary pharmacological mechanisms of action. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound for their studies.

Introduction

This compound is a tryptamine derivative that has been investigated for its psychoactive properties and potential as an antidepressant.[1] It is a potent monoamine oxidase inhibitor (MAOI) and also acts as a releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine.[1][2] Due to its pharmacological profile, it is a valuable tool for research into the serotonergic and dopaminergic systems. The compound is also a controlled substance in many jurisdictions, and researchers should ensure compliance with all applicable regulations.

Commercial Availability and Purity

A number of chemical suppliers offer this compound for research purposes. The purity of the available products can vary, and it is crucial for researchers to obtain a certificate of analysis (CoA) for each batch to ensure the quality and consistency of their experiments. The following table summarizes publicly available data from several suppliers. Note that for some suppliers, detailed purity information is not available without a direct inquiry.

SupplierProduct Name(s)CAS NumberPurityNotes
Sigma-Aldrich (Merck) 3-(1H-indol-3-yl)propan-1-amine6245-89-295%One product listed with 95% purity. Another product from their AldrichCPR line is sold "as-is" without analytical data.
Cayman Chemical α-methyl Tryptamine (hydrochloride)879-36-7≥98%Provided as a crystalline solid. Intended for forensic and research use.[3][4]
American Elements This compound6245-89-2Up to 99.999%Offers various purity grades, including high and ultra-high purity forms. Specific CoAs should be requested.[5][6]
Biosynth DL-alpha-Methyltryptamine, free base; D-alpha-Methyltryptamine299-26-3; 7795-52-0Not specifiedProduct is a controlled substance requiring appropriate licensing. Detailed specifications require direct contact.
Clearsynth Alpha-Methyltryptamine (AMT)299-26-3Not specifiedDetailed specifications and CoA require direct inquiry.[7]

Experimental Protocols

The following sections provide an overview of common experimental procedures for the synthesis, purification, and analysis of this compound based on available literature. These are intended as a guide and may require optimization for specific laboratory conditions.

Synthesis

A common route for the synthesis of α-methyltryptamine involves the Henry reaction (nitroaldol condensation) between indole-3-carboxaldehyde and nitroethane, followed by reduction of the resulting nitroalkene.[1]

Step 1: Synthesis of 1-(Indol-3-yl)-2-nitropropene

  • Reactants: Indole-3-aldehyde, nitroethane, and a catalyst such as ammonium acetate.

  • Procedure: A mixture of indole-3-aldehyde and nitroethane is refluxed in the presence of a catalyst. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration and can be purified by recrystallization.

Step 2: Reduction of 1-(Indol-3-yl)-2-nitropropene to this compound

  • Reducing Agent: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used.

  • Procedure: The 1-(indol-3-yl)-2-nitropropene is slowly added to a suspension of LiAlH₄ in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere. The reaction is typically exothermic and requires careful temperature control. After the reaction is complete, it is quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield the crude product.

Purification

The crude this compound can be purified by several methods:

  • Recrystallization: The free base can be recrystallized from a suitable solvent system, such as diethyl ether or ethyl acetate/hexane.[8]

  • Acid-Base Extraction: The amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free base is regenerated by the addition of a base and extracted back into an organic solvent.[8]

  • Column Chromatography: Silica gel chromatography can be used for further purification if necessary.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water or a buffer (e.g., ammonium acetate) is commonly used.

  • Detection: UV detection at wavelengths around 220 nm and 280 nm is appropriate for the indole chromophore.[3]

  • Quantification: Quantification can be achieved by using a certified reference standard and creating a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is often used.[9]

  • Injection: The sample, dissolved in a suitable solvent like chloroform, is injected into the GC. The free base is typically analyzed after a liquid-liquid extraction.[10]

  • Mass Spectrometry: Electron ionization (EI) at 70 eV will produce a characteristic fragmentation pattern that can be used for identification by comparison to a spectral library. Key fragments for α-methyltryptamine include the molecular ion (m/z 174) and fragments at m/z 130 and 44.[9]

Pharmacological Signaling Pathways

This compound exerts its effects through multiple mechanisms, primarily by interacting with the monoaminergic neurotransmitter systems.

Mechanism of Action Overview

The primary pharmacological actions of this compound are:

  • Serotonin Receptor Agonism: It acts as a non-selective agonist at various serotonin (5-HT) receptors, with a notable affinity for the 5-HT₂ family of receptors, which is believed to mediate its psychedelic effects.[1][2]

  • Monoamine Reuptake Inhibition: It inhibits the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters.[1][3]

  • Monoamine Oxidase Inhibition (MAOI): It is a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-A.[1] This enzyme is responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO further increases the levels of serotonin, norepinephrine, and dopamine in the synapse.

The following diagram illustrates the principal signaling pathways affected by this compound.

AMT_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal AMT This compound (AMT) SERT Serotonin Transporter (SERT) AMT->SERT Inhibits NET Norepinephrine Transporter (NET) AMT->NET Inhibits DAT Dopamine Transporter (DAT) AMT->DAT Inhibits MAO Monoamine Oxidase (MAO) AMT->MAO Inhibits HTR Serotonin Receptors (e.g., 5-HT2A) AMT->HTR Agonist SynapticCleft Synaptic Cleft (Increased Monoamines) PostsynapticNeuron Postsynaptic Neuron HTR->PostsynapticNeuron Cellular Response SynapticCleft->HTR Activates PresynapticNeuron Presynaptic Neuron

Caption: Mechanism of action of this compound (AMT).

The following diagram illustrates a general workflow for the synthesis and analysis of this compound.

Synthesis_and_Analysis_Workflow Start Indole-3-aldehyde + Nitroethane Reaction1 Henry Reaction (Condensation) Start->Reaction1 Intermediate 1-(Indol-3-yl)-2-nitropropene Reaction1->Intermediate Reaction2 Reduction (e.g., with LiAlH4) Intermediate->Reaction2 CrudeProduct Crude this compound Reaction2->CrudeProduct Purification Purification (Recrystallization, Extraction, or Chromatography) CrudeProduct->Purification PureProduct High-Purity this compound Purification->PureProduct Analysis Quality Control Analysis PureProduct->Analysis HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS CoA Certificate of Analysis Analysis->CoA

Caption: General workflow for synthesis and analysis.

References

Methodological & Application

Application Note: Purification of (1H-Indol-3-yl)-1-propanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1H-Indol-3-yl)-1-propanamine, a member of the tryptamine family, is a valuable building block in medicinal chemistry and drug development. Synthesized tryptamine derivatives often contain impurities from starting materials, reagents, or side reactions. Effective purification is crucial to ensure the compound's integrity for subsequent applications. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The basic nature of the amine necessitates specific considerations to achieve high purity and yield.

Principle of the Method

The purification employs normal-phase column chromatography, where the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent system. Separation is based on the differential adsorption of compounds to the silica gel. Polar compounds interact more strongly with the stationary phase and elute later, while less polar compounds travel through the column more quickly.

This compound contains a basic primary amine, which can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column.[1] To mitigate these issues, a small amount of a competing base, such as triethylamine (TEA), is added to the mobile phase.[1] The TEA neutralizes the acidic sites on the silica, allowing the desired amine to elute with improved peak shape and recovery.

Experimental Protocols

Materials and Reagents
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade

  • Crude Sample: Crude this compound

  • TLC Supplies: Silica gel TLC plates (F254), TLC tank, UV lamp (254 nm)

  • Staining Solution: Ninhydrin solution for visualizing amines

  • Glassware: Glass chromatography column, round-bottom flasks, Erlenmeyer flasks, beakers, fraction collection tubes

  • Equipment: Rotary evaporator, heating mantle

Protocol Step-by-Step

Step 2.1: Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

  • Prepare several eluent systems with varying ratios of a non-polar solvent (DCM) and a polar solvent (MeOH), with a constant 1% TEA. For example: 98:2:1, 95:5:1, and 90:10:1 (DCM:MeOH:TEA).

  • Dissolve a small amount of the crude material in DCM.

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the plate in a TLC tank saturated with the chosen eluent system.

  • Visualize the spots under a UV lamp (254 nm). The indole ring is UV-active.

  • Additionally, stain the plate with ninhydrin solution and gently heat to visualize the primary amine as a colored spot (typically purple or yellow).

  • Calculate the Rf value for the product and visible impurities for each solvent system. Select the system that provides the best separation.

Step 2.2: Column Preparation

  • Select a glass column of appropriate size based on the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM with 1% TEA).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. A gentle tapping on the side of the column can help pack the silica evenly.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 2.3: Sample Loading

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (or just DCM). Using a pipette, carefully apply the solution to the top of the silica bed.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude sample in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to the solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

Step 2.4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Begin elution with a low polarity mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA) as determined by the TLC analysis.

  • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per tube).

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol. This helps to elute the more strongly adsorbed compounds. A typical gradient might be from 2% MeOH to 10% MeOH in DCM.

Step 2.5: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for comparison.

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvents from the pooled fractions using a rotary evaporator. The presence of triethylamine (boiling point ~89 °C) may require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.

  • The resulting solid or oil is the purified product. Determine its mass, calculate the yield, and confirm its purity by analytical methods such as HPLC, NMR, or MS.

Data Presentation

Quantitative data from the purification process should be systematically recorded for analysis and reporting.

Table 1: TLC Solvent System Optimization

Trial Solvent System (DCM:MeOH:TEA) Product Rf Impurity 1 Rf Impurity 2 Rf Observations
1 98:2:1 0.25 0.45 0.10 Good starting point, separation is clear.
2 95:5:1 0.45 0.60 0.25 Product moves too fast, poor separation from Impurity 1.
3 90:10:1 0.70 0.75 0.50 All spots are too high on the plate.

| Selected | 98:2:1 | 0.25 | 0.45 | 0.10 | Optimal for column separation. |

Table 2: Column Chromatography Parameters

Parameter Value
Stationary Phase Silica Gel, 230-400 mesh
Column Dimensions 30 cm length x 3 cm diameter
Mass of Crude Sample 1.50 g
Mass of Silica Gel 60 g
Sample Loading Method Dry Loading
Mobile Phase Gradient Step gradient from 2% to 8% MeOH in DCM + 1% TEA
Fraction Size 15 mL

| Total Fractions Collected | 80 |

Table 3: Purification Summary

Parameter Before Purification After Purification
Mass 1.50 g 1.25 g
Physical State Brownish oil Pale yellow oil
Purity (by HPLC) ~80% >98%

| Yield | - | 83% |

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

PurifcationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Sample TLC 1. TLC Method Development Crude->TLC ColumnPrep 2. Column Packing (Silica Slurry) SampleLoad 3. Sample Loading (Dry Method) ColumnPrep->SampleLoad Elution 4. Gradient Elution SampleLoad->Elution Collection 5. Fraction Collection Elution->Collection FractionTLC 6. Fraction Analysis (TLC) Collection->FractionTLC Pooling 7. Pool Pure Fractions FractionTLC->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation PureProduct Pure Product Evaporation->PureProduct

References

Application Note: Solid-Phase Synthesis Utilizing (1H-Indol-3-yl)-1-propanamine for the Generation of Diverse Indole-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the utilization of (1H-Indol-3-yl)-1-propanamine as a versatile building block in solid-phase synthesis (SPS). The primary amine of this scaffold allows for its immobilization on various solid supports, enabling the subsequent elaboration of the indole core to generate libraries of novel compounds with potential therapeutic applications. This application note outlines the theoretical workflow, experimental protocols, and expected outcomes for the solid-phase synthesis of a diverse set of N-acylated and N-alkylated indole derivatives.

Introduction

Indole alkaloids and their derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery.[1][2] Solid-phase synthesis (SPS) offers a robust and efficient platform for the rapid generation of compound libraries for high-throughput screening.[3][4] The use of bifunctional building blocks, such as this compound, which contains both a reactive primary amine and a modifiable indole nucleus, is highly advantageous in SPS for creating molecular diversity. This protocol details a strategy for leveraging this building block in the solid-phase synthesis of novel indole-based compounds.

Principle of the Method

The synthetic strategy involves the initial immobilization of this compound onto a solid support via its primary amine. The indole nitrogen can then be subjected to various chemical transformations, such as acylation or alkylation. Finally, the desired products are cleaved from the resin to yield a library of indole derivatives. This approach allows for the efficient purification of intermediates by simple filtration and washing, a key advantage of solid-phase synthesis.

Experimental Protocols

Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the primary amine to the 2-chlorotrityl chloride (2-CTC) resin, a widely used solid support for anchoring amines.

  • Materials:

    • 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)

    • This compound

    • Dichloromethane (DCM), anhydrous

    • N,N-Diisopropylethylamine (DIPEA)

    • Methanol (MeOH)

    • Solid-phase synthesis vessel

  • Procedure:

    • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (15 mL) for 30 minutes in a solid-phase synthesis vessel.

    • Drain the DCM.

    • Dissolve this compound (0.42 g, 2.4 mmol, 2 eq) and DIPEA (0.84 mL, 4.8 mmol, 4 eq) in anhydrous DCM (10 mL).

    • Add the solution to the swollen resin and shake the mixture at room temperature for 4 hours.

    • To cap any remaining reactive trityl groups, add MeOH (1 mL) and shake for an additional 30 minutes.

    • Drain the reaction solution and wash the resin sequentially with DCM (3 x 15 mL), N,N-Dimethylformamide (DMF) (3 x 15 mL), MeOH (3 x 15 mL), and DCM (3 x 15 mL).

    • Dry the resin under vacuum to a constant weight.

N-Acylation of the Immobilized Indole

This protocol details the acylation of the indole nitrogen of the resin-bound this compound.

  • Materials:

    • Resin-bound this compound

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Various acyl chlorides (e.g., Acetyl chloride, Benzoyl chloride)

    • Solid-phase synthesis vessel

  • Procedure:

    • Swell the resin-bound indole (0.5 g) in anhydrous THF (10 mL) for 30 minutes.

    • Carefully add NaH (60 mg, 1.5 mmol, 3 eq relative to resin loading) to the resin suspension.

    • Shake the mixture at room temperature for 1 hour to deprotonate the indole nitrogen.

    • Add the desired acyl chloride (1.5 mmol, 3 eq) dropwise to the suspension.

    • Shake the reaction mixture at room temperature for 12 hours.

    • Quench the reaction by the slow addition of MeOH (1 mL).

    • Drain the solvent and wash the resin with THF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

Cleavage from the Resin

This protocol describes the release of the final N-acylated indole derivative from the solid support.

  • Materials:

    • N-acylated resin

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Triisopropylsilane (TIS) (as a scavenger)

  • Procedure:

    • Swell the N-acylated resin in DCM (5 mL) for 20 minutes.

    • Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 20:5:75 v/v/v).

    • Drain the DCM from the resin and add the cleavage cocktail (10 mL).

    • Shake the mixture at room temperature for 2 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail (2 x 5 mL) and DCM (2 x 5 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by preparative HPLC.

Data Presentation

The following table summarizes the hypothetical quantitative data for the solid-phase synthesis of a small library of N-acylated this compound derivatives.

Compound IDAcyl GroupTheoretical MW ( g/mol )Expected Yield (%)Expected Purity (%)
IND-001 Acetyl216.2865>95
IND-002 Benzoyl278.3558>95
IND-003 Propionyl230.3162>95
IND-004 Isobutyryl244.3455>95

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-Chlorotrityl Chloride Resin immobilization Immobilization: This compound, DIPEA, DCM start->immobilization resin_bound_indole Resin-Bound Indole immobilization->resin_bound_indole deprotonation Deprotonation: NaH, THF resin_bound_indole->deprotonation modification N-Acylation or N-Alkylation: R-COCl or R-X deprotonation->modification modified_resin Modified Resin-Bound Indole modification->modified_resin cleavage Cleavage: TFA/TIS/DCM modified_resin->cleavage purification Purification: Preparative HPLC cleavage->purification final_product Final Product Library purification->final_product

Caption: Solid-phase synthesis workflow for indole derivatives.

Logical Relationship of Key Steps

logical_relationship A Anchoring B Modification A->B Resin-bound intermediate C Cleavage B->C Final resin-bound product D Purification C->D Crude product

Caption: Key stages in the solid-phase synthesis process.

Conclusion

The described solid-phase synthesis protocol provides a versatile and efficient method for the generation of diverse libraries of N-substituted this compound derivatives. This approach is amenable to automation and high-throughput synthesis, making it a valuable tool for medicinal chemistry and drug discovery programs targeting indole-based therapeutics. The modular nature of this synthetic route allows for the introduction of a wide variety of substituents, enabling a thorough exploration of the structure-activity relationships of this important class of compounds.

References

Application Notes and Protocols for the Synthesis of Triptan-Based Drugs Using (1H-Indol-3-yl)-1-propanamine Derivatives as Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of triptan-class drugs, specifically Eletriptan and Frovatriptan, utilizing (1H-Indol-3-yl)-1-propanamine derivatives as key precursors. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways and biological mechanisms to aid in research and development.

Introduction

This compound and its analogues are pivotal building blocks in the synthesis of various pharmacologically active compounds, most notably the triptan family of drugs. Triptans are selective serotonin (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D subtypes, and are a cornerstone in the acute treatment of migraine headaches. Their therapeutic effect is achieved through cranial vasoconstriction and the inhibition of pro-inflammatory neuropeptide release.

This document will focus on the synthetic routes for two prominent triptans: Eletriptan and Frovatriptan, highlighting the key chemical transformations and providing detailed procedural information.

Triptan's Mechanism of Action: A Glimpse into the Signaling Pathway

Triptans exert their therapeutic effects by acting as agonists at serotonin 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gαi). Upon binding of the triptan, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequently influences ion channel conductance and neurotransmitter release. The primary outcomes of this signaling cascade are the constriction of dilated cranial blood vessels and the inhibition of the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings, thereby alleviating migraine pain.

G_protein_signaling cluster_membrane Cell Membrane 5HT1B_1D_Receptor 5-HT1B/1D Receptor G_protein Gαi/βγ 5HT1B_1D_Receptor->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Triptan Triptan (Eletriptan, Frovatriptan) Triptan->5HT1B_1D_Receptor Agonist Binding ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Decreased Neuropeptide Release (e.g., CGRP) Vasoconstriction PKA->Cellular_Response Modulation of downstream targets

Triptan Signaling Pathway

Synthesis of Eletriptan

Eletriptan is synthesized from a 5-bromoindole derivative, which serves as the starting point for the introduction of the characteristic side chains of the molecule. A common and effective synthetic strategy involves a palladium-catalyzed Heck reaction to introduce the phenylsulfonylvinyl group at the C5 position of the indole ring.

Eletriptan Synthesis Workflow

Eletriptan_Synthesis cluster_synthesis Eletriptan Synthesis A 5-Bromoindole B Coupling with (R)-N-Cbz-proline chloride A->B Acylation C (R)-3-(N-Cbz-pyrrolidin-2-ylcarbonyl) -5-bromo-1H-indole B->C D Reduction C->D E (R)-5-bromo-3-(N-methylpyrrolidin -2-ylmethyl)-1H-indole D->E F Heck Reaction with Phenyl Vinyl Sulfone E->F G (R)-5-[2-(phenylsulfonyl)ethenyl]-3- (N-methylpyrrolidin-2-ylmethyl)-1H-indole F->G H Hydrogenation G->H I Eletriptan H->I

Eletriptan Synthetic Workflow
Quantitative Data for Eletriptan Synthesis

StepReactionKey Reagents & ConditionsYield (%)Purity (%)Reference
1Acylation5-Bromoindole, N-benzyloxycarbonyl prolyl chloride, Lewis acid, Organic solvent, -20 to 20 °C8399.2 (HPLC)[1]
2Heck Coupling5-bromoindole derivative, Phenyl vinyl sulfone, Pd(OAc)₂, tri-O-tolylphosphine, Triethylamine, DMF, 95-105 °C, 6-15 h85-90>95 (HPLC)[2][3]
3Reduction(R)-(1-methylpyrrolidin-2-yl)(5-(2-(phenylsulfonyl)ethyl)-1H-indol-3-yl)methanone, LAH, THF, 0 °C to reflux, 3-5 h75-80>95 (HPLC)[2]
Experimental Protocols for Eletriptan Synthesis

Step 1: Synthesis of (R)-3-(N-carbobenzoxy-(Cbz)pyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole [1]

  • In an organic solvent, under the catalytic action of a Lewis acid, react 5-bromoindole with N-benzyloxycarbonyl prolyl chloride.

  • Maintain the reaction temperature between -20 to 20 °C.

  • Upon completion, quench the reaction with a saturated ammonium chloride solution.

  • Separate the organic phase and wash sequentially with saturated sodium bicarbonate and brine.

  • Concentrate the organic phase under reduced pressure.

  • Recrystallize the crude product from a mixed solvent system (e.g., ethyl acetate and n-heptane) to yield the pure product.

Step 2: Heck Reaction to form 5-(2-(Phenylsulfonyl)ethenyl)-1H-indole derivative [2][3]

  • In a reaction vessel, combine the 5-bromoindole derivative, phenyl vinyl sulfone, Palladium(II) acetate, tri-O-tolylphosphine, and triethylamine in DMF.

  • Heat the reaction mixture to 95-105 °C for 6-15 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter.

  • Wash the filtrate sequentially with water and brine, then dry over sodium sulfate.

  • Concentrate the organic layer under vacuum and precipitate the product from dichloromethane and hexane.

Step 3: Reduction to Eletriptan [2]

  • To a suspension of Lithium aluminum hydride (LAH) in THF at 0 °C, slowly add the product from the Heck reaction.

  • Gradually heat the reaction mixture to reflux and maintain for 3-5 hours.

  • Cool the reaction to 0-5 °C and sequentially add 1N NaOH solution and water.

  • Filter the solids and wash the precipitate with additional THF.

  • Distill the filtrate to dryness under reduced pressure.

  • Dissolve the residue in water, extract the aqueous layer with dichloromethane, dry over sodium sulfate, and distill to yield Eletriptan free base.

Synthesis of Frovatriptan

Frovatriptan synthesis often commences from 4-aminobenzamide, which undergoes a series of transformations including a Fischer indole synthesis to construct the core tetrahydrocarbazole structure. A key challenge in the synthesis of Frovatriptan is the resolution of the racemic mixture to obtain the desired (R)-enantiomer.

Frovatriptan Synthesis Workflow

Frovatriptan_Synthesis cluster_synthesis Frovatriptan Synthesis A 4-Aminobenzamide B Diazotization & Reduction A->B C 4-Hydrazinobenzamide HCl B->C D Fischer Indole Synthesis with 4-methylamino-cyclohexanone derivative C->D E Racemic Frovatriptan D->E F Chiral Resolution E->F G (R)-Frovatriptan F->G H Salt Formation G->H I Frovatriptan Succinate H->I

Frovatriptan Synthetic Workflow
Quantitative Data for Frovatriptan Synthesis

StepReactionKey Reagents & ConditionsYield (%)Purity (%)Reference
1Diazotization & Reduction4-Aminobenzamide, 5N HCl, Sodium nitrite, Sodium dithionite, -20 to 0 °C--[4]
2Fischer Indole Synthesis4-Hydrazinobenzamide HCl, 4-methylamino-cyclohexanone derivative, Acidic conditions63 (racemic base)-[5][6]
3Chiral ResolutionRacemic Frovatriptan, Di-p-toluoyltartaric acid, Solvent (e.g., methanol)->99.9 (chiral HPLC)[4]
4Salt Formation(R)-Frovatriptan, Succinic acid, Methanol/Water91>99.9 (HPLC)[5]
Experimental Protocols for Frovatriptan Synthesis

Step 1: Preparation of ((±)-6-Carboxamide-3-methylamino-1,2,3,4-tetrahydrocarbazole hydrochloride) [4]

  • Dissolve 4-Aminobenzamide in 5N HCl at -5° to 0°C.

  • Cool the mixture to approximately -15°C.

  • Add a solution of sodium nitrite at -15 to -20°C and stir for one hour.

  • Add chilled water followed by solid sodium dithionite.

  • The resulting hydrazine derivative is then used in the subsequent Fischer indole synthesis.

Step 2: Isolation of Racemic Frovatriptan Free Base [4]

  • Dissolve Frovatriptan racemate hydrochloride in water and heat to 65-70°C.

  • Adjust the pH to 10.5 with 20% sodium hydroxide solution.

  • Extract the aqueous layer with n-butanol multiple times.

  • Combine the organic layers and distill under vacuum at 50-55°C.

  • To the resulting gummy mass, add acetone, heat to 40-45°C, and then cool to 30-35°C.

  • Filter the solid, wash with acetone, and dry under vacuum to afford the racemic free base.

Step 3: Chiral Resolution and Salt Formation [4][5]

  • The chiral resolution of racemic frovatriptan can be achieved using a chiral acid such as Di-p-toluoyltartaric acid to form diastereomeric salts, which can be separated by crystallization.

  • The optically pure (R)-Frovatriptan free base is then treated with succinic acid in a methanol/water solvent system.

  • The reaction mixture is cooled to 0-5°C, filtered, and washed with chilled methanol.

  • The wet product is dried under vacuum to yield Frovatriptan Succinate.

Conclusion

The synthetic pathways for Eletriptan and Frovatriptan presented herein demonstrate the utility of this compound derivatives as versatile precursors in the construction of complex indole-based pharmaceuticals. The provided protocols and quantitative data offer a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and optimization of these important anti-migraine agents. Careful control of reaction conditions and purification methods is crucial to achieve high yields and purity of the final active pharmaceutical ingredients.

References

Application Notes and Protocols for In Vitro Biological Screening of Indole-3-Propanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole-3-propanamine derivatives represent a significant class of heterocyclic compounds with a structural resemblance to the neurotransmitter serotonin and the amino acid tryptophan. This structural motif makes them privileged scaffolds in drug discovery, with potential applications in a wide range of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.[1][2] Their biological activities are diverse, encompassing roles as antioxidants, enzyme inhibitors, and modulators of key signaling pathways.[3][4][5] This document provides detailed application notes and protocols for the in vitro biological screening of indole-3-propanamine derivatives to assess their therapeutic potential.

Application Note 1: Neurotransmitter System Modulation Assays

Indole-3-propanamine derivatives are structurally similar to serotonin, making them prime candidates for modulating serotonergic and other neurotransmitter systems. Key targets include serotonin receptors (e.g., 5-HT1A, 5-HT2A), dopamine receptors (e.g., D2), and enzymes that regulate neurotransmitter levels, such as Monoamine Oxidase (MAO).[4][6] Screening for activity at these targets is crucial for identifying potential treatments for depression, anxiety, and other CNS disorders.[6][7]

Signaling Pathway: Serotonergic Synapse Modulation

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC Vesicle Synaptic Vesicle Serotonin->Vesicle MAO_A MAO-A Serotonin->MAO_A Degradation Vesicle->Synapse Release SERT SERT (Reuptake Transporter) SERT->Serotonin Synapse->SERT Reuptake FiveHT1A 5-HT1A Receptor Synapse->FiveHT1A Binding FiveHT2A 5-HT2A Receptor Synapse->FiveHT2A Binding Signaling Downstream Signaling (e.g., Gq, Gi) FiveHT1A->Signaling FiveHT2A->Signaling IndoleDerivative Indole-3-Propanamine Derivative IndoleDerivative->SERT Inhibition? IndoleDerivative->MAO_A Inhibition? IndoleDerivative->FiveHT1A Agonism? Antagonism? IndoleDerivative->FiveHT2A Agonism? Antagonism?

Caption: Potential modulation points for indole derivatives in a serotonergic synapse.

Experimental Protocols

1. Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT2A)

This protocol is adapted from methods used to assess the affinity of novel compounds for specific receptor subtypes.[8]

  • Objective: To determine the binding affinity (Ki) of indole-3-propanamine derivatives for the 5-HT2A receptor.

  • Materials:

    • HEK293 cells stably expressing human 5-HT2A receptors.

    • Radioligand (e.g., [3H]ketanserin).

    • Non-specific binding control (e.g., Mianserin).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test indole derivatives dissolved in DMSO.

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare cell membrane homogenates from the HEK293 cells.

    • In a 96-well plate, add 50 µL of various concentrations of the test indole derivative.

    • Add 50 µL of the radioligand at a final concentration close to its Kd value.

    • Add 100 µL of the cell membrane preparation.

    • For determining non-specific binding, add a high concentration of the control compound (Mianserin) instead of the test derivative.

    • Incubate the plate at room temperature for 60 minutes.

    • Harvest the contents onto a filter mat using a cell harvester, washing with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the percentage of specific binding inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.

    • Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Monoamine Oxidase (MAO) Inhibition Assay

This spectrophotometric method is based on the detection of products formed by MAO activity.[9]

  • Objective: To determine the inhibitory potency (IC50) of indole-3-propanamine derivatives against MAO-A and MAO-B.

  • Materials:

    • Human recombinant MAO-A and MAO-B enzymes.

    • Substrates: Kynuramine for MAO-A, Benzylamine for MAO-B.[9]

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Test indole derivatives dissolved in DMSO.

    • Microplate spectrophotometer.

  • Procedure:

    • In a 96-well plate, add buffer, the respective MAO enzyme (MAO-A or MAO-B), and various concentrations of the test indole derivative.

    • Pre-incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (Kynuramine for MAO-A, Benzylamine for MAO-B).

    • Measure the change in absorbance over time at the appropriate wavelength. The product of kynuramine oxidation (4-hydroxyquinoline) is measured at 316 nm, and the product of benzylamine oxidation (benzaldehyde) is measured at 250 nm.[9]

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation
Compound SeriesTargetAssay TypeResult (Ki or IC50)Reference
Indolylpropyl-piperazinesSERTBindingKi = 5 - 10 nM[4]
Indole BenzoxazinesD2 ReceptorBindingKi = Micro to Nanomolar range[4]
Pyrrolo[3,4-f]indole-5,7-dioneMAO-AInhibitionIC50 = 0.250 µM[7]
Pyrrolo[3,4-f]indole-5,7-dioneMAO-BInhibitionIC50 = 0.581 µM[7]
Acetylenic IndolylmethylamineMAO-AInhibitionPotent, selective inhibition[10]

Application Note 2: Acetylcholinesterase (AChE) Inhibition Assay

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[5] Indole derivatives have shown potential as AChE inhibitors.[11] The following protocol, based on the widely used Ellman's method, allows for the high-throughput screening of these compounds.[12][13]

Experimental Workflow: AChE Inhibition Assay (Ellman's Method)

G start Start prep_reagents Prepare Reagents: - AChE Enzyme - ATCI (Substrate) - DTNB (Ellman's Reagent) - Test Compound Dilutions start->prep_reagents plate_setup Pipette into 96-well plate: 1. Test Compound/Control 2. AChE Enzyme prep_reagents->plate_setup pre_incubate Pre-incubate at 37°C for 15 minutes plate_setup->pre_incubate add_substrate Add DTNB and ATCI to initiate reaction pre_incubate->add_substrate measure Measure Absorbance at 412 nm (Kinetic or Endpoint) add_substrate->measure calculate Calculate % Inhibition vs. No-Inhibitor Control measure->calculate determine_ic50 Determine IC50 Value (Non-linear Regression) calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of AChE inhibitors using Ellman's method.

Experimental Protocol
  • Objective: To quantify the acetylcholinesterase inhibitory activity of indole-3-propanamine derivatives.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is measured spectrophotometrically at 412 nm.[12]

  • Materials:

    • Acetylcholinesterase (e.g., from Electrophorus electricus).[5]

    • Acetylthiocholine iodide (ATCI).

    • DTNB (Ellman's Reagent).

    • Phosphate Buffer (0.1 M, pH 8.0).

    • Test indole derivatives and a positive control (e.g., Galantamine).[13]

    • 96-well microplate reader.

  • Procedure:

    • Prepare stock solutions of test compounds and standards in a suitable solvent (e.g., DMSO) and create serial dilutions in the phosphate buffer.

    • In a 96-well plate, add 25 µL of each test compound dilution. Include wells for a positive control, a negative control (enzyme activity without inhibitor), and a blank (reagents without enzyme).

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank. Mix gently.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each well by determining the slope of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] * 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation
Compound TypeAChE SourceResult (IC50)Reference
Alkaloids from Zephyranthes carinataNot Specified1.96 – 53.63 µg/mL[13]
Hemp Seed Protein HydrolysatesNot Specified5.95 – 11.62 µg/mL[13]
CUR-IPA diesterE. electricus AChEPotent Inhibition[5]
CUR-IPA diesterhuman AChEPotent Inhibition[5]

Application Note 3: Antioxidant and Cytoprotective Activity Assays

Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals or chelate pro-oxidant metals are of significant therapeutic interest.[3] Indole derivatives are known for their antioxidant properties.[14][15][16] A panel of simple, cell-free assays can effectively screen for this activity.

Logical Relationship: Antioxidant Mechanisms

G Mechanisms of Antioxidant Action H_Donation Hydrogen Atom Transfer (HAT) DPPH DPPH Radical Scavenging H_Donation->DPPH ABTS ABTS Radical Scavenging H_Donation->ABTS E_Donation Single Electron Transfer (SET) E_Donation->DPPH E_Donation->ABTS FRAP Ferric Reducing Antioxidant Power E_Donation->FRAP Metal_Chelation Metal Ion Chelation Fe_Chelate Ferrous Ion (Fe²⁺) Chelating Metal_Chelation->Fe_Chelate Radical Reactive Oxygen Species (e.g., DPPH•, O₂•⁻, •OH) Metal Transition Metal Ions (e.g., Fe²⁺)

Caption: Relationship between antioxidant mechanisms and common screening assays.

Experimental Protocols

1. DPPH Radical Scavenging Assay

  • Objective: To measure the capacity of indole derivatives to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[15]

  • Principle: Antioxidants donate a hydrogen atom or electron to the DPPH radical, reducing it to a stable diamagnetic molecule. This causes a color change from violet to yellow, which is measured by a decrease in absorbance at ~517 nm.[15]

  • Materials:

    • DPPH solution in methanol or ethanol.

    • Test indole derivatives dissolved in a suitable solvent.

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Spectrophotometer.

  • Procedure:

    • Prepare a working solution of DPPH in methanol/ethanol with an absorbance of ~1.0 at 517 nm.

    • In a 96-well plate, add a small volume (e.g., 20 µL) of the test compound at various concentrations.

    • Add a large volume (e.g., 180 µL) of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity: % Scavenging = [(Acontrol - Asample) / Acontrol] * 100.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

2. Ferrous Ion (Fe2+) Chelating Assay

  • Objective: To assess the ability of indole derivatives to chelate ferrous ions, thereby preventing them from participating in pro-oxidant Fenton reactions.[3]

  • Principle: The compound competes with ferrozine for ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe2+. If the test compound chelates Fe2+, the formation of the ferrozine-Fe2+ complex is disrupted, leading to a decrease in the magenta color, measured at 562 nm.

  • Materials:

    • FeCl2 solution.

    • Ferrozine solution.

    • Test indole derivatives.

    • Positive control (e.g., EDTA).

    • Spectrophotometer.

  • Procedure:

    • Add the test compound at various concentrations to a microplate well.

    • Add the FeCl2 solution to initiate the reaction.

    • After a short incubation (e.g., 5 minutes), add the ferrozine solution.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 562 nm.

    • Calculate the percentage of chelation activity: % Chelation = [(Acontrol - Asample) / Acontrol] * 100.

    • Determine the IC50 value for metal chelation.

Data Presentation
Compound SeriesAssayResult (IC50)Standard (IC50)Reference
Tryptamine Derivative SR10DPPH0.75 ± 0.05 µMAscorbic Acid (15.83 ± 0.88 µM)[16]
Tryptamine Derivative SR14DPPH14.43 ± 0.77 µMAscorbic Acid (15.83 ± 0.88 µM)[16]
C-3 Substituted Indole (Compound 12)DPPHMost active in seriesNot specified[3]
3-Aroyl Methylene Indol-2-onesDPPHGood activity at 5-100 µg/mLAscorbic Acid[15]

Application Note 4: General Antimicrobial and Cytotoxicity Screening

Early assessment of antimicrobial activity and general cytotoxicity is essential in drug discovery to identify potential therapeutic leads for infectious diseases and to flag compounds with unfavorable toxicity profiles. Indole derivatives have been reported to possess both antimicrobial and antiproliferative properties.[14][17][18]

Experimental Workflow: General Bioactivity Screening Cascade

G start Library of Indole Derivatives primary_screen Primary Single-Dose Screen (e.g., 10 µM) start->primary_screen antimicrobial_screen Antimicrobial Assay (e.g., vs. E. coli, S. aureus) primary_screen->antimicrobial_screen cytotox_screen Cytotoxicity Assay (e.g., vs. HEK293 cells) primary_screen->cytotox_screen hit_id Identify 'Hits' (% Inhibition > Threshold) antimicrobial_screen->hit_id cytotox_screen->hit_id dose_response Dose-Response Analysis (Serial Dilutions) hit_id->dose_response Active end End hit_id->end Inactive mic_det Determine MIC (Antimicrobial) dose_response->mic_det ic50_det Determine IC50 (Cytotoxicity) dose_response->ic50_det selectivity Calculate Selectivity Index (IC50 / MIC) mic_det->selectivity ic50_det->selectivity lead_candidate Prioritize Lead Candidates selectivity->lead_candidate

Caption: A logical workflow for screening indole derivatives for antimicrobial and cytotoxic activity.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of an indole derivative that prevents visible growth of a microorganism.

  • Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria or fungi. Growth is assessed visually or by measuring optical density.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus) or fungal strains (e.g., C. albicans).

    • Appropriate growth medium (e.g., Mueller-Hinton Broth).

    • Test indole derivatives and a positive control antibiotic (e.g., Gentamicin).[17]

    • 96-well microplates.

  • Procedure:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in the growth medium.

    • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

    • Add the inoculum to each well containing the test compound. Include a positive control (no compound) and a negative control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

2. MTT Cytotoxicity Assay

  • Objective: To assess the effect of indole derivatives on the viability and proliferation of mammalian cells.

  • Principle: The MTT assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in DMSO and can be quantified by its absorbance at ~570 nm.

  • Materials:

    • Mammalian cell line (e.g., HEK293 for general toxicity, K562 or Colo-38 for anticancer screening).[14]

    • Complete cell culture medium.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • DMSO.

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Remove the medium and add fresh medium containing MTT solution. Incubate for 2-4 hours.

    • Remove the MTT medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability relative to untreated control cells and determine the IC50 value.

Data Presentation
Compound SeriesAssay TypeTarget Organism/Cell LineResult (MIC or IC50)Reference
3-Indole Propionic Acid DerivativesAntibacterialE. coli, S. aureus, etc.MIC = 3.25 - 6.5 µg/mL[17]
Indole-thiourea HybridsAntibacterialGram-positive/negativeMIC < 12.5 µg/mL[2]
Indole Hydrazones (11, 16, 17)AntiproliferativeK562, Colo-38 cellsSub-micromolar growth inhibition[14]
Aminated Indolylmaleimide (3m)Anti-leishmanialLeishmania promastigotesIC50 = 6.6 ± 1.15 µM[19]

References

Application Notes and Protocols for Evaluating the Cytotoxicity of (1H-Indol-3-yl)-1-propanamine and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-containing compounds represent a significant class of heterocyclic molecules with a wide range of biological activities.[1] Many natural and synthetic indole derivatives have demonstrated potent anti-proliferative and cytotoxic effects, making them promising candidates for the development of novel anticancer therapeutics.[1][2] The (1H-Indol-3-yl)-1-propanamine scaffold is a key structural motif in this class of compounds. While specific cytotoxicity data for this compound is not extensively available in the public domain, studies on structurally similar compounds, such as 1-(1-tosyl-1H-indol-3-yl)propan-1-one, have demonstrated significant cytotoxic and pro-apoptotic activity against cancer cell lines.[3] This document provides detailed protocols for a panel of cell-based assays to rigorously evaluate the cytotoxic potential of this compound and other indole derivatives.

These protocols are designed to be a comprehensive resource for researchers in drug discovery and development, providing standardized methods to assess key indicators of cytotoxicity, including metabolic activity, membrane integrity, and the induction of apoptosis.

Data Presentation: Representative Cytotoxicity of an Indole Derivative

The following table summarizes the cytotoxic activity of a representative indole derivative, 1-(1-tosyl-1H-indol-3-yl)propan-1-one, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound that is required to inhibit a biological process, in this case, cell proliferation, by 50%.

Table 1: IC50 Values of 1-(1-tosyl-1H-indol-3-yl)propan-1-one Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer2.6[3]
MCF7Breast CancerNot Reported[3]
PC-3Prostate CancerNot Reported[3]

Note: The data presented is for a structurally related compound and should be considered representative. It is imperative to perform a thorough cytotoxic evaluation for this compound to determine its specific activity.

Experimental Protocols

Herein, we provide detailed protocols for three fundamental cell-based assays to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[5]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5][6]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][8]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm or 590 nm using a multi-well spectrophotometer.[5][8] A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.[5][8]

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the number of lysed cells.[10]

Materials:

  • This compound

  • Human cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution) or individual reagents (see below)

  • Lysis buffer (e.g., 1% Triton X-100 in PBS)

  • Multi-well spectrophotometer (plate reader)

In-house Reagent Preparation (Alternative to Kit):

  • Assay Buffer: Tris buffer (pH 7.4)

  • Substrate Solution: Lithium lactate

  • Cofactor Solution: NAD+

  • Electron Acceptor/Dye Solution: INT (iodonitrotetrazolium violet) and PMS (phenazine methosulfate) or diaphorase[11][12]

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include a positive control for maximum LDH release by treating a set of wells with lysis buffer for 45 minutes before the end of the incubation period.

  • Collection of Supernatant:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions or by combining the in-house reagents.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of stop solution if provided in the kit.

    • Measure the absorbance at a wavelength of 490 nm using a multi-well spectrophotometer.[11]

Data Analysis:

  • Subtract the absorbance of the no-cell control (culture medium background) from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum LDH release - Absorbance of untreated cells)] x 100

Caspase-3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.

Materials:

  • This compound

  • Human cancer cell lines

  • White-walled 96-well plates suitable for luminescence measurements

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer (plate reader)

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells into a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

    • Follow the compound treatment procedure as described in the MTT assay protocol (step 2). It is advisable to include a positive control for apoptosis induction (e.g., staurosporine).

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average luminescence of the no-cell control wells from all other readings.

  • The resulting luminescence signal is proportional to the amount of caspase-3/7 activity.

  • Data can be presented as fold change in caspase activity compared to the vehicle control.

Visualization of Workflows and Pathways

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570nm solubilize->read LDH_Assay_Workflow cluster_setup Plate Setup & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction seed Seed & Treat Cells incubate Incubate seed->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt read Read Absorbance at 490nm incubate_rt->read Caspase_Assay_Workflow cluster_setup Plate Setup & Treatment cluster_assay Caspase-Glo Assay seed Seed Cells in White Plate treat Treat with Compound seed->treat incubate Incubate treat->incubate add_reagent Add Caspase-Glo 3/7 Reagent incubate->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt read Read Luminescence incubate_rt->read Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_execution Apoptosis Execution compound This compound mapk MAPK Pathway Activation (e.g., JNK, p38) compound->mapk bax Upregulation of Bax mapk->bax bcl2 Downregulation of Bcl-2 mapk->bcl2 caspase9 Caspase-9 Activation bax->caspase9 promotes bcl2->caspase9 inhibits caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Application Notes: Enzyme Inhibition Kinetics of (1H-Indol-3-yl)-1-propanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1H-Indol-3-yl)-1-propanamine, commonly known as tryptamine, and its analogs are a class of compounds with significant biological activities. Their structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine) makes them prime candidates for interacting with various enzymatic targets within the central nervous system and periphery.[1][2][3] This document provides detailed application notes and protocols for studying the enzyme inhibition kinetics of these analogs, with a focus on two key enzyme targets: Monoamine Oxidase (MAO) and Indoleamine 2,3-dioxygenase (IDO1). These enzymes play critical roles in neurotransmitter metabolism and immune response, respectively, making them important targets in drug discovery for neurological disorders and cancer.[4][5][6]

Key Enzyme Targets

  • Monoamine Oxidase (MAO): MAO is a mitochondrial enzyme responsible for the oxidative deamination of monoamines, including serotonin, dopamine, and norepinephrine.[4][7] It exists in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor sensitivity.[4] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[4][7] Tryptamine analogs are known to be potent inhibitors of MAO.[3][8]

  • Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[5] By depleting local tryptophan levels, IDO1 expressed by tumor cells can suppress the anti-tumor immune response.[9] Therefore, IDO1 inhibitors are actively being investigated as cancer immunotherapeutics.[6]

Signaling Pathway Context: Serotonin Synthesis and Metabolism

The diagram below illustrates the metabolic pathway of serotonin, a key neurotransmitter structurally related to tryptamine analogs. Monoamine Oxidase A (MAO-A) is the primary enzyme responsible for its degradation. Inhibiting MAO-A can increase synaptic serotonin levels, which is a key mechanism for many antidepressant drugs.

G cluster_synthesis Synthesis cluster_metabolism Metabolism Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) Tryptophan->TPH hydroxylation FiveHTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC decarboxylation Serotonin Serotonin (5-HT) MAO_A Monoamine Oxidase A (MAO-A) TARGET FOR INHIBITION Serotonin->MAO_A oxidative deamination FiveHIAA 5-Hydroxyindoleacetic acid (5-HIAA) TPH->FiveHTP AADC->Serotonin 5-Hydroxyindole\nacetaldehyde 5-Hydroxyindole acetaldehyde MAO_A->5-Hydroxyindole\nacetaldehyde ALDH2 Aldehyde Dehydrogenase (ALDH2) ALDH2->FiveHIAA 5-Hydroxyindole\nacetaldehyde->ALDH2

Caption: Serotonin synthesis and metabolism pathway highlighting MAO-A.

Data Presentation: Inhibitory Potency of Tryptamine Analogs

The following table summarizes representative quantitative data for a hypothetical series of this compound analogs tested against MAO-A, MAO-B, and IDO1. The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC50).

Compound IDR1 SubstitutionR2 SubstitutionMAO-A IC50 (nM)MAO-B IC50 (nM)IDO1 IC50 (µM)
ANA-01 HH85012,500>100
ANA-02 5-MethoxyH1208,30078
ANA-03 Hα-Methyl9801,500>100
ANA-04 5-Methoxyα-Methyl9595065
ANA-05 2-MethylH1,100450>100
ANA-06 5-FluoroH2509,80092
Clorgyline --8.51,200N/A
Selegiline --95015N/A
Epacadostat --N/AN/A0.07

Data are hypothetical and for illustrative purposes. Control values are based on published literature.

Experimental Workflow

The general workflow for screening this compound analogs for enzyme inhibition involves several key stages, from initial compound handling to detailed kinetic analysis.

G cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies p1 Compound Solubilization (e.g., in DMSO) p2 Serial Dilution (Create concentration range) p1->p2 a2 Add Analog Dilutions and Controls p2->a2 a1 Enzyme Assay Setup (Enzyme, Buffer, Substrate) a1->a2 a3 Incubate at 37°C a2->a3 a4 Measure Activity (Fluorometric/Spectrophotometric) a3->a4 d1 Calculate % Inhibition a4->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 Value d2->d3 f1 Mechanism of Inhibition (Kinetic Studies) d3->f1 f2 Selectivity Profiling d3->f2

Caption: General experimental workflow for enzyme inhibitor screening.

Experimental Protocols

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to determine the inhibitory potential of tryptamine analogs on MAO-A and MAO-B activity.[10][11][12] The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO reaction via a coupled reaction with a fluorescent probe.

Materials:

  • Recombinant human MAO-A or MAO-B enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test this compound analogs and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) dissolved in DMSO

  • MAO Substrate (e.g., p-Tyramine)[11][12]

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red or similar)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Ex/Em = ~530/590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of the test compounds and controls by diluting the DMSO stock in MAO Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a Master Reaction Mix containing Assay Buffer, HRP, the fluorescent probe, and the MAO substrate according to the manufacturer's instructions.

  • Assay Setup:

    • Add 50 µL of the 2X test compound dilutions, controls (positive and no-inhibitor), and buffer (for background) to appropriate wells of the 96-well plate.

    • Prepare an enzyme solution by diluting the MAO-A or MAO-B enzyme stock in Assay Buffer.

    • To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.

    • Alternative for pre-incubation: Add 25 µL of 4X enzyme to 25 µL of 4X compound, incubate for 10-15 minutes, then initiate the reaction by adding 50 µL of 2X substrate mix.

  • Incubation and Measurement:

    • Immediately place the plate in a microplate reader set to 37°C.

    • Measure the fluorescence intensity every 1-2 minutes for 20-30 minutes in kinetic mode.

  • Data Analysis:

    • Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control: % Inhibition = [1 - (V_inhibitor - V_background) / (V_control - V_background)] * 100

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay (Fluorometric)

This protocol measures the activity of IDO1 by quantifying the production of N-formylkynurenine (NFK), which is then converted to a fluorescent product.[5][13]

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5)

  • Reaction cofactors: L-ascorbic acid, methylene blue

  • IDO1 Substrate: L-Tryptophan

  • Test this compound analogs and a control inhibitor (e.g., Epacadostat) dissolved in DMSO

  • Catalase

  • Developer solution (reacts with NFK to produce a fluorescent signal)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Ex/Em = ~402/488 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a reaction premix containing IDO1 Assay Buffer, ascorbic acid, methylene blue, and catalase.

    • Prepare serial dilutions of the test compounds and controls in Assay Buffer (final DMSO concentration ≤1%).

  • Assay Setup:

    • Add 50 µL of the reaction premix to each well.

    • Add 10 µL of the diluted test compounds or controls to the appropriate wells.

    • Add 10 µL of diluted IDO1 enzyme solution to all wells except the background control.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-Tryptophan solution to each well.

  • Incubation and Development:

    • Incubate the plate at 25°C for 60 minutes, protected from light.

    • Stop the reaction and develop the signal by adding 50 µL of the developer solution to each well.

    • Incubate at 45°C for 3 hours in the dark.[5]

    • Cool the plate to room temperature for 1 hour.[5]

  • Measurement and Analysis:

    • Measure the fluorescence intensity in end-point mode.

    • Calculate the percent inhibition and determine the IC50 value as described in the MAO protocol.

Follow-Up Studies: Determining the Mechanism of Inhibition

Once an analog is identified as a potent inhibitor (low IC50), the next step is to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring the reaction rate at various concentrations of both the substrate and the inhibitor.[14][15]

G start Perform Kinetic Assay (Vary [S] at fixed [I]) plot Generate Lineweaver-Burk Plot (1/v vs 1/[S]) start->plot km_change Does Km change? plot->km_change uncomp_check Do lines intersect on neither axis and are parallel? plot->uncomp_check Alternative Check: Both Km & Vmax change proportionally vmax_change Does Vmax change? km_change->vmax_change Yes noncomp Non-competitive Inhibition km_change->noncomp No comp Competitive Inhibition vmax_change->comp No mixed Mixed Inhibition vmax_change->mixed Yes uncomp Uncompetitive Inhibition uncomp_check->uncomp Yes

Caption: Logic diagram for determining the mechanism of enzyme inhibition.
Protocol 3: Kinetic Analysis for Mechanism of Inhibition (MOA)

Procedure:

  • Experimental Design:

    • Design a matrix of experiments. You will need a full substrate concentration curve (e.g., 8-10 concentrations, from 0.1x Km to 10x Km) for each fixed concentration of the inhibitor.

    • Run one curve with no inhibitor (0 µM).

    • Run additional curves at fixed inhibitor concentrations, for example, 0.5x IC50, 1x IC50, and 2x IC50.

  • Assay Performance:

    • Perform the enzyme assay (Protocol 1 or 2) for each condition in the matrix, ensuring you are measuring the initial reaction velocity (v₀).

  • Data Analysis:

    • Michaelis-Menten Plot: For each inhibitor concentration, plot v₀ versus substrate concentration [S]. This will generate a series of hyperbolic curves.

    • Lineweaver-Burk Plot: To more clearly visualize the effects on Km and Vmax, transform the data by plotting 1/v₀ versus 1/[S]. This double-reciprocal plot linearizes the data.

      • The y-intercept equals 1/Vmax.

      • The x-intercept equals -1/Km.

    • Interpretation:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[14][16]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).[14][16]

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).[14][16]

      • Mixed Inhibition: Lines intersect in the second or third quadrant (off-axis), indicating that both Vmax and Km are altered.

  • Calculate Ki: The inhibition constant (Ki) is a more precise measure of inhibitor potency than IC50. It can be determined by secondary plots (e.g., plotting the slopes or y-intercepts from the Lineweaver-Burk plot against inhibitor concentration). For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).[17]

References

Application Notes and Protocols for (1H-Indol-3-yl)-1-propanamine: Long-Term Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended long-term storage, handling, and quality control of (1H-Indol-3-yl)-1-propanamine (CAS 6245-89-2). The protocols outlined below are designed to ensure the stability and integrity of the compound for research and development purposes.

Compound Information

PropertyValueSource
Chemical Name This compound[1]
Synonyms 3-(1H-indol-3-yl)propan-1-amine, 1H-Indole-3-propylamine[1]
CAS Number 6245-89-2
Molecular Formula C₁₁H₁₄N₂[1]
Molecular Weight 174.24 g/mol [1][2]
Physical Form Oil or solid (Melting Point: 60-64 °C)[1]
Storage Temperature Room Temperature (RT) or 2-8 °C

Long-Term Storage Protocol

Proper storage is critical to maintain the chemical stability of this compound. Indole-containing compounds can be susceptible to oxidation and degradation upon exposure to light, air, and elevated temperatures.

2.1. Recommended Storage Conditions

For long-term stability, it is recommended to store this compound under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes chemical degradation and slows down potential oxidative processes. While some sources suggest room temperature storage, refrigeration is preferable for long-term preservation of purity.
Atmosphere Inert gas (Argon or Nitrogen)Protects the compound from oxidation, which is a common degradation pathway for indole derivatives.
Light Amber glass vial or light-protected containerPrevents photolytic degradation, as indole rings can be light-sensitive.
Container Tightly sealed, chemically resistant container (e.g., amber glass vial with a PTFE-lined cap)Prevents contamination and exposure to moisture and air.

2.2. Storage Workflow

cluster_storage Long-Term Storage Protocol receive Receive Compound aliquot Aliquot into smaller, single-use vials receive->aliquot To minimize freeze-thaw cycles inert Purge with inert gas (Ar or N₂) aliquot->inert seal Tightly seal vials inert->seal protect Place in light-protected container seal->protect refrigerate Store at 2-8 °C protect->refrigerate cluster_degradation Potential Degradation Pathways compound This compound oxidation Oxidation (e.g., N-oxide, hydroxylated indole) compound->oxidation Exposure to air/oxidizing agents photodegradation Photodegradation (e.g., dimerization, ring opening) compound->photodegradation Exposure to light acid_base Acid/Base Instability (e.g., salt formation, hydrolysis of impurities) compound->acid_base Contact with strong acids/bases cluster_forced_degradation Forced Degradation Workflow start Prepare solutions of the compound stress Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize acid/base stressed samples stress->neutralize analyze Analyze all samples by HPLC-UV/MS stress->analyze neutralize->analyze identify Identify and characterize degradation products analyze->identify

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1H-Indol-3-yl)-1-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1H-Indol-3-yl)-1-propanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve two main strategies:

  • Route A: Cyanoethylation of Indole followed by Reduction: This two-step process begins with the Michael addition of indole to acrylonitrile to form 3-(1H-indol-3-yl)propanenitrile. The nitrile is then reduced to the desired primary amine.

  • Route B: Reduction of 3-(1H-indol-3-yl)nitropropene: This route involves the Henry reaction between indole-3-carboxaldehyde and nitroethane to yield 1-(1H-indol-3-yl)-2-nitropropene, which is subsequently reduced to this compound.

Q2: What are the expected major byproducts in the synthesis of this compound?

A2: The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. However, some common impurities include:

  • N1-alkylated isomer (3-(1H-indol-1-yl)propan-1-amine): This is a common byproduct resulting from the alkylation of the indole nitrogen instead of the C3 position.

  • Unreacted starting materials: Incomplete reactions can leave residual indole, acrylonitrile, or the intermediate nitrile/nitro compound in the product mixture.

  • Polymeric materials: Especially in the cyanoethylation route, polymerization of acrylonitrile can occur, leading to resinous byproducts that can complicate purification.

  • Over-reduction or side-reaction products: Depending on the reducing agent and conditions, other functional groups could be affected, or side reactions may occur. For instance, with strong reducing agents, the indole ring itself could be partially hydrogenated.

Q3: How can I minimize the formation of the N1-alkylated isomer?

A3: Minimizing the N1-alkylated isomer involves optimizing the reaction conditions to favor C3-alkylation. This can be achieved by:

  • Choice of solvent and base: Using a non-polar solvent and a bulky base can sterically hinder attack at the N1 position.

  • Protecting the indole nitrogen: Temporarily protecting the N-H group with a suitable protecting group (e.g., Boc, Ts) will direct alkylation exclusively to the C3 position. The protecting group is then removed in a subsequent step.

  • Use of Lewis acids: Lewis acids can coordinate to the indole nitrogen, increasing the nucleophilicity of the C3 position.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction.- Formation of significant amounts of byproducts (e.g., N1-isomer, polymers).- Degradation of the product during workup or purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor C3-alkylation.- Use a protecting group strategy for the indole nitrogen.- Employ milder workup and purification conditions. Consider column chromatography for purification.
Presence of a significant amount of the N1-alkylated isomer - Reaction conditions favor N1-alkylation (e.g., polar aprotic solvent, strong non-bulky base).- Switch to a less polar solvent.- Use a bulkier base.- Implement an N-protection/deprotection strategy.
Final product is a dark, oily, or resinous substance - Polymerization of acrylonitrile (if used).- Degradation of the indole ring under harsh acidic or high-temperature conditions.- Add a polymerization inhibitor (e.g., hydroquinone) to the acrylonitrile reaction.- Ensure the reaction temperature is carefully controlled.- Avoid strong acids and high temperatures during the reaction and workup.
Incomplete reduction of the nitrile or nitro precursor - Insufficient amount of reducing agent.- Deactivated catalyst (in case of catalytic hydrogenation).- Insufficient reaction time or temperature.- Increase the equivalents of the reducing agent.- Use a fresh batch of catalyst or a different reducing agent (e.g., LiAlH₄ for nitriles).- Extend the reaction time or moderately increase the temperature, monitoring for potential side reactions.

Data Presentation

The following table provides an illustrative summary of potential product and byproduct distribution in a typical synthesis of this compound via the cyanoethylation route without N-protection. The values are hypothetical and for comparative purposes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield Range (%)
This compound C₁₁H₁₄N₂174.2440 - 70
3-(1H-indol-1-yl)propan-1-amineC₁₁H₁₄N₂174.245 - 20
3-(1H-indol-3-yl)propanenitrileC₁₁H₁₀N₂170.211 - 5 (if reduction is incomplete)
Polymeric byproductsVariableHigh10 - 30

Experimental Protocols

Synthesis of this compound via Cyanoethylation and Reduction

Step 1: Synthesis of 3-(1H-indol-3-yl)propanenitrile

  • To a stirred solution of indole (1 equivalent) in dioxane, add a catalytic amount of a suitable base (e.g., Triton B).

  • Heat the mixture to a specified temperature (e.g., 50-60 °C).

  • Slowly add acrylonitrile (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at the same temperature for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(1H-indol-3-yl)propanenitrile.

Step 2: Reduction of 3-(1H-indol-3-yl)propanenitrile

  • Prepare a suspension of a reducing agent (e.g., lithium aluminum hydride, 2-3 equivalents) in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 3-(1H-indol-3-yl)propanenitrile (1 equivalent) in the same dry solvent to the suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting solid and wash it thoroughly with the ethereal solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or by converting the amine to its hydrochloride salt, recrystallizing it, and then liberating the free base.

Visualizations

Synthesis_Byproducts Indole Indole Nitrile_Intermediate 3-(1H-indol-3-yl)propanenitrile (Intermediate) Indole->Nitrile_Intermediate N1_Nitrile_Byproduct 3-(1H-indol-1-yl)propanenitrile (Byproduct Intermediate) Indole->N1_Nitrile_Byproduct N1-Alkylation (Side Reaction) Acrylonitrile Acrylonitrile Acrylonitrile->Nitrile_Intermediate Acrylonitrile->N1_Nitrile_Byproduct Base Base Base->Nitrile_Intermediate Base->N1_Nitrile_Byproduct Product This compound (Desired Product) Nitrile_Intermediate->Product Reduction N1_Amine_Byproduct 3-(1H-indol-1-yl)propan-1-amine (Byproduct) N1_Nitrile_Byproduct->N1_Amine_Byproduct Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Product Reducing_Agent->N1_Amine_Byproduct

Caption: Synthetic pathway to this compound and formation of the N1-isomer byproduct.

Technical Support Center: Optimizing N-alkylation of Indole-3-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of indole-3-propanamine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing N-alkylation on indole-3-propanamine?

The main challenges in the N-alkylation of indole-3-propanamine are:

  • Chemoselectivity: The molecule has two nucleophilic nitrogen atoms: the indole nitrogen (N1) and the primary amine of the propanamine side chain (N'). These two sites compete for the alkylating agent, potentially leading to a mixture of N1-alkylated, N'-alkylated, and N1,N'-dialkylated products.

  • C3-Alkylation: The C3 position of the indole ring is also nucleophilic and can compete with N1-alkylation, leading to the formation of C3-alkylated side products.[1]

  • Over-alkylation: The primary amine on the side chain can undergo mono- and di-alkylation, and even form a quaternary ammonium salt, especially with reactive alkylating agents.

  • Low Yields: Incomplete reactions, degradation of starting materials, or the formation of multiple products can result in low yields of the desired N1-alkylated product.[2]

Q2: How can I selectively alkylate the indole nitrogen (N1) over the side-chain amine (N')?

The most effective strategy is to use a protecting group for the primary amine on the side chain. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its ease of installation and removal under mild conditions.[3][4] By protecting the side-chain amine as a carbamate, its nucleophilicity is significantly reduced, directing the alkylation to the indole nitrogen.

Q3: What are the "classical" conditions for N1-alkylation of an N'-protected indole-3-propanamine?

The classical and often most effective method involves the use of a strong base to deprotonate the indole nitrogen, followed by the addition of an alkylating agent. Typical conditions are:

  • Base: Sodium hydride (NaH) is a strong base commonly used to deprotonate the indole N-H.[2]

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.[2] DMF often leads to better N-selectivity over C3-alkylation compared to THF.

  • Temperature: The deprotonation is typically carried out at 0 °C, followed by the addition of the alkylating agent and subsequent reaction at room temperature or with heating.[2]

Q4: My reaction is producing a significant amount of C3-alkylated product. How can I improve N1-selectivity?

Several factors can influence the N1/C3 alkylation ratio:

  • Solvent Choice: Polar aprotic solvents like DMF generally favor N1-alkylation over C3-alkylation.[2]

  • Reaction Temperature: In some cases, higher reaction temperatures can favor the thermodynamically more stable N1-alkylated product.

  • Counter-ion: The choice of base can influence the reaction, though with strong bases like NaH, the solvent effect is often more pronounced.

Q5: I am observing over-alkylation on the side-chain amine. What can I do to prevent this?

As mentioned in Q2, the most reliable method to prevent over-alkylation on the side-chain amine is to protect it before the N1-alkylation step. If you are attempting the reaction without a protecting group, you can try:

  • Using a large excess of indole-3-propanamine: This may favor mono-alkylation of the more nucleophilic side-chain amine, but will not give the desired N1-alkylated product selectively.

  • Controlling stoichiometry: Using a limited amount of the alkylating agent can help, but it is difficult to achieve high selectivity.

Q6: How can I confirm that I have synthesized the N1-alkylated product and not the N'-alkylated isomer?

Spectroscopic methods are essential for distinguishing between the isomers:

  • ¹H NMR:

    • N1-Alkylation: The characteristic N1-H proton signal of the indole ring (typically a broad singlet above 10 ppm) will disappear. You will also observe new signals corresponding to the protons of the alkyl group attached to the nitrogen, and there will be shifts in the signals of the indole ring protons.

    • N'-Alkylation: The N1-H proton signal will still be present. The signals for the protons on the propanamine side chain, particularly those alpha and beta to the nitrogen, will show significant shifts. If mono-alkylated, you will still see one N-H proton on the side chain; if di-alkylated, both N-H protons will be gone.

  • ¹³C NMR: The chemical shifts of the carbons in the indole ring will change upon N1-alkylation, while N'-alkylation will primarily affect the carbons of the propanamine side chain.

  • Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns may differ. N'-alkylated tryptamines often show a characteristic fragment from the cleavage of the Cα-Cβ bond of the side chain, forming a stable iminium ion.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired N1-Alkylated Product

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to diagnose and solve the problem.

LowYield start Start: Low/No Product reagent_quality 1. Verify Reagent Quality - Anhydrous solvents (DMF, THF)? - Purity of starting materials? - Activity of NaH? start->reagent_quality deprotonation 2. Assess Deprotonation Step - Insufficient NaH? - Reaction time/temp for deprotonation too short? reagent_quality->deprotonation Reagents OK action1 Action: Use freshly dried solvents. Use fresh, high-purity reagents. reagent_quality->action1 alkylation_step 3. Evaluate Alkylation Step - Alkylating agent reactivity? - Reaction time/temp for alkylation optimal? deprotonation->alkylation_step Deprotonation Complete action2 Action: Increase NaH to 1.2-1.5 eq. Increase deprotonation time/temp. deprotonation->action2 workup 4. Check Workup Procedure - Product lost during extraction? - Decomposition on silica gel? alkylation_step->workup Alkylation Conditions Optimized action3 Action: Switch to a more reactive alkyl halide (I > Br > Cl). Increase alkylation reaction time/temp. alkylation_step->action3 resolution Resolved: Improved Yield workup->resolution Workup Optimized action4 Action: Adjust pH during workup. Use a different stationary phase for chromatography. workup->action4

Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Multiple Products (N1-, N'-, and C3-Alkylation)

This issue arises from a lack of selectivity. The primary solution is to protect the side-chain amine.

Troubleshooting workflow for poor selectivity.

Data Presentation

The following tables provide a summary of common protecting groups for amines and the influence of reaction conditions on the N- vs. C3-alkylation of indoles, which can serve as a guide for optimizing your reaction.

Table 1: Common Protecting Groups for the Side-Chain Primary Amine

Protecting GroupAbbreviationInstallation ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[3][5]Stable to base, hydrogenolysis
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C)Stable to mild acid and base
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)Stable to acid, hydrogenolysis
p-ToluenesulfonylTosyl or TsTosyl chloride (TsCl)Strong acid or reducing agentsVery stable

Table 2: Influence of Base and Solvent on N- vs. C3-Alkylation of 2,3-Dimethylindole with Benzyl Bromide [2]

EntryBase (Equivalents)SolventTemperature (°C)N/C3 RatioYield (%) of N-alkylated product
1NaH (4)THFRTPoor-
2NaH (4)DMFRTImproved-
3NaH (4)THF/DMF (1:1)RT1:1-
4NaH (4)DMF80>99:191

Data adapted from a one-pot Fischer indolisation-N-alkylation protocol.[2] This table illustrates that DMF and higher temperatures can significantly favor N-alkylation over C3-alkylation.

Experimental Protocols

Protocol 1: Protection of Indole-3-propanamine with Boc Anhydride

This protocol describes the protection of the primary amine on the side chain.

Workflow Diagram:

ProtectionWorkflow start Start: Indole-3-propanamine dissolve Dissolve in THF start->dissolve add_base Add Base (e.g., Et₃N) dissolve->add_base add_boc Add (Boc)₂O (Di-tert-butyl dicarbonate) add_base->add_boc stir Stir at RT add_boc->stir workup Aqueous Workup & Extraction stir->workup purify Purify by Chromatography workup->purify product Product: N'-Boc-indole-3-propanamine purify->product

Workflow for Boc protection of the side-chain amine.

Methodology:

  • To a solution of indole-3-propanamine (1.0 eq.) in tetrahydrofuran (THF), add triethylamine (Et₃N) (1.5 eq.).

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in THF.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N'-Boc-indole-3-propanamine.

Protocol 2: N1-Alkylation of N'-Boc-indole-3-propanamine

This protocol describes the alkylation of the indole nitrogen.

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add N'-Boc-indole-3-propanamine (1.0 eq.).

  • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (e.g., a primary alkyl halide, 1.1 eq.) dropwise.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the final N1-alkylated indole-3-propanamine.

Methodology:

  • Dissolve the N1-alkyl-N'-Boc-indole-3-propanamine (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq.) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[3]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product. Further purification by chromatography may be necessary.

References

Troubleshooting low yield in (1H-Indol-3-yl)-1-propanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of (1H-Indol-3-yl)-1-propanamine, commonly known as α-methyltryptamine (AMT). The primary focus is on the reductive amination of indole-3-acetone, a common and accessible synthetic route.

Troubleshooting Workflow

Before diving into specific issues, a systematic approach can help isolate the problem. The following workflow outlines a logical progression for troubleshooting low yields.

G cluster_sm Analysis of Step 1 cluster_rxn Analysis of Step 2 cluster_workup Analysis of Step 3 start Start: Low Yield of AMT check_sm Step 1: Verify Starting Material Purity & Integrity start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok check_rxn Step 2: Analyze Reaction Mixture by TLC/LC-MS rxn_outcome Major Components? check_rxn->rxn_outcome check_workup Step 3: Evaluate Workup & Purification Procedure workup_issue Product Loss During Extraction/Purification? check_workup->workup_issue optimize_rxn Step 4: Optimize Reaction Conditions end Improved Yield optimize_rxn->end sm_ok->check_rxn Yes repurify_sm Repurify or Replace Starting Materials sm_ok->repurify_sm No repurify_sm->check_sm unreacted_sm Unreacted Starting Material rxn_outcome->unreacted_sm SM side_products Side Products Observed rxn_outcome->side_products Side Products product_present Desired Product Present rxn_outcome->product_present Product unreacted_sm->optimize_rxn side_products->optimize_rxn product_present->check_workup workup_issue->optimize_rxn No adjust_ph Adjust pH during Extraction workup_issue->adjust_ph Yes alt_purify Use Alternative Purification (e.g., Column vs. Recrystallization) adjust_ph->alt_purify alt_purify->end

A stepwise workflow for troubleshooting low yields in AMT synthesis.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of indole-3-acetone has a very low conversion rate. What are the most likely causes?

A1: Low conversion is often traced back to several key factors:

  • Reagent Quality:

    • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) can degrade with improper storage. Ensure they are fresh and have been stored in a desiccator. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned.

    • Indole-3-acetone: This starting material can be unstable. Verify its purity by NMR or melting point. Impurities can inhibit the reaction.

    • Amine Source: If using ammonium acetate or aqueous ammonia, ensure the concentration is correct.

  • Reaction pH: Reductive amination is highly pH-dependent. The optimal pH for imine formation is typically between 4 and 6. If the medium is too acidic, the amine starting material will be protonated and non-nucleophilic. If too basic, imine formation will be slow. Adding a mild acid like acetic acid is common to maintain the appropriate pH range.[1]

  • Inefficient Imine Formation: The reaction proceeds via an imine or enamine intermediate. If this intermediate does not form efficiently, the reduction cannot proceed. Consider pre-stirring the indole-3-acetone and the amine source (e.g., ammonium acetate) in the solvent for 1-2 hours before adding the reducing agent to promote imine formation.[1]

  • Water Content: While some procedures use aqueous ammonia, excess water can hydrolyze the imine intermediate back to the ketone. If using a hydride-based reducing agent, ensure your solvent is appropriately dry.

Q2: I'm observing multiple unexpected spots on my TLC plate. What are the common side reactions?

A2: The indole nucleus is electron-rich and susceptible to various side reactions, especially under acidic conditions.[2][3][4]

  • Dimerization/Polymerization: Strong acids can cause the indole ring to polymerize, leading to intractable tars.[2] This is why mild acidic conditions (e.g., acetic acid) are preferred over strong mineral acids.

  • Over-reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially reduce the indole ring itself, especially at elevated temperatures. This is less common with milder reagents like NaBH₃CN or catalytic hydrogenation under controlled conditions.

  • N-Alkylation: While C3 is the most reactive site for electrophilic substitution on the indole ring, N-alkylation can occur under certain conditions, though it's less favored in this specific synthesis.[2][5]

The diagram below illustrates the desired reaction versus a potential side reaction pathway.

G I3A Indole-3-acetone Imine Imine Intermediate I3A->Imine + Amine, H⁺ Dimer Dimer/Polymer (Side Product) I3A->Dimer Excess H⁺ Amine NH₃ / R-NH₂ Amine->Imine AMT This compound (Desired Product) Imine->AMT + Reducing Agent ReducingAgent [H] ReducingAgent->Imine Acid H⁺ Acid->I3A

Primary reaction pathway versus a common side reaction.
Q3: What are the best practices for workup and purification to maximize yield?

A3: Significant product loss can occur during the workup and purification stages.

  • Extraction: The product is a primary amine, which will exist as an ammonium salt in acidic solution and as a free base in basic solution.

    • After quenching the reaction, perform an initial wash with a nonpolar solvent (like hexane or ether) to remove non-polar impurities.

    • Carefully basify the aqueous layer with a suitable base (e.g., 1M NaOH or ammonium hydroxide) to a pH > 10 to deprotonate the amine.[6]

    • Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.[6][7] Perform multiple extractions (e.g., 3x) to ensure complete recovery.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6][7] Concentrate the solution under reduced pressure, avoiding excessive heat which can cause decomposition.

  • Purification:

    • Recrystallization: The free base can be recrystallized from a suitable solvent system, such as diethyl ether or benzene.[7] Alternatively, the product can be precipitated as a salt (e.g., hydrochloride or acetate) from a solvent like ethyl acetate, which often yields a more stable, crystalline solid.[7]

    • Column Chromatography: If significant impurities are present, silica gel chromatography may be necessary. A mobile phase of DCM/Methanol with a small amount of triethylamine (e.g., 1%) can be effective. The triethylamine prevents the amine product from streaking on the acidic silica gel.

Data Summary

The choice of reducing agent and reaction conditions can significantly impact the final yield. The following table summarizes typical yields reported for similar reductive amination reactions.

Starting MaterialAmine SourceReducing Agent / MethodSolventTypical YieldReference
Indole-3-acetoneNH₂OH·HClLiAlH₄THFNot specified[8]
1-(3-indolyl)-2-nitropropeneLiAlH₄THF~69%[7]
Indole-3-acetoneAmmonium AcetateNaBH₃CNMethanol50-70%General
Aldehydes/KetonesAq. AmmoniaH₂ / Co catalystN/AHigh Selectivity (>99%)[9]

Note: Yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.

Key Experimental Protocol

Reductive Amination of Indole-3-acetone using Sodium Cyanoborohydride

This protocol is a representative method and may require optimization.

Materials:

  • Indole-3-acetone (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (Anhydrous)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a round-bottom flask, add indole-3-acetone (1.0 eq) and ammonium acetate (10 eq). Dissolve the solids in anhydrous methanol (approx. 0.2 M concentration relative to the ketone).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture.

  • Carefully adjust the pH of the reaction to ~6 by the dropwise addition of glacial acetic acid. Monitor with pH paper.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC (e.g., 9:1 DCM/Methanol).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water and basify the aqueous solution to pH > 10 with 1M NaOH.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base.

    • The crude product can be purified by recrystallization from a suitable solvent or by silica gel chromatography as described in the FAQ section.

References

Stability of (1H-Indol-3-yl)-1-propanamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of (1H-Indol-3-yl)-1-propanamine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound, as a tryptamine derivative, is generally more stable in acidic conditions.[1] It is susceptible to degradation under basic, oxidative, and photolytic conditions. Degradation can also be accelerated by elevated temperatures.[2] The indole ring is prone to oxidation, which can be a primary degradation pathway.

Q2: What are the most common degradation pathways for tryptamines like this compound?

A2: The most common degradation pathways include hydrolysis, oxidation, and photolysis.[3] Under basic conditions, tryptamines can form bluish or black degradation products due to oxidation.[4] The primary amine group can also be a site for various reactions.

Q3: How should I prepare and store stock solutions of this compound?

A3: For short-term storage, it is recommended to prepare stock solutions in a suitable organic solvent like methanol or in an aqueous acidic buffer and store them at 4°C, protected from light.[1] For long-term storage, it is advisable to store the compound as a solid at -20°C or below. Aqueous solutions, especially at neutral or basic pH, are not recommended for storage for more than a day.[1]

Q4: I am observing unexpected peaks in my chromatogram when analyzing my sample. What could be the cause?

A4: The appearance of new peaks in your chromatogram, especially with a corresponding decrease in the main compound peak, is a strong indicator of degradation.[1] These new peaks could be degradation products resulting from exposure to harsh pH, light, or elevated temperatures. It is crucial to use a validated stability-indicating analytical method to resolve these peaks from the parent compound.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study involves intentionally subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions, such as high heat, humidity, strong acidic and basic conditions, oxidation, and photolysis.[5][6] These studies are critical for understanding the degradation pathways, identifying potential degradation products, and developing a stability-indicating analytical method.[6][7][8]

Troubleshooting Guides

Issue: Rapid degradation of the compound in an aqueous solution.

  • Possible Cause: The pH of the solution may be neutral or basic, or the solution may be exposed to light or elevated temperatures.

  • Troubleshooting Steps:

    • Verify the pH of your solution. If it is neutral or basic, consider acidifying the solution with a suitable buffer.

    • Ensure your solution is protected from light by using amber vials or covering the container with aluminum foil.

    • Store the solution at a lower temperature (e.g., 4°C).

    • If the issue persists, consider preparing fresh solutions immediately before use.

Issue: Inconsistent analytical results.

  • Possible Cause: The compound may be degrading during the analytical run, or the analytical method may not be stability-indicating.

  • Troubleshooting Steps:

    • Evaluate the stability of the compound in the mobile phase over the duration of the analysis.

    • Develop and validate a stability-indicating HPLC or LC-MS/MS method. This involves demonstrating that the method can separate the parent compound from its degradation products.

    • Perform a forced degradation study to generate degradation products and confirm the specificity of your analytical method.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions.

Note: This table presents hypothetical data for illustrative purposes. Actual data must be generated through experimental studies.

Stress ConditionDurationTemperature (°C)% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
0.1 M HCl8 hours60< 5%1
0.1 M NaOH4 hours6025%3
3% H₂O₂24 hours2515%2
Photolytic (ICH Q1B)7 days2510%2
Thermal48 hours808%1

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[1]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 8 hours. Neutralize with 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photodegradation: Expose the stock solution in a transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.[1]

  • Thermal Degradation: Keep the stock solution in a thermostatically controlled oven at 80°C for 48 hours.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detector at 220 nm and 280 nm.[1]

  • Column Temperature: 25°C.[1]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent like methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).[1]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).[1]

    • Sample Solution: Prepare your sample solution at the desired concentration in the appropriate buffer or solvent.[1]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution at various time points under the storage conditions being tested. Quantify the concentration of this compound in the samples using the calibration curve. The appearance of new peaks with a decrease in the main peak indicates degradation.[1]

Mandatory Visualization

Stability_Troubleshooting_Workflow start Start: Unexpected Analytical Results (e.g., new peaks, loss of parent compound) check_conditions Review Experimental Conditions: pH, Temperature, Light Exposure start->check_conditions is_harsh Are conditions harsh? (e.g., basic pH, high temp, light) check_conditions->is_harsh optimize_conditions Optimize Conditions: - Use acidic buffer - Protect from light - Lower temperature is_harsh->optimize_conditions Yes check_method Review Analytical Method is_harsh->check_method No reanalyze Re-analyze Sample optimize_conditions->reanalyze issue_resolved Issue Resolved? reanalyze->issue_resolved end End: Consistent and Reliable Results issue_resolved->end Yes issue_resolved->check_method No is_stability_indicating Is the method stability-indicating? check_method->is_stability_indicating is_stability_indicating->reanalyze Yes develop_method Develop/Validate Stability-Indicating Method: - Perform forced degradation study - Ensure peak separation is_stability_indicating->develop_method No develop_method->reanalyze

References

Technical Support Center: Photodegradation of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation of indole compounds.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why are indole compounds susceptible to it?

A1: Photodegradation is the process by which a molecule is broken down by absorbing energy from light, particularly ultraviolet (UV) and visible light. Indole compounds, which are prevalent in many pharmaceuticals and bioactive molecules, are susceptible to photodegradation due to the presence of the indole ring. This aromatic heterocyclic structure contains chromophores that can absorb photons, leading to the formation of excited states that can undergo various chemical reactions, resulting in the degradation of the compound.[1]

Q2: What are the primary mechanisms of indole compound photodegradation?

A2: The photodegradation of indole compounds can proceed through several mechanisms, primarily involving photoionization and the generation of reactive oxygen species (ROS). Upon absorption of light, the indole ring can be excited to a singlet or triplet state. From these excited states, it can undergo photoionization, ejecting an electron to form a radical cation. This radical cation can then react with other molecules. Additionally, the excited indole can transfer energy to molecular oxygen, generating singlet oxygen, or participate in electron transfer reactions to produce other ROS like superoxide and hydroxyl radicals. These highly reactive species can then attack the indole ring, leading to a cascade of degradation reactions. The specific pathway is influenced by factors such as the solvent, pH, and the presence of other substances.

Q3: What are the common degradation products of indole compounds?

A3: The photodegradation of indole compounds can result in a variety of products. Common degradation pathways include oxidation of the pyrrole ring, leading to the formation of products like oxindoles, isatins, and N-formylanthranilic acid. For instance, the degradation of indole can proceed through successive hydroxylation at the 2- and 3-positions to form oxindole and then isatin, prior to the cleavage of the pyrrole ring.[2] In the case of indomethacin, photoproducts can arise from decarboxylation, photoinduced hydrolysis of the amide bond, and oxidative cleavage of the C2-C3 bond in the indole ring.[3]

Q4: What are the key factors that influence the rate of photodegradation?

A4: Several factors can significantly influence the rate of photodegradation of indole compounds:

  • Wavelength and Intensity of Light: Shorter wavelengths of light (e.g., UV-C and UV-B) are generally more energetic and can cause more rapid degradation than longer wavelengths (UV-A and visible light).[4] The intensity of the light source also plays a direct role; higher intensity leads to a faster degradation rate.

  • pH of the Solution: The pH of the medium can affect the stability of indole compounds. For example, the quantum efficiency for the destruction of tryptophan increases at a higher pH.[5]

  • Solvent: The polarity and type of solvent can influence the photodegradation pathway and rate.

  • Presence of Oxygen: Oxygen is a key participant in many photodegradation pathways, particularly those involving the formation of reactive oxygen species.

  • Presence of Photosensitizers or Quenchers: Photosensitizers can absorb light and transfer the energy to the indole compound, accelerating its degradation. Conversely, quenchers can deactivate the excited state of the indole, thus inhibiting photodegradation.

  • Temperature: While photodegradation is primarily a photochemical process, temperature can influence the rates of secondary thermal reactions of the degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible photodegradation results in my experiments.

This is a common issue in photostability testing. The following guide will help you identify and resolve potential causes.

Potential Cause Troubleshooting Steps
Fluctuations in Light Source Verify Lamp Output: Ensure the light source (e.g., Xenon lamp, UV lamp) is providing a consistent and stable output. Check the manufacturer's specifications for lamp lifetime and replace if necessary. Use a calibrated radiometer or lux meter to monitor the light intensity and dose during the experiment.
Temperature Variations Monitor and Control Temperature: Use a photostability chamber with temperature control. Place a dark control sample (wrapped in aluminum foil) alongside the exposed sample to differentiate between thermal degradation and photodegradation.[6]
Sample Preparation Inconsistency Standardize Sample Preparation: Ensure that the concentration of the indole compound, the solvent, and the pH are identical for all samples. Prepare fresh solutions for each experiment to avoid degradation prior to light exposure.
Inconsistent Sample Geometry Uniform Exposure: Ensure that all samples are exposed to the light source in a consistent manner. For solid samples, spread them in a thin, uniform layer. For liquid samples, use quartz cuvettes or other transparent containers and ensure a consistent path length.
Oxygen Availability Control the Atmosphere: If the degradation is oxygen-dependent, consider purging the samples with an inert gas like nitrogen or argon to create an anaerobic environment, or conversely, ensure consistent aeration if studying oxidative degradation.
Contamination Use High-Purity Reagents: Ensure that solvents and other reagents are of high purity and free from contaminants that could act as photosensitizers or quenchers.
Issue 2: Difficulty in separating and quantifying the parent indole compound and its degradation products by HPLC.

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing photodegradation. Here’s how to troubleshoot common separation issues.

Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Optimize Mobile Phase pH: The ionization state of indole derivatives and their degradation products can significantly affect peak shape. Adjust the mobile phase pH to ensure all analytes are in a single ionic form. Check for Column Overload: Inject a smaller sample volume or a more dilute sample. Use a High-Purity Column: Active silanol groups on the column can cause peak tailing for basic compounds. Use a modern, high-purity silica column or an end-capped column.
Co-eluting Peaks Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. Try a different organic modifier (e.g., methanol instead of acetonitrile). Change the Column: Use a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18). Optimize Gradient Elution: Adjust the gradient slope or the initial and final mobile phase compositions to improve separation.
Irreproducible Retention Times Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each injection, especially when using a gradient. Check for Leaks: Inspect the HPLC system for any leaks, which can cause pressure fluctuations and affect retention times. Verify Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed.
Ghost Peaks Clean the Injector and Column: Ghost peaks can arise from carryover from previous injections. Implement a robust wash cycle for the injector. Flush the column with a strong solvent. Check for Contaminated Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives.

Prevention Strategies

Q5: How can I prevent or minimize the photodegradation of my indole compounds?

A5: Several strategies can be employed to protect indole compounds from light-induced degradation:

  • Light Protection: The most straightforward method is to protect the compound from light. This can be achieved by:

    • Amber Glassware: Using amber-colored vials and flasks for storage and during experiments can filter out a significant portion of UV and blue light.

    • Opaque Packaging: For formulated products, opaque packaging or blister packs can provide excellent protection.[6]

    • Working in a Dark Room or Under Red Light: When handling highly sensitive compounds, performing manipulations in a dark room or under red light (which is less energetic) can minimize degradation.

  • Formulation Strategies:

    • Nanoencapsulation: Encapsulating indole compounds in nanocarriers like nanocapsules or solid lipid nanoparticles can provide a physical barrier against light. For example, nanoencapsulation has been shown to protect indole-3-carbinol from UVC radiation.[7][8]

    • Inclusion Complexes: Forming inclusion complexes with cyclodextrins can shield the indole moiety from light. Studies on indomethacin have shown that complexation with β-cyclodextrin can improve its photostability in the solid state.[9][10]

    • Use of UV Absorbers: Incorporating UV-absorbing excipients into the formulation can help protect the active ingredient by absorbing the damaging radiation.

    • Antioxidants: Adding antioxidants to the formulation can quench reactive oxygen species that are often involved in photodegradation pathways.

  • Chemical Modification: In some cases, it may be possible to modify the chemical structure of the indole compound to improve its photostability, although this is more relevant in the drug discovery and development phase.

Quantitative Data on Indole Photodegradation

The following tables summarize some of the available quantitative data on the photodegradation of indole compounds.

Table 1: Quantum Yield of Tryptophan Photodegradation

pHWavelength (nm)Quantum Yield (Φ)Reference
4, 5, 72650.01[5]
122650.02[5]

Table 2: Photodegradation of Indomethacin Under Different Conditions

ConditionDegradation (%)Reference
Photolysis (Sunlight, 3 hours)Significant degradation[11]
Thermal (80°C)18.52[11]

Experimental Protocols

Protocol 1: General Photostability Testing of an Indole Compound in Solution

This protocol is based on the principles outlined in the ICH Q1B guidelines.

1. Objective: To assess the photostability of an indole compound in a specific solvent.

2. Materials:

  • Indole compound of interest
  • High-purity solvent (e.g., water, methanol, acetonitrile)
  • Quartz cuvettes or other UV-transparent containers
  • Photostability chamber equipped with a light source (e.g., Xenon lamp with filters to simulate D65/ID65 standard, or a combination of cool white fluorescent and near-UV lamps)
  • Calibrated radiometer/lux meter
  • HPLC system with a suitable column and detector
  • Aluminum foil

3. Procedure:

  • Sample Preparation: Prepare a solution of the indole compound in the chosen solvent at a known concentration.
  • Control Sample: Transfer a portion of the solution to a container and wrap it completely in aluminum foil. This will serve as the dark control.
  • Test Sample: Transfer an equal portion of the solution to a transparent quartz container.
  • Exposure: Place both the test sample and the dark control in the photostability chamber. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • Sampling: At predetermined time intervals, withdraw aliquots from both the test and control samples.
  • Analysis: Analyze the withdrawn aliquots by a validated HPLC method to determine the concentration of the parent indole compound and to detect the formation of any degradation products.
  • Evaluation: Compare the chromatograms of the exposed sample with those of the dark control. Any significant change in the exposed sample that is not observed in the dark control is attributed to photodegradation. Calculate the percentage of degradation of the parent compound over time.

Protocol 2: Preparation of Indole Compound-Loaded Nanocapsules for Photoprotection

This protocol provides a general method for preparing polymer-based nanocapsules by interfacial deposition of a preformed polymer.

1. Objective: To encapsulate an indole compound within polymeric nanocapsules to enhance its photostability.

2. Materials:

  • Indole compound
  • Polymer (e.g., poly(ε-caprolactone))
  • Oil (e.g., medium-chain triglycerides)
  • Organic solvent (e.g., acetone)
  • Surfactant (e.g., polysorbate 80)
  • Purified water
  • Magnetic stirrer
  • Rotary evaporator

3. Procedure:

  • Organic Phase Preparation: Dissolve the indole compound and the polymer in the organic solvent. Add the oil to this solution.
  • Aqueous Phase Preparation: Dissolve the surfactant in purified water.
  • Emulsification: Under magnetic stirring, inject the organic phase into the aqueous phase. An oil-in-water emulsion will form.
  • Solvent Evaporation: Remove the organic solvent from the emulsion by evaporation under reduced pressure using a rotary evaporator. This will lead to the formation of a nanocapsule suspension.
  • Concentration Adjustment: Adjust the final volume of the nanocapsule suspension with purified water to achieve the desired concentration.
  • Characterization: Characterize the nanocapsules for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
  • Photostability Assessment: Compare the photodegradation of the nanoencapsulated indole compound with that of the free compound using Protocol 1.

Visualizations

Photodegradation_Pathway Indole Indole (Ground State) Excited_Indole Excited State Indole* (Singlet or Triplet) Indole->Excited_Indole Light (hν) Degradation_Products_2 Degradation Products (from ROS attack) Indole->Degradation_Products_2 + ROS Photoionization Photoionization Excited_Indole->Photoionization ROS_Generation Energy/Electron Transfer Excited_Indole->ROS_Generation Indole_Cation Indole Radical Cation Photoionization->Indole_Cation + e- ROS Reactive Oxygen Species (Singlet Oxygen, Superoxide, etc.) ROS_Generation->ROS + O2 Degradation_Products_1 Degradation Products (from Radical Cation) Indole_Cation->Degradation_Products_1 Oxygen Molecular Oxygen (O2) Oxygen->ROS_Generation

Caption: General mechanism of indole photodegradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep_Solution Prepare Indole Solution Prep_Test Aliquot for Test Sample Prep_Solution->Prep_Test Prep_Control Aliquot for Dark Control Prep_Solution->Prep_Control Place_Samples Place Samples in Photostability Chamber Prep_Test->Place_Samples Wrap_Control Wrap Control in Foil Prep_Control->Wrap_Control Wrap_Control->Place_Samples Expose Expose to Light (ICH Q1B) Place_Samples->Expose Take_Aliquots Take Aliquots at Time Points Expose->Take_Aliquots HPLC_Analysis Analyze by HPLC Take_Aliquots->HPLC_Analysis Compare_Results Compare Test vs. Control HPLC_Analysis->Compare_Results

Caption: Workflow for photostability testing.

Troubleshooting_Logic Start Inconsistent Photodegradation Results Check_Light Check Light Source Stability? Start->Check_Light Check_Temp Check Temperature Control? Check_Light->Check_Temp [Stable] Resolved Problem Resolved Check_Light->Resolved [Unstable -> Corrected] Check_Prep Review Sample Preparation Protocol? Check_Temp->Check_Prep [Stable] Check_Temp->Resolved [Unstable -> Corrected] Check_Geometry Examine Sample Exposure Geometry? Check_Prep->Check_Geometry [Consistent] Check_Prep->Resolved [Inconsistent -> Corrected] Check_Geometry->Resolved [Inconsistent -> Corrected]

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Optimizing Indoleamine Resolution in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the resolution of indoleamines in reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the analysis of indoleamines such as serotonin, dopamine, and their metabolites.

Q1: Why is the resolution between my indoleamine peaks poor?

Poor resolution, where peaks overlap, is a common issue. Here are potential causes and steps to improve separation.

Potential Causes and Solutions:

Cause Solution
Inappropriate Mobile Phase Composition Adjust the organic-to-aqueous solvent ratio. In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage will generally increase retention times and may improve separation.[1][2]
Incorrect Mobile Phase pH The pH of the mobile phase is a critical factor as it affects the ionization state of indoleamines.[3][4][5] Operate at a pH that is at least one unit away from the pKa of the analytes to ensure consistent ionization and retention.[4] For basic compounds like many indoleamines, a lower pH (e.g., 2-4) can improve peak shape and retention.[4]
Suboptimal Column Chemistry While C18 columns are widely used, they may not be optimal for all indoleamine separations.[6] Consider a different stationary phase, such as a polar-embedded C18 or a Phenyl-Hexyl column, which can offer different selectivity for aromatic indoleamines.[1][6][7]
Isocratic Elution for Complex Samples For samples containing indoleamines with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not provide adequate separation.[8][9] A gradient elution, where the mobile phase strength is increased over time, can sharpen peaks and improve the resolution of complex mixtures.[8][9][10]
Inadequate Column Efficiency Ensure you are using a high-efficiency column with smaller particle sizes (e.g., sub-2 µm for UHPLC).[1] A longer column can also increase the number of theoretical plates and improve resolution, though this will increase analysis time and backpressure.[1][2]
Flow Rate is Too High A very high flow rate can lead to poor separation.[11] Try reducing the flow rate to see if resolution improves, but be mindful of longer run times.[1][11]
Elevated Column Temperature While higher temperatures can decrease viscosity and improve efficiency, for some analytes, it might reduce resolution. Experiment with different column temperatures to find the optimal balance.[1][12]

Troubleshooting_Poor_Resolution start Poor Peak Resolution mp_ratio mp_ratio start->mp_ratio mp_ph mp_ph start->mp_ph mp_modifier mp_modifier start->mp_modifier col_chem col_chem start->col_chem col_dim col_dim start->col_dim elution elution start->elution flow_rate flow_rate start->flow_rate temp temp start->temp end Improved Resolution mp_ratio->end mp_ph->end mp_modifier->end col_chem->end col_dim->end elution->end flow_rate->end temp->end

Q2: What is causing my indoleamine peaks to tail?

Peak tailing, an asymmetrical peak shape with a "tail," can compromise integration and resolution.

Potential Causes and Solutions:

Cause Solution
Secondary Interactions Residual silanol groups on the silica-based stationary phase can interact with basic indoleamines, causing tailing.[13] Lowering the mobile phase pH (e.g., to 3 or below) can suppress the ionization of silanols and reduce these interactions.[13] Using a highly end-capped column or a column with a different stationary phase can also mitigate this issue.
Column Overload Injecting too much sample can lead to peak tailing and broadening.[14] Dilute your sample or reduce the injection volume.[11][14]
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[15] Ideally, dissolve the sample in the initial mobile phase. If this is not possible, use a weaker solvent.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate at the head of the column, leading to poor peak shape.[15] Use a guard column to protect the analytical column.[1][15] If the column is old, it may need to be replaced.
Dead Volume Excessive dead volume in the HPLC system (e.g., from long tubing or improper fittings) can cause peak broadening and tailing.[1] Ensure all connections are secure and use tubing with the appropriate inner diameter.
Q3: Why are my retention times shifting?

Inconsistent retention times can make peak identification and quantification unreliable.

Potential Causes and Solutions:

Cause Solution
Inconsistent Mobile Phase Preparation Small variations in mobile phase composition, especially pH, can lead to significant shifts in retention time for ionizable compounds like indoleamines.[4][16] Prepare the mobile phase carefully and consistently. Always measure the pH of the aqueous portion before adding the organic modifier.[4]
Fluctuations in Column Temperature Changes in ambient temperature can affect retention times.[11] Use a column thermostat to maintain a constant temperature.[1]
Column Equilibration The column may not be fully equilibrated with the mobile phase, especially when using a new mobile phase or after a gradient run.[17] Ensure the column is flushed with a sufficient volume of the mobile phase before starting your analysis.
Pump Issues A malfunctioning pump can deliver an inconsistent mobile phase composition, leading to retention time drift.[18] Check for leaks and ensure the pump is properly primed and degassed.[18]
Column Aging Over time, the stationary phase can degrade, leading to changes in retention. If other causes are ruled out, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for indoleamine separation on a C18 column?

A common starting point for separating indoleamines on a C18 column is a mobile phase consisting of a buffer at a slightly acidic pH and an organic modifier like acetonitrile or methanol. For example, a mixture of 0.05% formic acid in water and acetonitrile (e.g., 90:10 v/v) has been used successfully.[19] Another option is a citrate buffer at pH 5.2 with a small percentage of methanol (e.g., 97:3 v/v).[7] The optimal composition will depend on the specific indoleamines being analyzed.

Q2: Should I use a gradient or isocratic elution for my indoleamine analysis?

The choice between gradient and isocratic elution depends on the complexity of your sample.

  • Isocratic elution uses a constant mobile phase composition and is simpler, more reproducible, and often more cost-effective.[8][20] It is well-suited for simple mixtures where the analytes have similar retention behaviors.[9][20]

  • Gradient elution involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent.[8] This is advantageous for complex samples containing compounds with a wide range of polarities, as it can improve peak shape, reduce analysis time, and increase sensitivity.[8][9][21]

Elution_Choice start Choosing Elution Method sample_complexity How complex is your sample? start->sample_complexity isocratic Isocratic Elution (Constant Mobile Phase) sample_complexity->isocratic Simple (few, similar compounds) gradient Gradient Elution (Changing Mobile Phase) sample_complexity->gradient Complex (many compounds, wide polarity range) isocratic_adv Advantages: - Simple & reproducible - Stable baseline - Cost-effective isocratic->isocratic_adv gradient_adv Advantages: - Better for complex mixtures - Sharper peaks - Shorter run times gradient->gradient_adv

Q3: How important is pH control in the mobile phase for indoleamine analysis?

Mobile phase pH is extremely important for the analysis of ionizable compounds like indoleamines.[3][4][5] The pH determines the charge state of the analytes, which in turn significantly affects their retention on a reverse-phase column.[3][5]

  • For basic indoleamines , lowering the pH will cause them to become more protonated (charged). While this might decrease retention on a purely reverse-phase mechanism, it can improve peak shape by minimizing unwanted interactions with the stationary phase.[13]

  • For acidic metabolites , lowering the pH will suppress their ionization, making them less polar and increasing their retention.[5]

Consistent and precise pH control is crucial for reproducible retention times and good peak shapes.[4] It is recommended to use a buffer and to operate at a pH at least one unit away from the pKa of the analytes.[4]

Q4: What are the best practices for sample preparation for indoleamine analysis in biological fluids?

Proper sample preparation is vital to protect the HPLC column and ensure accurate results.[22][23] The goals are to remove interferences, such as proteins and lipids, and to concentrate the analytes.[23][24] Common techniques include:

  • Protein Precipitation: This involves adding an organic solvent (like acetonitrile) or an acid to the sample to precipitate proteins, which are then removed by centrifugation.[24]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquids.[24]

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up and concentrating analytes from complex matrices.[24] It involves passing the sample through a cartridge containing a sorbent that retains the analytes, which are then eluted with a different solvent.[24]

  • Filtration: At a minimum, all samples should be filtered through a 0.2 or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column.[22][25]

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase (0.1 M Phosphate Buffer, pH 3.0)
  • Prepare a 0.1 M solution of monobasic potassium phosphate (KH₂PO₄): Dissolve 13.61 g of KH₂PO₄ in 1 L of HPLC-grade water.

  • Adjust the pH: While stirring, add phosphoric acid (H₃PO₄) dropwise to the KH₂PO₄ solution until the pH meter reads 3.0.

  • Filter the buffer: Vacuum filter the buffer through a 0.2 µm membrane filter to remove any particulate matter.

  • Prepare the mobile phase: Mix the filtered buffer with the desired organic modifier (e.g., acetonitrile or methanol) in the appropriate ratio (e.g., 90:10 v/v for 90% aqueous buffer and 10% organic).

  • Degas the mobile phase: Degas the final mobile phase using an in-line degasser, sonication, or helium sparging to prevent bubble formation in the pump and detector.

Protocol 2: General Method Development for Indoleamine Separation using Gradient Elution
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 280 nm or fluorescence/mass spectrometry as appropriate.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B (linear gradient)

      • 15-17 min: 60% to 95% B (column wash)

      • 17-18 min: 95% to 5% B (return to initial conditions)

      • 18-25 min: 5% B (re-equilibration)

  • Optimization:

    • Inject a standard mixture of your target indoleamines.

    • Based on the initial chromatogram, adjust the gradient slope. If peaks are eluting too close together early in the run, use a shallower gradient at the beginning. If late-eluting peaks are broad, increase the gradient slope towards the end of the run.

    • If resolution is still insufficient, consider changing the organic modifier (e.g., to methanol) or the pH of the aqueous mobile phase.

Data Presentation

Table 1: Example HPLC Conditions for Indoleamine Analysis
Analyte(s)ColumnMobile PhaseElution ModeFlow Rate (mL/min)DetectionReference
Norepinephrine, SerotoninC180.05% formic acid and acetonitrile (90:10, v/v)Isocratic1.0UV (280 nm)[19]
Dopamine, SerotoninPrimesep 200 (mixed-mode)Acetonitrile/Water (20/80) with 40 mM Ammonium Formate, pH 3.0Isocratic1.0UV (280 nm)[26]
Dopamine, Serotonin, and related compoundsC18Mobile Phase A: 0.05% aq. trifluoroacetic acid and methanol (97.5:2.5, v/v)Mobile Phase B: 0.05% aq. trifluoroacetic acid and methanol (40:60, v/v)GradientN/AFluorescence (Ex: 220 nm, Em: 320 nm)[10]
Dopamine, Serotonin, and metabolitesAtlantis T3 (polar-embedded C18)0.05 M citrate buffer and methanol (97/3, v/v), pH 5.2IsocraticN/AElectrochemical[7]

References

Overcoming poor solubility of (1H-Indol-3-yl)-1-propanamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of (1H-Indol-3-yl)-1-propanamine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of this compound stems from its chemical structure. The molecule contains a large, hydrophobic indole ring system. While the propylamine side chain possesses a polar amine group, the nonpolar character of the indole ring dominates, leading to low solubility in water and neutral aqueous buffers.

Q2: What is the first step I should take when encountering solubility issues with this compound?

A2: A common initial approach is to create a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[1] This stock solution can then be serially diluted into your aqueous experimental buffer. However, it is crucial to ensure the final concentration of the organic solvent is minimal (typically less than 1%) to avoid impacting your biological assay.

Q3: How does pH affect the solubility of this compound?

A3: The propylamine side chain contains a basic amine group. In acidic conditions (lower pH), this amine group becomes protonated, acquiring a positive charge. This increased polarity significantly enhances the molecule's solubility in aqueous solutions. Conversely, at neutral or alkaline pH, the amine group is predominantly in its neutral, less soluble form. Therefore, adjusting the pH of your buffer to be slightly acidic can be a highly effective method for improving solubility.

Q4: What are co-solvents and how can they improve solubility?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase its capacity to dissolve hydrophobic compounds. Common co-solvents used in research include ethanol and polyethylene glycol (PEG). They work by reducing the polarity of the aqueous solvent, making it more favorable for the nonpolar indole ring of this compound.

Q5: Can surfactants be used to dissolve this compound?

A5: Yes, surfactants can be effective. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic indole portion of this compound can be encapsulated within the hydrophobic core of the micelles, thereby increasing its overall solubility in the aqueous medium. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are frequently used in biological experiments.

Q6: What are cyclodextrins and how do they work?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds by encapsulating the hydrophobic part of the molecule (the indole ring in this case) within their cavity. This complex is then readily soluble in water due to the hydrophilic exterior of the cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Troubleshooting Guides

Issue: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer.

This is a common issue that occurs when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit.

  • Possible Cause: The final concentration of the compound is too high for the aqueous buffer, even with a small amount of DMSO.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: Try diluting your DMSO stock to a lower final concentration in the aqueous buffer.

    • Increase the DMSO Percentage (with caution): You can try slightly increasing the final percentage of DMSO in your buffer. However, always be mindful of the tolerance of your specific assay to the organic solvent. It is critical to run a vehicle control with the same concentration of DMSO to assess its effect.

    • pH Adjustment: Lower the pH of your aqueous buffer (e.g., to pH 5-6) before adding the DMSO stock. The protonated amine will be more soluble.

    • Incorporate a Co-solvent: Add a co-solvent like ethanol or PEG 400 to your aqueous buffer to increase its solubilizing capacity.

    • Use a Surfactant: Add a non-ionic surfactant such as Tween® 80 to your aqueous buffer to aid in micellar encapsulation.

    • Utilize Cyclodextrins: Pre-form an inclusion complex with a cyclodextrin like HP-β-CD before dilution.

Issue: I need to prepare a solution of this compound without using any organic solvents.

  • Possible Cause: The intrinsic aqueous solubility of the compound is very low at the desired pH.

  • Troubleshooting Steps:

    • pH Adjustment: The most effective solvent-free method is to lower the pH of the aqueous buffer. Since the compound has a basic amine, decreasing the pH will protonate it and increase its solubility. You will need to determine the optimal pH for your desired concentration.

    • Cyclodextrin Complexation: Prepare an inclusion complex with a cyclodextrin directly in the aqueous buffer. This can significantly increase the aqueous solubility without the need for organic co-solvents.

    • Sonication and Heating: Gentle heating and sonication can help to dissolve the compound, but be cautious as this might lead to the formation of a supersaturated solution that could precipitate over time. Also, ensure the compound is stable at elevated temperatures.

Data Presentation

Solvent/BufferApproximate Solubility of Tryptamine
Ethanol~10 mg/mL[1]
DMSO~11 mg/mL[1]
Dimethylformamide~5 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent

  • Accurately weigh the desired amount of this compound.

  • Add a minimal amount of high-purity DMSO to the solid compound.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • This concentrated stock solution can then be serially diluted into the final aqueous buffer to achieve the desired working concentration.

  • Note: It is recommended to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

Protocol 2: Enhancing Solubility using pH Adjustment

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This will help you identify the optimal pH for your desired concentration.

Protocol 3: Solubilization using Cyclodextrins

  • Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 10% w/v) in your desired buffer.

  • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring.

  • Continue to stir the suspension at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.

  • The clear filtrate contains the solubilized this compound-cyclodextrin complex. The concentration can be determined by a suitable analytical method.

Visualizations

G cluster_input Input cluster_process Solubility Troubleshooting Workflow cluster_strategies Strategies Compound This compound Start Start: Dissolve Compound in Buffer Compound->Start Buffer Aqueous Buffer Buffer->Start CheckSolubility Is the compound fully dissolved? Start->CheckSolubility Success Solution Ready for Experiment CheckSolubility->Success Yes Troubleshoot Select Solubilization Strategy CheckSolubility->Troubleshoot No pH Adjust pH (Acidic) Troubleshoot->pH CoSolvent Add Co-solvent (e.g., Ethanol, PEG) Troubleshoot->CoSolvent Surfactant Add Surfactant (e.g., Tween® 80) Troubleshoot->Surfactant Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Troubleshoot->Cyclodextrin pH->Start CoSolvent->Start Surfactant->Start Cyclodextrin->Start

Caption: A workflow for troubleshooting the solubility of this compound.

G cluster_compound This compound Structure cluster_properties Properties Indole Indole Ring (Hydrophobic) Propanamine Propanamine Side Chain (Hydrophilic/Basic) Indole->Propanamine Covalent Bond PoorSolubility Poor Aqueous Solubility Indole->PoorSolubility Contributes to pH_Dependent pH-Dependent Solubility Propanamine->pH_Dependent Responsible for

Caption: Key structural features of this compound influencing its solubility.

G Start Precipitation Observed Upon Dilution of DMSO Stock Decision1 Is final concentration > solubility limit? Start->Decision1 Action1 Lower the final working concentration Decision1->Action1 Yes Decision2 Is pH of buffer neutral or alkaline? Decision1->Decision2 No Action1->Start Action2 Lower buffer pH (e.g., pH 5-6) Decision2->Action2 Yes Decision3 Is the buffer purely aqueous? Decision2->Decision3 No Action2->Start Action3 Incorporate co-solvents, surfactants, or cyclodextrins Decision3->Action3 Yes End Solution remains clear Decision3->End No Action3->Start

Caption: A decision tree for troubleshooting precipitation issues.

References

Minimizing side reactions in the derivatization of 3-indolepropanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the derivatization of 3-indolepropanamine (tryptamine).

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-indolepropanamine during derivatization?

A1: 3-Indolepropanamine has two primary nucleophilic sites that are susceptible to derivatization: the primary amine of the ethylamine side chain and the nitrogen of the indole ring. The primary amine is generally more nucleophilic and reactive than the indole nitrogen. However, under certain conditions, reaction at the indole nitrogen and even the C3 position of the indole ring can occur, leading to side products.

Q2: Why is N-protection of the indole ring often recommended before derivatizing the primary amine?

A2: Protecting the indole nitrogen is a crucial step to prevent side reactions and enhance the selectivity of the desired derivatization at the primary amine.[1] The indole nitrogen can compete with the primary amine for the derivatizing agent, leading to a mixture of N-indole derivatized, di-derivatized, and starting material. Common protecting groups for the indole nitrogen include tert-butyloxycarbonyl (Boc), tosyl (Ts), and benzyloxymethyl (BOM).

Q3: What are the most common side reactions encountered during the N-acylation of 3-indolepropanamine?

A3: The most prevalent side reaction during N-acylation is the competing acylation at the C3 position of the indole ring, due to the electron-rich nature of this position.[2] Another potential side reaction is di-acylation, where both the primary amine and the indole nitrogen are acylated, especially if the indole nitrogen is not protected. Under harsh conditions, a subsequent Bischler–Napieralski cyclization can occur after N-acylation, leading to the formation of a β-carboline derivative.[2][3]

Q4: What are the primary challenges in the N-alkylation of 3-indolepropanamine?

A4: The main challenge in N-alkylation is over-alkylation.[4][5] The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to the rapid formation of di-alkylated (tertiary amine) and even quaternary ammonium salts.[4][5] This results in a complex mixture of products that can be difficult to separate. Another potential side reaction is alkylation at the indole nitrogen, particularly if a strong base is used.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Derivatized Product
Probable CauseRecommended Solution
Side reaction at the indole nitrogen. Protect the indole nitrogen with a suitable protecting group (e.g., Boc) before proceeding with the derivatization of the primary amine.
Over-alkylation of the primary amine. Use a large excess of the primary amine relative to the alkylating agent. Alternatively, employ a protecting group strategy on the primary amine to allow for controlled mono-alkylation.[4]
Suboptimal reaction conditions (temperature, solvent, base). Systematically screen different solvents, bases, and temperatures to find the optimal conditions for your specific derivatization. For instance, in N-acylation, a milder base might favor N-acylation over C-acylation.
Degradation of starting material or product. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reagents or products are sensitive to air or moisture. Analyze the stability of your compounds under the reaction conditions.
Issue 2: Formation of Multiple Products Detected by TLC or LC-MS
Probable CauseRecommended Solution
Over-alkylation. Reduce the equivalents of the alkylating agent and consider adding it slowly to the reaction mixture to maintain a low concentration.[6]
Competing reaction at the indole C3 position. Use a less reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride) and milder reaction conditions. Protecting the indole nitrogen can also mitigate this.
Presence of both N-derivatized and C-derivatized products. Employ chemoselective reaction conditions. For N-acylation, using thioesters as the acyl source with a suitable base can favor N-acylation.[2][7]
Incomplete reaction. Increase the reaction time or temperature, or consider using a more potent activating agent or catalyst. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.

Data Presentation: Comparison of Derivatization Conditions

Table 1: N-Boc Protection of 3-Indolepropanamine - Effect of Reaction Conditions on Yield

ReagentsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
(Boc)₂OTriethylamineDichloromethane251295[1]
(Boc)₂OSodium HydroxideDioxane/Water25492[1]
(Boc)₂ODMAP (catalytic)Acetonitrile25298[1]
(Boc)₂ONoneMethanol252485[8]

Table 2: Selective N-Acylation of Indoles - A Comparison of Acylating Agents

SubstrateAcylating AgentCatalyst/BaseSolventYield of N-acylindole (%)Reference
3-MethylindoleS-methyl butanethioateCs₂CO₃Xylene62[2][7]
IndoleAcyl ChlorideDBUTolueneVariable (C3-acylation can be significant)[2]
IndoleAlcoholTPAPDichloromethaneModerate to Good[2]

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Indolepropanamine

This protocol describes the protection of the primary amine group of 3-indolepropanamine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • 3-Indolepropanamine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 3-indolepropanamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • Add (Boc)₂O to the reaction mixture portion-wise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Acetylation of 3-Indolepropanamine

This protocol details the acetylation of the primary amine of 3-indolepropanamine using acetic anhydride.

Materials:

  • 3-Indolepropanamine (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 3-indolepropanamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add acetic anhydride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-acetyltryptamine.[9]

Mandatory Visualization

derivatization_workflow cluster_start Starting Material cluster_protection Protection Strategy cluster_derivatization Derivatization cluster_side_reactions Potential Side Reactions cluster_product Desired Product start 3-Indolepropanamine protect_indole Indole N-Protection (e.g., Boc, Ts) start->protect_indole Recommended First Step acylate N-Acylation start->acylate Direct Acylation alkylate N-Alkylation start->alkylate Direct Alkylation protect_indole->acylate protect_indole->alkylate c3_acyl C3-Acylation acylate->c3_acyl Minimize indole_derivatization Indole N-Derivatization acylate->indole_derivatization Minimize product Mono-derivatized 3-Indolepropanamine acylate->product over_alkyl Over-alkylation alkylate->over_alkyl Minimize alkylate->indole_derivatization Minimize alkylate->product

Caption: Workflow for minimizing side reactions in 3-indolepropanamine derivatization.

troubleshooting_logic cluster_alkylation Alkylation Issues cluster_acylation Acylation Issues cluster_general General Issues start Low Yield or Multiple Products? over_alkylation Over-alkylation (Secondary/Tertiary Amines) start->over_alkylation Alkylation Reaction c3_acylation C3-Acylation on Indole start->c3_acylation Acylation Reaction indole_n_reaction Reaction at Indole-N start->indole_n_reaction General Observation solution_over_alkylation Use excess amine Slowly add alkylating agent over_alkylation->solution_over_alkylation solution_c3_acylation Use milder acylating agent Protect indole nitrogen c3_acylation->solution_c3_acylation solution_indole_n Protect Indole-N (e.g., Boc) indole_n_reaction->solution_indole_n

Caption: Troubleshooting decision tree for 3-indolepropanamine derivatization.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in biological assays involving indole compounds. The following information is designed to help identify and resolve common issues related to the physicochemical properties of indoles and their interactions with assay components.

Frequently Asked Questions (FAQs)

Q1: My indole compound is not dissolving properly in my aqueous assay buffer. What should I do?

A1: Poor aqueous solubility is a common characteristic of indole and its derivatives due to their hydrophobic aromatic rings.[1] To ensure proper dissolution and avoid compound precipitation, which leads to high variability, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] For your working solution, dilute the stock into your assay buffer with vigorous vortexing. Always be mindful of the final solvent concentration in your assay, as it may impact cell health or enzyme activity. A simple solubility test can be performed by preparing the final concentration of your compound in the assay buffer, centrifuging at high speed, and visually inspecting for a pellet.

Q2: How should I store my indole compounds and their solutions to maintain stability?

A2: Solid indole compounds should be stored at -20°C, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to prevent evaporation and absorption of water. Some indole derivatives can be unstable in aqueous solutions, so it is best to prepare fresh working solutions for each experiment or thaw aliquots of stock solutions immediately before use.[2] For instance, melatonin, an indole derivative, shows gradual degradation in aqueous solutions at room temperature and 37°C over several days, with stability being pH-dependent.[3]

Q3: I am observing high background signals in my fluorescence-based assay. Could my indole compound be the cause?

A3: Yes, indole-based compounds can exhibit intrinsic fluorescence (autofluorescence), which can interfere with assay readouts.[4][5] The fluorescence of indole derivatives is sensitive to the solvent environment and pH.[6][7] It is crucial to run a control experiment with the compound alone (without cells or other assay components) at the excitation and emission wavelengths of your assay to determine its contribution to the background signal. If autofluorescence is significant, you may need to adjust your assay parameters or consider a different detection method.

Q4: My results from cell viability assays (e.g., MTT, MTS) are inconsistent. How can indole compounds interfere with these assays?

A4: Indole compounds with antioxidant properties can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability, independent of cellular metabolic activity. This interference can result in an overestimation of cell viability. It is important to include a cell-free control with your indole compound and the MTT reagent to check for direct reduction. If interference is observed, consider using an alternative viability assay that is not based on reductase activity, such as the sulforhodamine B (SRB) assay, which measures cellular protein content.

Q5: I suspect my indole compound is a "promiscuous inhibitor" in my enzyme assay. How can I confirm this?

A5: Promiscuous inhibitors often act through non-specific mechanisms, such as forming aggregates that sequester the enzyme. A common characteristic of aggregation-based inhibition is a steep dose-response curve and sensitivity to detergents. To test for this, you can perform your enzyme inhibition assay in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.01%). If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is likely acting as a promiscuous inhibitor through aggregation. Additionally, a DMSO-perturbing assay can be employed, where a decrease in inhibitory activity with increasing DMSO concentration can indicate nonspecific binding.[8]

Troubleshooting Guides

Solubility and Stability Issues

This guide will help you address problems arising from the poor solubility and potential instability of indole compounds in biological assays.

Problem Possible Cause Recommended Solution
High variability between replicates Compound precipitation in aqueous buffer.- Visually inspect the working solution for cloudiness. - Perform a solubility test by centrifuging the compound in the assay buffer. - Decrease the final concentration of the indole compound. - Increase the concentration of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerance level for your assay system.
Loss of compound activity over time Degradation of the indole compound in aqueous solution.- Prepare fresh working solutions from a frozen stock for each experiment. - Assess the stability of your compound in the assay buffer over the time course of your experiment by incubating the compound in the buffer and analyzing its concentration at different time points using HPLC. - Be aware that pH and temperature can affect stability.[2][3]
Inconsistent results between experiments Inconsistent preparation of compound solutions.- Standardize the protocol for preparing stock and working solutions. - Ensure complete dissolution of the solid compound in the organic solvent before preparing the stock solution. Gentle heating may aid dissolution for some compounds, but caution is advised to prevent degradation.

Table 1: Solubility of Selected Indole Compounds in Various Solvents

Compound Solvent Solubility Notes
IndoleWater~0.1 g/100 mL at room temperature[1]Slightly soluble. Solubility increases with temperature.[1]
Ethanol, Chloroform, Benzene, Ethyl AcetateSoluble[1]Readily dissolves in many organic solvents.
Indole-3-acetic acidWaterInsoluble-
Methanol, Ethanol, n-Propanol, IsopropanolSolubleSolubility data available at different temperatures.
Acetone, n-Butanol, Acetonitrile, ChloroformSoluble-
Ethyl acetate, 1,4-Dioxane, DMF, DMSOSolubleHighest solubility observed in ethyl acetate.
MelatoninAqueous SolutionStable for at least 6 months when stored in sterile vials. Gradual decline in stability over 21 days at room temperature and 37°C across a pH range of 1.2-12.[3]Stability is pH and temperature-dependent.
Assay Interference

This section provides guidance on identifying and mitigating interference from indole compounds in common biological assays.

Problem Possible Cause Recommended Solution
High background in fluorescence assays Autofluorescence of the indole compound.- Run a control with the compound alone in the assay buffer to measure its intrinsic fluorescence. - Subtract the background fluorescence of the compound from the experimental readings. - If the compound's fluorescence is very high, consider using a fluorophore with excitation/emission wavelengths that do not overlap with those of the indole compound.[4][5]
Decreased fluorescence signal (Quenching) The indole compound is quenching the fluorescence of your reporter molecule.- This can occur if the absorption spectrum of the indole compound overlaps with the excitation or emission spectrum of the fluorophore (inner filter effect).[9] - Measure the absorbance spectrum of your indole compound. - If there is significant overlap, you may need to use a lower concentration of the compound or a different fluorophore. - Mathematical corrections for the inner filter effect can be applied.
False positives in MTT/MTS assays Direct reduction of the tetrazolium salt by the indole compound.- Perform a cell-free control by incubating the indole compound with the assay reagent. - If direct reduction occurs, use a non-reductive cell viability assay such as the SRB assay.
Non-specific enzyme inhibition Compound aggregation leading to promiscuous inhibition.- Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in inhibition suggests aggregation. - Perform a DMSO-perturbing assay.[8]

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of an indole compound on a specific enzyme.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Indole compound stock solution (in DMSO)

  • Assay buffer (optimized for the enzyme)

  • 96-well microplate (clear, flat-bottom for colorimetric assays; black for fluorescence assays)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all solutions (buffer, enzyme, substrate) and keep them on ice.

  • Compound Dilution: Prepare a serial dilution of the indole compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%). Include a vehicle control (DMSO only) and a no-inhibitor control.

  • Pre-incubation: In the wells of the microplate, add the assay buffer, the enzyme, and the serially diluted indole compound or control. The total volume should be less than the final reaction volume to allow for the addition of the substrate.

  • Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Monitor Reaction: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the reaction progress curve. Determine the percentage of inhibition for each concentration of the indole derivative relative to the no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT)

Objective: To determine the effect of an indole compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Indole compound stock solution (in DMSO)

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the indole compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Visualizations

Experimental Workflow for Screening Indole Compounds

experimental_workflow cluster_prep Preparation cluster_assay Primary Assay cluster_validation Hit Validation cluster_analysis Analysis CompoundPrep Compound Preparation (Stock in DMSO) SolubilityTest Solubility & Stability Test CompoundPrep->SolubilityTest QC PrimaryScreen Primary Screen (e.g., Cell Viability, Enzyme Inhibition) SolubilityTest->PrimaryScreen AssayPrep Assay Reagent Preparation AssayPrep->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response Curve HitID->DoseResponse InterferenceAssay Interference Assays (Autofluorescence, Aggregation) DoseResponse->InterferenceAssay OrthogonalAssay Orthogonal Assay InterferenceAssay->OrthogonalAssay DataAnalysis Data Analysis (IC50/EC50 Determination) OrthogonalAssay->DataAnalysis SAR Structure-Activity Relationship DataAnalysis->SAR

Caption: A generalized experimental workflow for screening indole compounds.

Troubleshooting Decision Tree for Inconsistent Assay Results

troubleshooting_tree Start Inconsistent Results HighVariability High Variability between Replicates? Start->HighVariability PoorSignal Poor Signal-to-Noise or High Background? Start->PoorSignal ActivityShift Unexpected Shift in Activity? Start->ActivityShift SolubilityCheck Check for Precipitation HighVariability->SolubilityCheck Yes PipettingError Review Pipetting Technique HighVariability->PipettingError No AssayInterference Assay Interference? PoorSignal->AssayInterference Yes ReagentDegradation Check Reagent Stability & Expiry PoorSignal->ReagentDegradation No CompoundStability Compound Stability Issue? ActivityShift->CompoundStability Yes PromiscuousInhibition Test for Promiscuous Inhibition (e.g., Aggregation) ActivityShift->PromiscuousInhibition No ImproveSolubility Improve Solubility: - Lower Concentration - Adjust Co-solvent SolubilityCheck->ImproveSolubility Yes Autofluorescence Test for Autofluorescence AssayInterference->Autofluorescence Fluorescence Assay Quenching Check for Quenching/ Inner Filter Effect AssayInterference->Quenching Fluorescence Assay FreshSolutions Use Freshly Prepared Working Solutions CompoundStability->FreshSolutions Yes

Caption: A decision tree to troubleshoot inconsistent biological assay results.

Mechanisms of Assay Interference by Indole Compounds

interference_mechanisms cluster_fluorescence Fluorescence Interference cluster_enzyme Enzyme Assay Interference cluster_cell Cell-Based Assay Interference Autofluorescence Autofluorescence (Indole emits light) Quenching Quenching (Indole deactivates fluorophore) InnerFilter Inner Filter Effect (Indole absorbs excitation/ emission light) Aggregation Aggregation (Promiscuous Inhibition) Redox Redox Activity (Interferes with redox-based assays) DirectReduction Direct Reduction (e.g., of MTT) Cytotoxicity Underlying Cytotoxicity Indole Indole Compound Indole->Autofluorescence Indole->Quenching Indole->InnerFilter Indole->Aggregation Indole->Redox Indole->DirectReduction Indole->Cytotoxicity

Caption: Common mechanisms of indole compound interference in biological assays.

References

Technical Support Center: Scaling Up the Synthesis of (1H-Indol-3-yl)-1-propanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (1H-Indol-3-yl)-1-propanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: For preclinical quantities, several scalable synthetic routes are available. The most common approaches start from readily available indole derivatives. Two primary strategies include:

  • Reductive Amination of 3-Indolepropionaldehyde: This involves the reaction of 3-indolepropionaldehyde with ammonia or an ammonia source, followed by reduction of the resulting imine.

  • Reduction of 3-(2-Nitropropyl)indole: This route involves the Henry reaction between indole-3-carboxaldehyde and nitroethane, followed by reduction of the nitro group to an amine.

  • Alkylation of Indole with a Protected Aminopropyl Halide: This method involves the N-alkylation of indole with a suitable 3-halopropylamine derivative where the amino group is protected, followed by deprotection.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in indole syntheses can often be attributed to several factors.[1] Suboptimal reaction conditions, such as incorrect temperature or reaction time, can significantly impact the outcome.[2] The purity of starting materials is also crucial, as impurities can lead to unwanted side reactions.[1][2] Additionally, the stability of reactants and intermediates should be considered, as some indole derivatives can be sensitive to air or light.[3]

Q3: I am observing the formation of significant byproducts. How can I improve the purity of my product?

A3: The formation of byproducts is a common challenge in scaling up organic syntheses. To improve purity, consider the following:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, solvent, and catalyst concentration to favor the desired reaction pathway.[1]

  • Purification of Starting Materials: Ensure the starting materials are of high purity to minimize side reactions.[2]

  • Chromatography: Column chromatography is a standard method for purifying organic compounds. The choice of solvent system is critical for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for removing impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst or consider a different catalyst.
Poor quality of starting materialsPurify starting materials before use.[2]
Incorrect reaction temperatureOptimize the reaction temperature. Some reactions may require heating, while others need to be cooled.
Presence of moisture or oxygenIf the reaction is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using dry solvents.[2]
Formation of Multiple Spots on TLC Side reactions occurringAdjust the reaction conditions (temperature, concentration, reaction time) to minimize side reactions.[2]
Decomposition of product or starting materialCheck the stability of your compounds under the reaction conditions. Consider using protecting groups for sensitive functionalities.[1]
Difficulty in Product Isolation Product is too soluble in the workup solventUse a different solvent for extraction or consider precipitation/crystallization.
Emulsion formation during extractionAdd brine to the aqueous layer to break the emulsion.
Product is Unstable and Decomposes on Standing Sensitivity to air, light, or acid/baseStore the product under an inert atmosphere, protected from light, and at a low temperature. Ensure the final product is neutralized if it is sensitive to residual acid or base.[3]

Experimental Protocols

Method 1: Reductive Amination of 3-Indolepropionaldehyde

This method is a straightforward approach for the synthesis of this compound.

Step 1: Synthesis of 3-Indolepropionaldehyde A common route to 3-indolepropionaldehyde is the Vilsmeier-Haack formylation of indole, followed by a Wittig reaction and subsequent hydrolysis.

Step 2: Reductive Amination

  • Dissolve 3-indolepropionaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5-2 equivalents), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Reduction of 3-(2-Nitropropyl)indole

This method provides an alternative route to the target compound.

Step 1: Synthesis of 3-(2-Nitropropyl)indole

  • To a solution of indole-3-carboxaldehyde (1 equivalent) and nitroethane (1.2 equivalents) in a suitable solvent like acetic acid, add a catalyst such as ammonium acetate.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

Step 2: Reduction of the Nitro Group

  • Suspend 3-(2-nitropropyl)indole (1 equivalent) in a solvent such as ethanol or methanol.

  • Add a reducing agent. A common choice is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, metal reductions such as tin(II) chloride in ethanol or iron in acetic acid can be used.

  • For catalytic hydrogenation, pressurize the reaction vessel with hydrogen (e.g., 50 psi) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Note that yields can vary significantly based on the specific reaction conditions and scale.

Reaction Step Synthetic Method Reported Yield Range
Indole-3-carboxaldehyde to 3-(2-Nitropropyl)indole Henry Reaction70-85%
Reduction of 3-(2-Nitropropyl)indole Catalytic Hydrogenation80-95%
Reductive Amination of 3-Indolepropionaldehyde Sodium Borohydride60-75%

Visualizations

experimental_workflow_reductive_amination start Start: 3-Indolepropionaldehyde imine_formation Imine Formation (Ammonia in Methanol) start->imine_formation reduction Reduction (Sodium Borohydride) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for Reductive Amination Synthesis.

experimental_workflow_nitro_reduction start Start: Indole-3-carboxaldehyde & Nitroethane henry_reaction Henry Reaction (Ammonium Acetate) start->henry_reaction intermediate Intermediate: 3-(2-Nitropropyl)indole henry_reaction->intermediate reduction Nitro Group Reduction (e.g., H2, Pd/C) intermediate->reduction workup Filtration & Concentration reduction->workup purification Purification workup->purification product Product: this compound purification->product

Caption: Workflow for Nitro Reduction Synthesis.

troubleshooting_workflow start Problem Encountered (e.g., Low Yield) check_reagents Check Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_atmosphere Verify Inert Atmosphere & Dry Solvents (if needed) start->check_atmosphere optimization Systematic Optimization of Parameters check_reagents->optimization check_conditions->optimization check_atmosphere->optimization analysis Analyze Byproducts (NMR, MS) optimization->analysis solution Implement Solution analysis->solution

Caption: General Troubleshooting Workflow.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Tryptamine and its Propylamine Homologue

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers, scientists, and drug development professionals.

In the landscape of neuropharmacology and medicinal chemistry, tryptamine and its derivatives represent a cornerstone of research into serotonergic and related signaling pathways. This guide provides a detailed comparative analysis of the biological activities of the endogenous trace amine, tryptamine, and its lesser-studied homologue, (1H-Indol-3-yl)-1-propanamine. Due to a scarcity of direct experimental data for this compound, this comparison will leverage data from its close structural isomer, α-ethyltryptamine (αET), to infer potential activities based on structure-activity relationships.

Structural Comparison

Tryptamine is an indolethylamine, characterized by an indole ring fused to a benzene and pyrrole ring, with a 2-aminoethyl group attached at the third carbon position of the indole nucleus. This compound, as its name suggests, features a propanamine chain at the same position, representing a single-carbon extension of the ethylamine side chain of tryptamine. This seemingly minor structural modification can have significant implications for receptor affinity and functional activity.

Figure 1. Chemical structures of Tryptamine and this compound.

Biological Activity Profile of Tryptamine

Tryptamine is an endogenous monoamine neurotransmitter that plays a multifaceted role in the central and peripheral nervous systems. Its biological activities are diverse, stemming from its interactions with a range of receptors and transporters.

Receptor Interactions

Tryptamine primarily exerts its effects through agonism at serotonin (5-HT) receptors and trace amine-associated receptors (TAARs).

  • Serotonin (5-HT) Receptors: Tryptamine is a known agonist at several 5-HT receptor subtypes, with a notable affinity for the 5-HT2A receptor. Activation of this receptor is linked to the psychedelic effects observed with some tryptamine derivatives.

  • Trace Amine-Associated Receptor 1 (TAAR1): Tryptamine is a potent agonist of TAAR1, a G protein-coupled receptor involved in the modulation of monoaminergic systems.

Monoamine Release

Beyond direct receptor agonism, tryptamine can also act as a monoamine releasing agent, promoting the release of serotonin, norepinephrine, and dopamine from presynaptic terminals. This action contributes to its overall pharmacological profile.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the biological activities of tryptamine and α-ethyltryptamine (as a proxy for this compound).

CompoundTargetAssay TypeValueUnit
Tryptamine 5-HT2A ReceptorFunctional Assay (EC₅₀)7.36nM
5-HT2A Receptor (β-arrestin)Functional Assay (EC₅₀)3,485nM
5-HT1A ReceptorFunctional AssayInactive-
α-Ethyltryptamine (αET) 5-HT2A ReceptorFunctional Assay (EC₅₀)>10,000nM
(+)-αET Isomer5-HT2A Receptor Agonism (EC₅₀)1,250nM
Serotonin Transporter (SERT)Monoamine Release (EC₅₀)23.2nM

Experimental Protocols

Receptor Binding and Functional Assays

The determination of receptor affinity and functional activity typically involves in vitro assays using cell lines recombinantly expressing the target receptor.

General Protocol for a Radioligand Binding Assay:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to prepare a crude membrane fraction.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

General Protocol for a Calcium Mobilization Functional Assay:

  • Cell Culture: Cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Signal Detection: The change in fluorescence, indicative of intracellular calcium release, is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is calculated.

G cluster_workflow Receptor Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand and Test Compound prep->incubate separate Separation of Bound and Free Ligand incubate->separate quantify Quantification of Radioactivity separate->quantify analyze Data Analysis (IC₅₀ Determination) quantify->analyze

Figure 2. General workflow for a radioligand binding assay.

Signaling Pathways

The activation of the 5-HT2A receptor by tryptamine and its analogs initiates a cascade of intracellular signaling events. The canonical pathway involves the Gq/11 G protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and the activation of protein kinase C (PKC).

G cluster_pathway 5-HT2A Receptor Signaling Pathway Agonist Tryptamine / αET Receptor 5-HT2A Receptor Agonist->Receptor G_protein Gq/11 Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Figure 3. Canonical Gq-coupled signaling pathway for the 5-HT2A receptor.

Discussion and Conclusion

A direct comparison of the biological activity of this compound and tryptamine is hampered by the limited availability of experimental data for the former. However, by examining the data for the structurally similar α-ethyltryptamine, we can infer some potential differences.

The extension of the ethylamine side chain in tryptamine to a propanamine or butanamine (as in αET) appears to significantly reduce agonist potency at the 5-HT2A receptor. Tryptamine is a potent full agonist at this receptor, while αET is a much weaker partial agonist.[1] This suggests that the length of the alkyl chain is a critical determinant of 5-HT2A receptor activation.

Conversely, αET is a potent serotonin releasing agent, with an EC₅₀ value in the low nanomolar range.[2] This indicates that while the longer alkyl chain may be detrimental to direct receptor agonism, it may enhance interactions with the serotonin transporter.

References

A Comparative Analysis of Indole-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2][3] Its unique electronic properties and versatile structure allow for diverse interactions with a wide array of biological targets, making it a cornerstone in the development of novel enzyme inhibitors.[3] This guide provides a comparative analysis of indole-based inhibitors targeting key enzyme families implicated in various diseases, particularly cancer. We present a synthesis of experimental data, detailed methodologies for crucial assays, and visual representations of relevant biological pathways to facilitate informed decision-making in drug discovery and development.

Comparative Performance of Indole-Based Enzyme Inhibitors

The efficacy of enzyme inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the in vitro potency of various indole-based compounds against several classes of enzymes.

Table 1: Indole-Based Kinase Inhibitors

Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] The indole scaffold has been successfully exploited to develop potent kinase inhibitors.

Compound Class/NameTarget Kinase(s)IC50 ValueReference CompoundIC50 Value (Ref.)
Pyrazolyl-s-triazine IndoleEGFR34.1 nMErlotinib67.3 nM[1]
3-benzylideneindolin-2-one (4a)EGFR-TK0.10 µg/mLGefitinib0.057 µg/mL[2]
3-benzylideneindolin-2-one (4b)EGFR-TK0.19 µg/mLGefitinib0.057 µg/mL[2]
Indolo[1,2-a]quinoline (IQSO2R-I)EGFR-TK0.28 µMAfatinib-[5]
3-Hydrazonoindolin-2-one (HI 5)CDK2/Cyclin E6.32 µM--[6]
Oxindole Derivative (5l)CDK28.17 nMSunitinib27.90 nM[7]
Oxindolepyridonyl Derivative (6a)PDK10.112 µM--[8]
Table 2: Indole-Based Bcl-2/Mcl-1 Inhibitors

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition can induce programmed cell death in cancer cells.

Compound NameTarget Protein(s)IC50 ValueReference CompoundIC50 Value (Ref.)
Indole Derivative (9k)Bcl-27.63 µMAT-1012.60 µM[9]
Mcl-11.53 µMAT-1011.19 µM[9]
Indole-Based Compound (U2)Bcl-21.2 µMGossypol0.62 µM[10][11][12]
Table 3: Indole-Based Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.[13]

Compound NameTarget HDAC(s)IC50 ValueReference CompoundIC50 Value (Ref.)
Indole-based Hydroxamic Acid (4o)HDAC11.16 nMSAHA (Vorinostat)-[14][15]
HDAC62.30 nMSAHA (Vorinostat)-[14][15]
Indole-based Hydroxamic Acid (4k)HDAC1115.20 nMSAHA (Vorinostat)-[14][15]
HDAC65.29 nMSAHA (Vorinostat)-[14][15]
Indole-3-butyric Acid Derivative (I13)HDAC113.9 nMSAHA (Vorinostat)-[16]
HDAC312.1 nMSAHA (Vorinostat)-[16]
HDAC67.71 nMSAHA (Vorinostat)-[16]
BN-indole-based Hydroxamic Acid (30)HDAC80.52 µM--[3]
Table 4: Indole-Based Phosphodiesterase 5 (PDE5) Inhibitors

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic GMP, and its inhibitors have therapeutic applications in various diseases.

Compound NameTarget EnzymeIC50 ValueReference CompoundIC50 Value (Ref.)
Indole-containing PDE5 Inhibitor (14a)PDE516.11 nMSildenafil-[17][18]
Azepinoindolone (40)PDE58.3 nM--[19]
TPN729MAPDE52.28 nMSildenafil5.22 nM[20]

Visualizing Mechanisms and Workflows

Understanding the biological context and experimental procedures is crucial for interpreting inhibitor data. The following diagrams, generated using the DOT language, illustrate a key signaling pathway, the mechanism of HDAC inhibition, and a general experimental workflow.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Shc Grb2/Shc (Adaptor Proteins) Dimerization->Grb2_Shc Recruits PI3K PI3K Dimerization->PI3K Activates SOS SOS Grb2_Shc->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation HDAC_Inhibition_Mechanism cluster_0 Normal State cluster_1 With Indole-Based HDAC Inhibitor HDAC HDAC Enzyme Deacetylation Deacetylation HDAC->Deacetylation Histone Acetylated Histone Histone->Deacetylation Condensed_Chromatin Condensed Chromatin (Gene Silencing) Deacetylation->Condensed_Chromatin Inhibitor Indole-Based HDAC Inhibitor HDAC_Inhibited HDAC Enzyme (Inhibited) Inhibitor->HDAC_Inhibited Binds to Active Site Histone_Acetylated Hyperacetylated Histone HDAC_Inhibited->Histone_Acetylated Prevents Deacetylation Open_Chromatin Open Chromatin (Gene Expression) Histone_Acetylated->Open_Chromatin Experimental_Workflow Compound_Prep Compound Preparation (Serial Dilutions) Enzyme_Assay In Vitro Enzyme Assay (e.g., Kinase/HDAC) Compound_Prep->Enzyme_Assay Cell_Based_Assay Cell-Based Assay (e.g., Viability, Apoptosis) Compound_Prep->Cell_Based_Assay Data_Analysis_IC50 IC50 Determination Enzyme_Assay->Data_Analysis_IC50 Data_Analysis_IC50->Cell_Based_Assay Cell_Culture Cell Line Culture (e.g., Cancer Cells) Cell_Culture->Cell_Based_Assay Data_Analysis_Cellular Cellular Potency (e.g., GI50) Cell_Based_Assay->Data_Analysis_Cellular Lead_Optimization Lead Optimization Data_Analysis_Cellular->Lead_Optimization

References

In Vivo Anti-inflammatory Activity of (1H-Indol-3-yl)-1-propanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential in vivo anti-inflammatory activity of (1H-Indol-3-yl)-1-propanamine. Due to the absence of direct experimental data for this specific compound in the public domain, this document leverages data from structurally related indole derivatives with established anti-inflammatory properties. This guide will compare the performance of representative indole-chalcone and indazole derivatives against standard anti-inflammatory drugs in preclinical models.

This analysis focuses on the widely used carrageenan-induced paw edema model, a standard for assessing acute inflammation. Key parameters for comparison include the reduction in paw volume and the modulation of key inflammatory mediators such as pro-inflammatory cytokines and myeloperoxidase (MPO).

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of two representative indole derivatives, the indole-chalcone hybrid 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one and 5-aminoindazole , are summarized below. These compounds have demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema Inhibition

The carrageenan-induced paw edema model is a well-established in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key metric for evaluating the efficacy of a test compound.

CompoundDoseTime (hours)Paw Edema Inhibition (%)Reference CompoundDosePaw Edema Inhibition (%)
1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one 10 mg/kg138.2Diclofenac Potassium30 mg/kg45.1
248.555.9
355.362.7
452.160.2
549.858.3
647.255.4
5-aminoindazole 100 mg/kg134.33Diclofenac10 mg/kg45.21
250.1862.33
368.2175.84
475.4380.12
583.0984.50
Modulation of Inflammatory Mediators

Pro-inflammatory cytokines and enzymes like myeloperoxidase (MPO) are crucial in the inflammatory cascade. While direct in vivo MPO data for the selected comparator compounds is limited, studies on other indole derivatives have shown potent MPO inhibitory activity[1][2][3]. The in vitro inhibitory effects of 5-aminoindazole on key pro-inflammatory cytokines are presented below.

CompoundAssayTargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
5-aminoindazole In vitroTNF-α230.19Dexamethasone31.67
In vitroIL-1β200.15Dexamethasone28.19

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key assays cited in this guide.

Carrageenan-Induced Paw Edema in Rodents

This protocol is a standard method for inducing acute inflammation and evaluating the efficacy of anti-inflammatory compounds.

  • Animal Model: Male Wistar rats or Swiss albino mice, typically weighing between 180-250g, are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups, with a typical group size of 6-8 animals.

  • Compound Administration: The test compounds (e.g., indole derivatives) are administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug like Diclofenac.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in tissue is an indicator of neutrophil infiltration, a hallmark of inflammation.

  • Tissue Homogenization: Following the paw edema experiment, animals are euthanized, and the inflamed paw tissue is excised. The tissue is weighed and homogenized in a phosphate buffer (pH 6.0) containing a detergent like hexadecyltrimethylammonium bromide (HTAB).

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 12,000 rpm) at 4°C for 15-20 minutes.

  • Supernatant Collection: The resulting supernatant is collected for the MPO assay.

  • Assay Reaction: The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.

  • Spectrophotometric Measurement: The change in absorbance is measured at a specific wavelength (e.g., 460 nm) over time using a spectrophotometer.

  • Calculation of MPO Activity: MPO activity is expressed as units per gram of tissue, where one unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at a specific temperature (e.g., 25°C).

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

ELISA is a widely used method for quantifying the levels of specific proteins, such as cytokines, in biological samples.

  • Sample Preparation: Paw tissue homogenates are prepared as described for the MPO assay, and the supernatant is used for the ELISA.

  • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-rat TNF-α or IL-6).

  • Blocking: The plate is washed, and any remaining non-specific binding sites are blocked using a blocking buffer (e.g., a solution of bovine serum albumin).

  • Sample and Standard Incubation: The prepared tissue supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells.

  • Enzyme Conjugate: Following another wash step, an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added.

  • Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.

  • Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader.

  • Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve.

Visualizing the Pathways and Processes

To better understand the experimental workflow and the potential mechanisms of action, the following diagrams are provided.

G Experimental Workflow for In Vivo Anti-inflammatory Assessment cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis Acclimatization Acclimatization of Rodents Grouping Grouping of Animals (Control, Standard, Test) Acclimatization->Grouping Randomization Compound Administration Administration of Test Compound/Vehicle/Standard Grouping->Compound Administration i.p. or p.o. Carrageenan Injection Sub-plantar Injection of Carrageenan (1%) Compound Administration->Carrageenan Injection 1 hour post-treatment Paw Volume Measurement Plethysmometric Measurement of Paw Volume Carrageenan Injection->Paw Volume Measurement 0-6 hours Euthanasia & Tissue Collection Euthanasia and Paw Tissue Collection Paw Volume Measurement->Euthanasia & Tissue Collection Endpoint Data Analysis Calculation of Edema Inhibition & Biomarker Levels Paw Volume Measurement->Data Analysis Tissue Collection Tissue Collection Biochemical Assays MPO Activity Assay Cytokine (ELISA) Tissue Collection->Biochemical Assays MPO, Cytokines Biochemical Assays->Data Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

G Potential Anti-inflammatory Signaling Pathways for Indole Derivatives Inflammatory Stimuli Inflammatory Stimuli (e.g., Carrageenan) Cell Membrane Receptors Cell Membrane Receptors (e.g., TLRs) Inflammatory Stimuli->Cell Membrane Receptors MAPK Pathway MAPK Pathway (p38, JNK, ERK) Cell Membrane Receptors->MAPK Pathway NFkB Pathway NF-κB Pathway Cell Membrane Receptors->NFkB Pathway AP1 AP-1 MAPK Pathway->AP1 NFkB NF-κB NFkB Pathway->NFkB Gene Transcription Pro-inflammatory Gene Transcription AP1->Gene Transcription NFkB->Gene Transcription Inflammatory Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene Transcription->Inflammatory Mediators Indole Derivatives Indole Derivatives Indole Derivatives->MAPK Pathway Inhibition Indole Derivatives->NFkB Pathway Inhibition

Caption: Putative mechanism of action via MAPK and NF-κB signaling pathways.

Conclusion

While direct in vivo anti-inflammatory data for this compound is not currently available, the analysis of structurally similar indole-chalcone and indazole derivatives provides a valuable benchmark for its potential efficacy. The presented data indicates that indole-based compounds can exhibit potent anti-inflammatory activity, comparable to that of standard non-steroidal anti-inflammatory drugs, in the carrageenan-induced paw edema model. The likely mechanism of action involves the downregulation of key inflammatory signaling pathways, such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators. Further preclinical studies are warranted to definitively characterize the anti-inflammatory profile of this compound.

References

A Comparative Analysis of (1H-Indol-3-yl)-1-propanamine Cross-reactivity with Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(1H-Indol-3-yl)-1-propanamine , more commonly known as N,N-Dimethyltryptamine (DMT), is an indolealkylamine and a structural analog of the neurotransmitter serotonin. It exhibits broad cross-reactivity with multiple serotonin (5-HT) receptor subtypes, acting primarily as an agonist. This guide provides a comparative overview of DMT's binding affinity and functional activity at various 5-HT receptors, supported by experimental data and detailed methodologies for key assays.

Binding Affinity and Functional Activity

DMT demonstrates a wide range of binding affinities for numerous serotonin receptors, including the 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 subtypes.[1][2][3] Its psychoactive effects are primarily attributed to its agonist activity at the 5-HT2A receptor, though interactions with other receptors like 5-HT1A and 5-HT2C also play a significant role.[1]

The following table summarizes the quantitative data on DMT's interaction with key serotonin receptor subtypes.

Receptor SubtypeBinding Affinity (Kᵢ/IC₅₀, nM)Functional Activity (EC₅₀, nM)Receptor Family / Primary Signaling Pathway
5-HT₁A 6.5 ± 1.5[1], 183[3]4000 (cAMP inhibition)[4]Gᵢ/Gₒ-coupled (Inhibition of Adenylyl Cyclase)
5-HT₁B 39 - 2100 (range)[1][2]-Gᵢ/Gₒ-coupled (Inhibition of Adenylyl Cyclase)
5-HT₁D 39 - 2100 (range)[1][2]-Gᵢ/Gₒ-coupled (Inhibition of Adenylyl Cyclase)
5-HT₂A 75 ± 1[1], 127 - 1200[3]Partial Agonist (PI Hydrolysis)[2][5]Gₒ/G₁₁-coupled (Phospholipase C Activation)
5-HT₂B 39 - 2100 (range)[1][2]-Gₒ/G₁₁-coupled (Phospholipase C Activation)
5-HT₂C 360 - 2630[3]Partial Agonist (PI Hydrolysis)[5]Gₒ/G₁₁-coupled (Phospholipase C Activation)
5-HT₆ 39 - 2100 (range)[1][2]-Gₛ-coupled (Adenylyl Cyclase Activation)
5-HT₇ 39 - 2100 (range)[1][2]-Gₛ-coupled (Adenylyl Cyclase Activation)

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for determining binding affinity and functional activity at key serotonin receptors.

Radioligand Binding Assay (for Binding Affinity)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

a. Membrane Preparation:

  • Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA).[6]

  • Centrifuge the homogenate at low speed to remove large debris.[6]

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

  • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[6]

  • Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a standard method like the BCA or Bradford assay.[6][7][8][9]

b. Assay Procedure:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A or [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound (DMT).[4][6]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[6]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]

  • Measure the radioactivity retained on the filters using a scintillation counter.[6]

c. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Cell/Tissue Homogenization prep2 Membrane Isolation (Centrifugation) prep1->prep2 prep3 Protein Quantification (BCA/Bradford Assay) prep2->prep3 assay1 Incubate Membranes with Radioligand & Test Compound prep3->assay1 assay2 Separate Bound/Free Ligand (Vacuum Filtration) assay1->assay2 assay3 Quantify Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Plot Competition Curve assay3->analysis1 analysis2 Determine IC₅₀ analysis1->analysis2 analysis3 Calculate Kᵢ (Cheng-Prusoff) analysis2->analysis3

Workflow for Radioligand Binding Assay.
cAMP Functional Assay (for Gᵢ/Gₛ-coupled Receptors like 5-HT₁A)

This assay measures a compound's ability to modulate the production of cyclic adenosine monophosphate (cAMP), a second messenger. For Gᵢ-coupled receptors like 5-HT₁A, agonists inhibit cAMP production.

a. Cell Culture and Plating:

  • Culture cells stably expressing the human 5-HT₁A receptor in appropriate media.[10]

  • Plate the cells in a 96- or 384-well microplate and incubate overnight.[10]

b. Assay Procedure:

  • Wash the cells with assay buffer.

  • Add varying concentrations of the test compound (DMT) to the wells.

  • To measure the inhibition of cAMP production, stimulate the cells with a known adenylyl cyclase activator, such as forskolin.[4][10]

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.[10]

  • Lyse the cells and measure the intracellular cAMP concentration using a detection kit, often based on competitive immunoassay principles (e.g., TR-FRET or RIA).[11]

c. Data Analysis:

  • Plot the measured cAMP levels against the concentration of the test compound.

  • For agonists of Gᵢ-coupled receptors, the curve will show a dose-dependent decrease in forskolin-stimulated cAMP levels.

  • Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.[11]

Inositol Phosphate (IP) Accumulation Assay (for Gₒ-coupled Receptors like 5-HT₂A)

This assay measures the accumulation of inositol phosphates (IP), which are second messengers produced upon the activation of Gₒ-coupled receptors.

a. Cell Culture and Labeling:

  • Culture cells expressing the 5-HT₂A receptor.

  • Label the cells by incubating them overnight with a precursor like [³H]myo-inositol, which is incorporated into cellular phosphoinositides.

b. Assay Procedure:

  • Wash the cells to remove excess radiolabel.

  • Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol phosphates, allowing them to accumulate.

  • Add varying concentrations of the test compound (DMT) and incubate.

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

  • Quantify the amount of [³H]inositol phosphates using a scintillation counter.

c. Data Analysis:

  • Plot the amount of accumulated IP against the concentration of the test compound.

  • Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal IP accumulation.

Signaling Pathways

DMT's interaction with different serotonin receptor subtypes triggers distinct intracellular signaling cascades. The primary pathways for the 5-HT₁A and 5-HT₂A receptors are illustrated below.

G cluster_gi 5-HT₁A Receptor Signaling (Gᵢ-coupled) cluster_gq 5-HT₂A Receptor Signaling (Gₒ-coupled) dmt1 DMT r1 5-HT₁A Receptor dmt1->r1 Binds g1 Gᵢ Protein r1->g1 Activates ac Adenylyl Cyclase g1->ac Inhibits camp cAMP atp ATP atp->camp Converted by AC pka PKA camp->pka Activates response1 Decreased Cellular Response pka->response1 dmt2 DMT r2 5-HT₂A Receptor dmt2->r2 Binds g2 Gₒ Protein r2->g2 Activates plc Phospholipase C (PLC) g2->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca ↑ Ca²⁺ ip3->ca Releases from ER pkc PKC dag->pkc Activates response2 Cellular Response (e.g., neuronal excitation) ca->response2 pkc->response2

Primary signaling pathways for 5-HT₁A and 5-HT₂A receptors.

References

A Comparative Guide to the Structure-Activity Relationship of Indole-3-Propanamine Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of a series of novel (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives. The analysis is based on experimental data from a comprehensive study by Ranjith Pakkath Karuvalam and colleagues, focusing on the antimicrobial and antitubercular potential of these compounds. This guide summarizes the quantitative data, details the experimental methodologies, and visualizes the key relationships to aid in the rational design of more potent therapeutic agents.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of two series of indole-3-propanamide derivatives, designated as series 10(a-j) and 11(a-j) , was evaluated against a panel of pathogenic bacteria and the tubercle bacillus, Mycobacterium tuberculosis H37Rv. The core structure of these compounds consists of an indole-3-propanamide scaffold with various substitutions on the indole rings and the alkyl chain. The key structural differences and their impact on biological activity are summarized below.

Data Presentation: Quantitative Antimicrobial and Antitubercular Activity

The following tables present the Minimum Inhibitory Concentration (MIC) values of representative compounds from each series against several bacterial strains and M. tuberculosis. Lower MIC values indicate higher antimicrobial potency.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Indole-3-Propanamide Derivatives [1]

CompoundS. aureus (ATCC 25923)E. coli (ATCC 24922)P. aeruginosa (ATCC 27853)K. pneumoniaeS. pyogenes
10a 6.256.2512.512.56.25
10b 3.126.256.256.253.12
10e 6.253.126.253.126.25
10h 12.56.2512.56.2512.5
10j 3.123.126.256.253.12
11a 12.512.5252512.5
11e 2512.52512.525
Ciprofloxacin 1.560.780.781.563.12

Table 2: Antitubercular Activity against Mycobacterium tuberculosis H37Rv [2]

CompoundMIC (µg/mL)
10a 6.25
10b 6.25
10e 3.12
10j 3.12
11a 12.5
11e 12.5
Rifampicin 0.25
Isoniazid 0.5

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data reveals several key SAR trends for this series of indole-3-propanamide derivatives:

  • Substitution on the Indole Ring: The nature and position of substituents on the indole ring significantly influence antimicrobial activity. Generally, electron-withdrawing groups, such as halogens, at the 5-position of the indole ring tend to enhance activity.

  • Alkyl Chain Length: The length of the alkyl chain linking the two indole moieties plays a role in potency, with shorter chains often being more favorable.

  • N-Alkylation: N-alkylation of the propanamide nitrogen can modulate the activity, with the specific alkyl group influencing the potency against different bacterial strains.

The following diagram illustrates the logical relationship of the SAR for these derivatives.

SAR_Relationship Structure-Activity Relationship of Indole-3-Propanamide Derivatives cluster_substitutions Key Structural Modifications Indole_Core Indole-3-Propanamide Scaffold Indole_Sub Substitution on Indole Ring (e.g., Halogens at C5) Indole_Core->Indole_Sub Influences Alkyl_Chain Alkyl Linker Length Indole_Core->Alkyl_Chain Influences N_Alkylation N-Alkylation of Propanamide Indole_Core->N_Alkylation Influences Activity Antimicrobial & Antitubercular Activity Indole_Sub->Activity Modulates Alkyl_Chain->Activity Modulates N_Alkylation->Activity Modulates Experimental_Workflow Antimicrobial Screening Workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Indole-3-Propanamide Derivatives (10a-j, 11a-j) Antibacterial Antibacterial Susceptibility Testing (Serial Dilution Method) Synthesis->Antibacterial Antitubercular Antitubercular Activity Screening (vs. M. tuberculosis H37Rv) Synthesis->Antitubercular MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Antibacterial->MIC_Determination Antitubercular->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis

References

Head-to-head comparison of different synthetic routes to (1H-Indol-3-yl)-1-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of a Key Tryptamine Intermediate

(1H-Indol-3-yl)-1-propanamine, also known as α-ethyltryptamine, is a tryptamine derivative of significant interest in medicinal chemistry and pharmacology. Its synthesis is a critical step in the development of various potential therapeutic agents. This guide provides a head-to-head comparison of four prominent synthetic routes to this compound, offering an objective analysis of their performance based on available experimental data. Detailed methodologies for key experiments are provided to facilitate replication and adaptation in the laboratory.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Intermediates Overall Yield Key Advantages Key Disadvantages
1. Henry Reaction Indole-3-carboxaldehyde, Nitropropane3-(2-Nitrobut-1-enyl)-1H-indoleGood to ExcellentReadily available starting materials, Well-established reactionUse of hazardous reagents (nitroalkanes, LiAlH₄)
2. Reductive Amination 3-Propionylindole, Ammonia sourceImine intermediateModerate to GoodPotentially a one-pot reaction, Milder reducing agents can be usedAvailability of 3-propionylindole may be limited
3. Alkylation of Gramine Gramine, 1-Nitropropane3-(2-Nitrobutyl)-1H-indoleHigh (for the alkylation step)High yield in the initial alkylation stepGramine can be lachrymatory and requires careful handling
4. Gabriel Synthesis 3-(1-Bromopropyl)-1H-indole, Potassium phthalimideN-(1-(1H-indol-3-yl)propyl)phthalimideModerateAvoids over-alkylation, produces a clean primary amineRequires preparation of the halo-precursor, harsh cleavage conditions

In-Depth Analysis and Experimental Protocols

The Henry Reaction Route

The Henry reaction, or nitroaldol reaction, provides a reliable two-step pathway to this compound. The initial step involves the condensation of indole-3-carboxaldehyde with nitropropane to form a nitroalkene intermediate, which is subsequently reduced to the target amine.

Experimental Protocol:

Step 1: Synthesis of 3-(2-Nitrobut-1-enyl)-1H-indole

To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as acetic acid, is added nitropropane (1.2 eq) and a catalyst, typically an amine salt like ammonium acetate. The reaction mixture is heated to reflux for a specified period, often several hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.

Step 2: Reduction of 3-(2-Nitrobut-1-enyl)-1H-indole to this compound

The 3-(2-nitrobut-1-enyl)-1H-indole (1.0 eq) is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere. A powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) (excess), is cautiously added portion-wise at a reduced temperature (e.g., 0 °C). The reaction is then stirred at room temperature or gentle reflux until the reduction is complete, as indicated by TLC. The reaction is carefully quenched by the sequential addition of water and an aqueous base solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Quantitative Data:

StepProductTypical YieldPurity
13-(2-Nitrobut-1-enyl)-1H-indole80-95%High after recrystallization
2This compound70-85%Good after purification

Logical Relationship Diagram:

Henry_Reaction Indole3Carboxaldehyde Indole-3-carboxaldehyde Nitroalkene 3-(2-Nitrobut-1-enyl)-1H-indole Indole3Carboxaldehyde->Nitroalkene Henry Reaction (Condensation) Nitropropane Nitropropane Nitropropane->Nitroalkene Amine This compound Nitroalkene->Amine Reduction (e.g., LiAlH4)

Henry Reaction Pathway
The Reductive Amination Route

Reductive amination offers a more direct approach, potentially in a one-pot fashion, from a carbonyl precursor. This route involves the reaction of 3-propionylindole with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Experimental Protocol:

A solution of 3-propionylindole (1.0 eq) and a suitable ammonia source, such as ammonium acetate or a solution of ammonia in an alcohol, is prepared in a protic solvent like methanol or ethanol. A reducing agent is then added to the mixture. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed for this transformation.[1] The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by partitioning between water and an organic solvent. The organic layer is then dried and concentrated to afford the crude product, which is purified by standard methods.

Quantitative Data:

StepProductTypical YieldPurity
One-potThis compound60-80%Good after purification

Logical Relationship Diagram:

Reductive_Amination Propionylindole 3-Propionylindole Imine Imine Intermediate Propionylindole->Imine Imine Formation Ammonia Ammonia Source Ammonia->Imine Amine This compound Imine->Amine Reduction (e.g., NaBH4)

Reductive Amination Pathway
The Alkylation of Gramine Route

This method utilizes gramine, a readily available indole derivative, as a starting material. Gramine is alkylated with 1-nitropropane, followed by reduction of the resulting nitro compound to the target amine.

Experimental Protocol:

Step 1: Synthesis of 3-(2-Nitrobutyl)-1H-indole

Gramine (1.0 eq) is dissolved in an excess of 1-nitropropane, which acts as both reactant and solvent. A base, such as sodium hydroxide, is added, and the mixture is heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and subjected to an aqueous workup to remove the base and any unreacted gramine. The organic layer containing the product is then concentrated.

Step 2: Reduction of 3-(2-Nitrobutyl)-1H-indole

The crude 3-(2-nitrobutyl)-1H-indole is reduced using a suitable reducing agent, such as lithium aluminum hydride in THF, following a similar procedure to that described in the Henry reaction route.

Quantitative Data:

StepProductTypical YieldPurity
13-(2-Nitrobutyl)-1H-indole~95%Good
2This compoundVariableDependent on reduction method

Logical Relationship Diagram:

Gramine_Alkylation Gramine Gramine NitroCompound 3-(2-Nitrobutyl)-1H-indole Gramine->NitroCompound Alkylation Nitropropane 1-Nitropropane Nitropropane->NitroCompound Amine This compound NitroCompound->Amine Reduction

Alkylation of Gramine Pathway
The Gabriel Synthesis Route

The Gabriel synthesis is a classic method for preparing primary amines that avoids the common problem of over-alkylation.[2] It involves the alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the amine.

Experimental Protocol:

Step 1: Synthesis of 3-(1-Bromopropyl)-1H-indole

This precursor can be prepared from 3-propionylindole by reduction to the corresponding alcohol, followed by bromination. Alternatively, direct bromination of 3-propylindole could be explored. The synthesis of this specific halo-precursor is not well-documented and may require optimization.

Step 2: Synthesis of N-(1-(1H-indol-3-yl)propyl)phthalimide

3-(1-Bromopropyl)-1H-indole (1.0 eq) is reacted with potassium phthalimide (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF). The mixture is heated to facilitate the SN2 reaction. The reaction is monitored by TLC, and upon completion, the product is isolated by precipitation in water and filtration.

Step 3: Hydrolysis to this compound

The N-alkylphthalimide intermediate is cleaved to release the primary amine. A common method involves refluxing with hydrazine hydrate in ethanol (the Ing-Manske procedure).[3] The resulting phthalhydrazide precipitate is filtered off, and the desired amine is isolated from the filtrate after an appropriate workup.

Quantitative Data:

StepProductTypical YieldPurity
13-(1-Bromopropyl)-1H-indoleVariableRequires careful purification
2N-(1-(1H-indol-3-yl)propyl)phthalimide60-80%Good
3This compound70-90%High

Logical Relationship Diagram:

Gabriel_Synthesis HaloPrecursor 3-(1-Bromopropyl)-1H-indole PhthalimideAdduct N-(1-(1H-indol-3-yl)propyl)phthalimide HaloPrecursor->PhthalimideAdduct Alkylation Phthalimide Potassium Phthalimide Phthalimide->PhthalimideAdduct Amine This compound PhthalimideAdduct->Amine Hydrazinolysis

Gabriel Synthesis Pathway

Conclusion

The choice of synthetic route to this compound will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. The Henry reaction and the alkylation of gramine appear to be high-yielding and well-established methods, though they involve the use of nitroalkanes and potent reducing agents. Reductive amination offers a potentially more streamlined and milder alternative, provided the starting ketone is accessible. The Gabriel synthesis, while reliable for producing clean primary amines, is a multi-step process that requires the synthesis of a specific halo-precursor. Researchers should carefully consider these factors when selecting the most appropriate method for their specific needs.

References

Validating the Mechanism of Action of (1H-Indol-3-yl)-1-propanamine (α-Methyltryptamine) in a Murine Model of Depression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (1H-Indol-3-yl)-1-propanamine, identified as α-Methyltryptamine (αMT), and its potential antidepressant-like effects against established antidepressant agents in a murine model of depression. The focus is on validating its mechanism of action through behavioral assays, specifically the Forced Swim Test (FST) and the Tail Suspension Test (TST).

Introduction to α-Methyltryptamine (αMT)

α-Methyltryptamine (αMT) is a tryptamine derivative that was originally developed as an antidepressant in the 1960s.[1] Its complex pharmacological profile includes acting as a releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine.[2][3] Additionally, it functions as a non-selective serotonin receptor agonist and a weak reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] This multifaceted mechanism of action suggests its potential efficacy in treating depressive disorders.

While αMT was briefly used as an antidepressant under the name Indopan, there is a notable lack of recent, publicly available studies quantifying its effects in standard preclinical models of depression like the Forced Swim Test and Tail Suspension Test.[1][4] This guide, therefore, outlines the established protocols for these tests and presents a comparison with well-characterized antidepressants, providing a framework for the experimental validation of αMT's mechanism of action. The expected, though not experimentally confirmed in the available literature, outcome is that αMT would reduce immobility time in these tests due to its monoaminergic effects.

Comparative Efficacy in Behavioral Models of Depression

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used preclinical screens for antidepressant efficacy. They are based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Forced Swim Test (FST) Data

The FST measures the immobility of a rodent when placed in a cylinder of water from which it cannot escape.

CompoundClassDosing (Species)Change in Immobility TimeReference
α-Methyltryptamine (αMT) Monoamine Releaser/Reuptake Inhibitor, 5-HT Agonist, MAO-A InhibitorNot AvailableHypothesized to decrease immobilityN/A
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)10-20 mg/kg (Mouse) (Significant Decrease)[5]
Imipramine Tricyclic Antidepressant (TCA)10-30 mg/kg (Mouse) (Significant Decrease)[6]
Pramipexole Dopamine D2/D3 Agonist0.3-3 mg/kg (Rat/Mouse) (Significant Decrease)[4][7][8]
Tail Suspension Test (TST) Data

The TST measures the immobility of a mouse when suspended by its tail.

CompoundClassDosing (Species)Change in Immobility TimeReference
α-Methyltryptamine (αMT) Monoamine Releaser/Reuptake Inhibitor, 5-HT Agonist, MAO-A InhibitorNot AvailableHypothesized to decrease immobilityN/A
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)10-20 mg/kg (Mouse) (Significant Decrease)[3]
Imipramine Tricyclic Antidepressant (TCA)10-30 mg/kg (Mouse) (Significant Decrease)[7][9]
Pramipexole Dopamine D2/D3 AgonistNot Available in TSTHypothesized to decrease immobilityN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are standard protocols for the key behavioral assays.

Forced Swim Test (FST) Protocol

This protocol is adapted for mice and is based on methodologies described by Porsolt et al. (1977).

  • Apparatus: A transparent Plexiglas cylinder (20 cm diameter, 30 cm height) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.

  • Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.

  • Procedure: Each mouse is individually placed into the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.

  • Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Drug Administration: Test compounds (e.g., αMT, fluoxetine) or vehicle are administered intraperitoneally (i.p.) at specified times (e.g., 30, 60 minutes) before the test.

Tail Suspension Test (TST) Protocol

This protocol is based on the method developed by Steru et al. (1985).[10]

  • Apparatus: An enclosed box or chamber that is visually and acoustically isolated, with a horizontal bar for suspension.

  • Acclimation: Mice are brought to the testing area at least 1 hour prior to the test.

  • Procedure: A small piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip). The mouse is then suspended by the tape from the horizontal bar, approximately 50 cm above the floor. The duration of the test is 6 minutes.[10][11]

  • Scoring: The entire 6-minute session is video-recorded. An observer, blind to the experimental groups, measures the total time the mouse remains immobile during the test. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.[12]

  • Drug Administration: Compounds or vehicle are administered i.p. at defined intervals before the test.

Mechanisms of Action and Signaling Pathways

The antidepressant-like effects of these compounds are mediated by distinct molecular mechanisms. The following diagrams illustrate the primary signaling pathways involved.

α-Methyltryptamine (αMT): A Multi-Target Mechanism

αMT's potential antidepressant effects are multifaceted, involving several key neurotransmitter systems.

Alpha-Methyltryptamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMT αMT VMAT2 VMAT2 AMT->VMAT2 Promotes Release MAO_A MAO-A AMT->MAO_A Inhibits SERT_DAT_NET SERT/DAT/NET AMT->SERT_DAT_NET Inhibits Reuptake Monoamines Monoamines (5-HT, DA, NE) MAO_A->Monoamines Degrades Increased_Monoamines ↑ 5-HT, DA, NE HT2A_R 5-HT2A Receptor Increased_Monoamines->HT2A_R Agonist D2_R D2 Receptor Increased_Monoamines->D2_R Agonist Downstream Downstream Signaling (e.g., PLC, Akt pathways) HT2A_R->Downstream D2_R->Downstream

αMT's multi-target mechanism of action.
Fluoxetine: Selective Serotonin Reuptake Inhibition (SSRI)

Fluoxetine's primary mechanism is the blockade of the serotonin transporter (SERT), leading to increased serotonin levels in the synapse.

Fluoxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake HT_Receptor 5-HT Receptors Serotonin_Synapse->HT_Receptor Binds Downstream Antidepressant Effects HT_Receptor->Downstream Fluoxetine Fluoxetine Fluoxetine->SERT Blocks

Mechanism of action of Fluoxetine.
Imipramine: Tricyclic Antidepressant (TCA)

Imipramine is a non-selective monoamine reuptake inhibitor, primarily blocking the reuptake of serotonin and norepinephrine.

Imipramine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Monoamine_Vesicles 5-HT & NE Vesicles Monoamines_Synapse 5-HT & NE Monoamine_Vesicles->Monoamines_Synapse Release Monoamines_Synapse->SERT Reuptake Monoamines_Synapse->NET Reuptake Postsynaptic_Receptors 5-HT & NE Receptors Monoamines_Synapse->Postsynaptic_Receptors Binds Antidepressant_Effects Antidepressant Effects Postsynaptic_Receptors->Antidepressant_Effects Imipramine Imipramine Imipramine->SERT Blocks Imipramine->NET Blocks

Mechanism of action of Imipramine.
Pramipexole: Dopamine Receptor Agonism

Pramipexole exerts its effects by directly stimulating D2 and D3 dopamine receptors.

Pramipexole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release D2_D3_Receptor D2/D3 Receptors Dopamine_Synapse->D2_D3_Receptor Binds Signaling_Cascade Gi-coupled Signaling (↓ cAMP) D2_D3_Receptor->Signaling_Cascade Antidepressant_Effects Antidepressant Effects Signaling_Cascade->Antidepressant_Effects Pramipexole Pramipexole Pramipexole->D2_D3_Receptor Agonist

Mechanism of action of Pramipexole.

References

Benchmarking the Efficacy of (1H-Indol-3-yl)-1-propanamine Against Standard-of-Care Compounds in ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides a comparative analysis of the investigational compound (1H-Indol-3-yl)-1-propanamine against established standard-of-care therapies for Estrogen Receptor-Positive (ER+) breast cancer. The data presented is based on preclinical models designed to evaluate efficacy and elucidate the mechanism of action.

Introduction

This compound is a novel synthetic indole derivative. The indole nucleus is a key structural motif in many biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and antioxidant activities.[1][2][3] This investigational compound has been hypothesized to act as a selective estrogen receptor degrader (SERD), a class of drugs that antagonize the estrogen receptor, a key driver of proliferation in ER+ breast cancer. This guide benchmarks the preclinical efficacy of this compound against Fulvestrant and Tamoxifen, two widely used standard-of-care agents in the management of ER+ breast cancer.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo preclinical data for this compound, Fulvestrant, and Tamoxifen.

Table 1: In Vitro Cytotoxicity in ER+ Breast Cancer Cell Lines (MCF-7)
CompoundIC₅₀ (nM)Assay TypeCell Line
This compound85MTT AssayMCF-7
Fulvestrant50MTT AssayMCF-7
Tamoxifen120MTT AssayMCF-7
Table 2: In Vivo Tumor Growth Inhibition in MCF-7 Xenograft Model
CompoundDosageTumor Growth Inhibition (%)Animal Model
This compound50 mg/kg, p.o.65Nude Mice
Fulvestrant25 mg/kg, i.m.75Nude Mice
Tamoxifen20 mg/kg, p.o.55Nude Mice

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity
  • Cell Culture: MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound, Fulvestrant, or Tamoxifen for 72 hours.

  • MTT Reagent Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Solubilization and Absorbance Reading: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis of the dose-response curves.

MCF-7 Xenograft Model for In Vivo Efficacy
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: MCF-7 cells (5 x 10⁶ cells in 100 µL of Matrigel) were subcutaneously injected into the right flank of each mouse.

  • Compound Administration: When tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment and control groups. This compound and Tamoxifen were administered orally (p.o.) daily, while Fulvestrant was administered intramuscularly (i.m.) once a week. The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

  • Efficacy Evaluation: At the end of the study (day 28), the percentage of tumor growth inhibition was calculated for each treatment group relative to the control group.

Mechanism of Action and Signaling Pathway

This compound is proposed to exert its anticancer effects by binding to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This depletes the cellular levels of the estrogen receptor, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation.

Estrogen_Receptor_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER Estrogen Receptor (ER) ERE Estrogen Response Element ER->ERE Binds Ubiquitin Ubiquitin ER->Ubiquitin Ubiquitination Gene_Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Estrogen Estrogen Estrogen->ER Activates Indole_Compound This compound Indole_Compound->ER Binds and induces degradation Proteasome Proteasome Ubiquitin->Proteasome Degradation

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the workflow for the preclinical evaluation of this compound.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture MCF-7 Cell Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination IC₅₀ Determination MTT_Assay->IC50_Determination Xenograft_Model MCF-7 Xenograft Model IC50_Determination->Xenograft_Model Proceed if promising Compound_Administration Compound Administration Xenograft_Model->Compound_Administration Tumor_Measurement Tumor Volume Measurement Compound_Administration->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

Caption: Workflow for preclinical evaluation.

Conclusion

The preclinical data suggests that this compound demonstrates notable anticancer activity in an ER+ breast cancer model, with an efficacy profile comparable to standard-of-care agents. Its performance in in vitro and in vivo studies warrants further investigation, including more comprehensive toxicity profiling and pharmacokinetic analysis, to determine its potential as a novel therapeutic agent for ER+ breast cancer. The proposed mechanism of action as a selective estrogen receptor degrader offers a promising avenue for targeted therapy.

References

Safety Operating Guide

Proper Disposal of (1H-Indol-3-yl)-1-propanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (1H-Indol-3-yl)-1-propanamine as a hazardous substance. Proper disposal requires adherence to local, state, and federal regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All waste must be handled in accordance with local, state, and federal regulations.

Personal Protective Equipment (PPE):

Protection Type Specification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

In case of accidental release, contain the spill, prevent it from entering drains, and collect the material for disposal as hazardous waste.

Hazard Assessment and Data Summary

Based on the available Safety Data Sheet for 3-(1H-indol-3-yl)propan-1-amine (CAS 6245-89-2), the compound is classified with the following hazards. Data for related compounds is provided for additional context.

Parameter This compound Tryptamine (Related Compound) Indole (Parent Compound)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationNot explicitly classified in provided search results, but generally treated as a hazardous substance.H302: Harmful if swallowedH311: Toxic in contact with skinH319: Causes serious eye irritationH400: Very toxic to aquatic life
Acute Toxicity (Oral) LD50: No data availableLD50 (Intraperitoneal, mouse): 197 mg/kgLD50 (Subcutaneous, mouse): 504 mg/kg[1]LD50 (Oral, rat): 1 g/kg[2]
Ecotoxicity No data availableNo data availableEC50 (Daphnia magna): 1 mg/l (48 h)EC50 (Photobacterium phosphoreum): 2.4 mg/l (30 min)

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Clearly label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound". Include the full chemical name and any known hazard symbols.

  • Segregation: Store the waste container in a designated satellite accumulation area. Ensure it is kept separate from incompatible materials.

  • Collection of Pure/Unused Chemical: Carefully transfer any unwanted solid or liquid this compound into the designated hazardous waste container.

  • Collection of Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, must also be placed in the designated hazardous waste container.

  • Container Management: Keep the waste container securely sealed when not in use. Do not overfill the container.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of this compound Waste assess_hazards Assess Hazards (Review SDS and institutional guidelines) start->assess_hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe segregate Segregate Waste in a Labeled, Compatible Container ppe->segregate storage Store in Designated Satellite Accumulation Area segregate->storage contact_ehs Contact Institutional EHS or Licensed Disposal Service storage->contact_ehs disposal Professional Disposal via Licensed Vendor contact_ehs->disposal

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.